molecular formula C39H52O14 B1151736 Jatrophane 4 CAS No. 210108-88-6

Jatrophane 4

Cat. No.: B1151736
CAS No.: 210108-88-6
M. Wt: 744.8 g/mol
InChI Key: WITHKWWZWFNDND-WZUBBBPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jatrophane 4 has been reported in Euphorbia peplus with data available.

Properties

IUPAC Name

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITHKWWZWFNDND-WZUBBBPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098138
Record name (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210108-88-6
Record name (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210108-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Jatrophane 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Jatrophane 4, a complex diterpenoid belonging to the jatrophane class of natural products. Jatrophane diterpenes, primarily isolated from the Euphorbiaceae family, are of significant interest to the scientific community due to their diverse and potent biological activities, including antitumor, cytotoxic, and multidrug resistance (MDR)-reversing properties. This document outlines the key experimental protocols, quantitative data, and relevant biological pathways associated with this compound and its analogs.

Discovery and Natural Source

This compound, also referred to as Pl-4 in some literature, was first isolated from the whole, dried plants of Euphorbia platyphyllos L., a broad-leaved spurge found in southern parts of Europe.[1] The latex and other parts of this plant have been utilized in traditional medicine, hinting at the presence of bioactive secondary metabolites.[1] The discovery of this compound and its congeners has been a result of continued interest in the chemical constituents of the Euphorbia genus, which is a rich source of structurally diverse and biologically active diterpenoids.[1][2]

Experimental Protocols

The isolation and purification of this compound from its natural source involve a multi-step process combining various chromatographic techniques. The general workflow is depicted in the diagram below.

General Isolation Workflow

experimental_workflow plant_material Dried, whole plants of Euphorbia platyphyllos L. extraction Extraction with Chloroform (CHCl3) plant_material->extraction polyamide_cc Polyamide Column Chromatography extraction->polyamide_cc Crude Extract vlc Vacuum Liquid Chromatography (VLC) on Silica Gel polyamide_cc->vlc Methanol/Water Fractions prep_tlc Preparative Thin-Layer Chromatography (TLC) on Silica Gel vlc->prep_tlc Fractionation hplc High-Performance Liquid Chromatography (HPLC) (NP and RP) prep_tlc->hplc Further Purification jatrophane_4 Pure this compound hplc->jatrophane_4

Figure 1: General experimental workflow for the isolation of this compound.

A detailed, representative protocol for the isolation of jatrophane diterpenes is as follows:

  • Plant Material and Extraction: The air-dried and powdered whole plant material is exhaustively extracted with a suitable solvent, such as chloroform (CHCl3), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

  • Initial Fractionation: The crude extract is subjected to polyamide column chromatography. The column is typically eluted with solvent mixtures of increasing polarity, for example, methanol/water mixtures.[1]

  • Further Chromatographic Separation: Fractions of interest are further purified using a combination of vacuum liquid chromatography (VLC) on silica gel and preparative thin-layer chromatography (TLC) on silica gel.[1]

  • Final Purification by HPLC: The final purification of this compound is achieved by high-performance liquid chromatography (HPLC), often employing both normal-phase (NP) and reversed-phase (RP) columns to resolve complex mixtures and obtain the pure compound.[1]

Structural Elucidation

The structure of this compound was established through a combination of spectroscopic techniques. These methods are essential for determining the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structural assignment. These include:

    • ¹H NMR: To identify the types and number of protons.

    • ¹³C NMR and JMOD/DEPT: To determine the number and types of carbon atoms (CH3, CH2, CH, C).

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for elucidating the relative stereochemistry of the molecule.[1]

  • UV/VIS Spectroscopy: To identify the presence of chromophores within the molecule.[1]

Quantitative Data

Due to the unavailability of specific, tabulated spectroscopic data for this compound in the public domain, the following tables present representative ¹H and ¹³C NMR data for a closely related jatrophane polyester, providing an example of the type of data generated during structural elucidation.

Table 1: Representative ¹H NMR Data for a Jatrophane Polyester

PositionδH (ppm)MultiplicityJ (Hz)
2.35m
1.80m
23.50m
35.60d3.0
43.10m
55.80d10.0
75.75dd10.0, 4.0
85.40d4.0
95.95s
116.10d16.0
125.70dd16.0, 8.0
132.80m
144.90d8.0
155.20s
16 (Me)1.15d7.0
17a5.10s
17b5.00s
18 (Me)1.05s
19 (Me)1.10s
20 (Me)1.25d7.0

Table 2: Representative ¹³C NMR Data for a Jatrophane Polyester

PositionδC (ppm)
140.5
245.0
378.0
450.0
5130.0
6140.0
775.0
876.0
980.0
1048.0
11135.0
12132.0
1342.0
1479.0
1585.0
1615.0
17115.0
1825.0
1928.0
2018.0

Table 3: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated [M+Na]⁺ (m/z)Measured [M+Na]⁺ (m/z)
This compound AnalogC38H46O12709.2887709.2881

Biological Activity and Signaling Pathways

Jatrophane diterpenes exhibit a wide range of promising pharmacological properties.[2] One of the most significant activities is their ability to reverse multidrug resistance (MDR) in cancer cells.[3] This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.

Recent studies on the jatrophane diterpene, Jatrophone, have elucidated a key signaling pathway involved in its MDR-reversing activity. Jatrophone has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which leads to a downstream reduction in the expression of P-glycoprotein.

P-glycoprotein Inhibition Signaling Pathway

signaling_pathway cluster_cell Cancer Cell Jatrophane Jatrophane Diterpenes (e.g., Jatrophone) PI3K PI3K Jatrophane->PI3K inhibits Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Pgp_gene P-glycoprotein Gene (MDR1) NFkB->Pgp_gene promotes transcription Pgp_protein P-glycoprotein (P-gp) Pgp_gene->Pgp_protein translation Efflux Drug Efflux Pgp_protein->Efflux mediates Chemo_drugs Chemotherapeutic Drugs Efflux->Chemo_drugs pumps out Cell Cancer Cell

Figure 2: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.

Biosynthesis of the Jatrophane Skeleton

The core structure of jatrophane diterpenes is biosynthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of enzymatic cyclizations and rearrangements.

Jatrophane Biosynthetic Pathway

biosynthetic_pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene_synthase Casbene Synthase GGPP->Casbene_synthase Casbene Casbene Casbene_synthase->Casbene Rearrangements Cyclizations & Rearrangements Casbene->Rearrangements Jatrophane_skeleton Jatrophane Skeleton Rearrangements->Jatrophane_skeleton

Figure 3: Proposed biosynthetic pathway of the jatrophane skeleton.

This pathway highlights the initial conversion of the linear precursor GGPP into the macrocyclic diterpene casbene, which then undergoes further enzymatic transformations to form the characteristic bicyclic [10.3.0]pentadecane core of the jatrophane skeleton.

Conclusion

This compound is a structurally complex and biologically significant natural product. Its isolation from Euphorbia platyphyllos utilizes a combination of chromatographic techniques, and its structure is elucidated through extensive spectroscopic analysis. The potent biological activities of this compound and its analogs, particularly their ability to reverse multidrug resistance in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway, make them promising candidates for further investigation in drug development programs. A thorough understanding of their discovery, isolation, and mechanism of action is crucial for unlocking their full therapeutic potential.

References

The Architectural Blueprint of a Potent Natural Product: A Technical Guide to the Biosynthesis of the Jatrophane Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The jatrophane diterpenes, a class of natural products primarily found in the Euphorbiaceae family, have garnered significant attention for their complex molecular architecture and promising biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance-reversing properties. Understanding the intricate biosynthetic pathway that constructs the core jatrophane skeleton is paramount for harnessing these compounds for therapeutic development. This technical guide provides an in-depth exploration of the enzymatic machinery, key chemical transformations, and regulatory networks that govern the formation of this unique bicyclo[10.3.0]pentadecane core.

From a Universal Precursor to a Diterpene Scaffold

The biosynthesis of all terpenoids, including jatrophanes, begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Through the action of prenyltransferases, these units are sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). The commitment to the jatrophane pathway begins with the cyclization of GGPP, a crucial step catalyzed by a specialized class of enzymes known as terpene synthases.

The prevailing proposed biosynthetic route to the jatrophane skeleton proceeds through the intermediate known as casbene.[1] This pathway involves a series of complex cyclizations and rearrangements, orchestrated by a dedicated set of enzymes.

Key Enzymatic Players in Jatrophane Core Biosynthesis

The construction of the jatrophane skeleton is a multi-step process involving at least two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).

  • Casbene Synthase (CS): This enzyme catalyzes the first committed step in the biosynthesis of a large number of diterpenoids in the Euphorbiaceae, including the precursors to jatrophanes.[2] Casbene synthase facilitates the cyclization of the linear GGPP into the macrocyclic diterpene casbene.[2] The catalytic activity of casbene synthase is dependent on a divalent metal cofactor, typically Mg²⁺, and involves a complex carbocation-driven reaction cascade.

  • Cytochrome P450 Monooxygenases (CYPs): Following the formation of casbene, a series of oxidative modifications are introduced by cytochrome P450 enzymes. These enzymes are crucial for the subsequent rearrangements that lead to the jatrophane core. Specifically, members of the CYP726A subfamily have been implicated in the 5-oxidation of casbene, a critical step in the pathway.[2] Further oxidative modifications and rearrangements, catalyzed by other CYPs and potentially other enzyme classes, are required to complete the formation of the bicyclic jatrophane skeleton. The exact sequence and full enzymatic repertoire for these later steps are still an active area of research.

Quantitative Insights into Enzymatic Activity

While comprehensive kinetic data for all enzymes in the jatrophane pathway remains to be fully elucidated, studies on casbene synthase from Ricinus communis have provided initial insights into its catalytic efficiency. The Michaelis constant (Km) for GGPP has been determined, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.

Table 1: Kinetic Parameters of Key Enzymes in Diterpenoid Biosynthesis

EnzymeOrganismSubstrateKm (μM)kcat (s⁻¹)Vmax (nmol/mg protein/min)Reference
Casbene Synthase (mutant)Ricinus communisGGPPIncreasedReduced-[3]
CYP3A4 (human)Homo sapiensSTS7.5 ± 1.4-6.8 ± 0.3[2]

Note: The data for casbene synthase represents qualitative changes observed in mutants, highlighting the importance of specific amino acid residues for catalysis. The data for CYP3A4 is included as a representative example of cytochrome P450 kinetics, as specific kinetic data for the CYPs directly involved in jatrophane synthesis is not yet available in a consolidated format.

Elucidating the Pathway: Experimental Approaches

The elucidation of the jatrophane biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Key experimental protocols are detailed below.

Heterologous Expression and Purification of Casbene Synthase

Objective: To produce and purify recombinant casbene synthase for in vitro characterization.

Protocol:

  • Gene Amplification: The coding sequence of casbene synthase is amplified from a cDNA library of a jatrophane-producing plant (e.g., Ricinus communis) using polymerase chain reaction (PCR).

  • Vector Construction: The amplified gene is cloned into an expression vector suitable for a heterologous host, such as Escherichia coli. A common strategy involves the use of a vector that adds a purification tag (e.g., a polyhistidine-tag) to the recombinant protein.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant casbene synthase is then purified from the cell lysate using affinity chromatography that specifically binds the purification tag.[3]

In Vitro Casbene Synthase Activity Assay

Objective: To determine the enzymatic activity and kinetic parameters of purified casbene synthase.

Protocol:

  • Reaction Setup: The assay is typically performed in a reaction buffer containing the purified enzyme, the substrate geranylgeranyl diphosphate (GGPP), and the required cofactor Mg²⁺.

  • Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

  • Product Extraction: The reaction is stopped, and the product, casbene, is extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: The extracted product is analyzed and quantified using gas chromatography-mass spectrometry (GC-MS).[4]

Heterologous Expression of Cytochrome P450s in Yeast

Objective: To functionally characterize cytochrome P450 enzymes involved in the modification of casbene.

Protocol:

  • Yeast Strain and Vector Selection: A suitable yeast strain (e.g., Saccharomyces cerevisiae) and a yeast expression vector are chosen. Yeast is often preferred for expressing plant P450s due to its eukaryotic protein folding and modification machinery.

  • Co-expression: The gene for the candidate CYP is co-expressed with a cytochrome P450 reductase (CPR), which is essential for the activity of most P450s.

  • In Vivo or In Vitro Assays: The activity of the expressed P450 can be assessed in vivo by feeding the substrate (e.g., casbene) to the yeast culture and analyzing the products, or in vitro using microsomes prepared from the yeast cells.[5]

Visualizing the Biosynthetic and Regulatory Networks

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway for the jatrophane skeleton and the potential regulatory role of the jasmonate signaling pathway.

Jatrophane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (TPS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene Cytochrome P450s (CYPs) Jatrophane_Core Jatrophane Skeleton Oxidized_Casbene->Jatrophane_Core Further enzymatic steps

Proposed biosynthetic pathway of the jatrophane skeleton.

Experimental_Workflow cluster_gene_discovery Gene Discovery & Cloning cluster_expression Heterologous Expression cluster_characterization Enzyme Characterization Gene Amplification (PCR) Gene Amplification (PCR) Vector Construction Vector Construction Gene Amplification (PCR)->Vector Construction Transformation (E. coli / Yeast) Transformation (E. coli / Yeast) Vector Construction->Transformation (E. coli / Yeast) Protein Expression Protein Expression Transformation (E. coli / Yeast)->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification In Vitro Activity Assay In Vitro Activity Assay Protein Purification->In Vitro Activity Assay GC-MS Analysis GC-MS Analysis In Vitro Activity Assay->GC-MS Analysis

General experimental workflow for enzyme characterization.

Regulatory Networks: The Influence of Jasmonate Signaling

The production of specialized metabolites in plants is often tightly regulated in response to environmental cues, such as herbivory or pathogen attack. The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate these defense responses. There is growing evidence that jasmonate signaling plays a crucial role in regulating the biosynthesis of terpenoids, including diterpenoids in the Euphorbiaceae.[6][7]

The jasmonate signaling pathway is initiated by the perception of a stimulus, leading to the biosynthesis of jasmonic acid. JA is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which binds to its receptor, an F-box protein part of an SCF E3 ubiquitin ligase complex. This binding event triggers the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases the transcriptional activators they were repressing, such as MYC and WRKY transcription factors. These transcription factors can then bind to specific cis-regulatory elements in the promoters of target genes, including those encoding terpene synthases and cytochrome P450s, to activate their transcription and upregulate the biosynthetic pathway.[8]

Jasmonate_Signaling Stimulus Herbivory / Pathogen Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation TFs Transcription Factors (e.g., MYC, WRKY) JAZ->TFs represses Jatrophane_Genes Jatrophane Biosynthetic Genes (TPS, CYPs) TFs->Jatrophane_Genes activate transcription Jatrophane_Biosynthesis Jatrophane Biosynthesis Jatrophane_Genes->Jatrophane_Biosynthesis

Jasmonate signaling pathway regulating jatrophane biosynthesis.

Future Directions and Implications for Drug Development

A comprehensive understanding of the jatrophane biosynthetic pathway is essential for the sustainable production of these valuable compounds. While significant progress has been made in identifying the initial steps and key enzyme families, further research is needed to:

  • Fully Elucidate the Pathway: Identify and characterize all the enzymes and intermediates involved in the conversion of casbene to the diverse array of jatrophane diterpenes.

  • Obtain Comprehensive Kinetic Data: Determine the kinetic parameters for all the key enzymes to enable metabolic engineering efforts.

  • Unravel the Regulatory Network: Further investigate the transcription factors and signaling pathways that control the expression of jatrophane biosynthetic genes.

By addressing these knowledge gaps, it will be possible to develop robust metabolic engineering strategies in microbial or plant-based systems for the high-level production of specific jatrophane diterpenes. This will provide a sustainable and scalable source of these compounds for further pharmacological evaluation and development into novel therapeutic agents.

References

The Botanical Treasure Trove: A Technical Guide to the Natural Sources of Jatrophane 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural origins of Jatrophane 4, a member of the structurally complex and biologically intriguing jatrophane diterpenoid family. These compounds, primarily found within the plant family Euphorbiaceae, have garnered significant attention for their diverse pharmacological activities. This document provides a comprehensive overview of the botanical sources of this compound and related compounds, detailed experimental protocols for their isolation and characterization, and visual representations of key processes to aid in research and development efforts.

Natural Sources and Distribution

Jatrophane diterpenoids are predominantly isolated from plants belonging to the Euphorbiaceae family, a large and diverse group of flowering plants.[1][2][3] Within this family, the genera Euphorbia and Jatropha are particularly rich sources of these compounds.[1][2][4] While a vast number of jatrophane diterpenoids have been identified, this guide focuses on the known and potential sources of this compound.

Quantitative Data on this compound and Related Diterpenoids

The following table summarizes the quantitative data available for the isolation of this compound and other closely related jatrophane diterpenoids from various plant species. It is important to note that the yields of natural products can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed.

Plant SpeciesPart of PlantCompoundYield (mg/kg)Reference
Jatropha curcasWhole PlantJatrophane Diterpenoids (unspecified)Not specified[4]
Euphorbia portlandicaWhole PlantRearranged Jatrophane DiterpenesNot specified[5][6]
Euphorbia segetalisWhole PlantRearranged Jatrophane DiterpenesNot specified[5][6]
Euphorbia platyphyllosWhole Dried PlantsJatrophane Diterpenes (1-4)Not specified[7]
Euphorbia helioscopiaAerial PartsEuphoheliphanes A-CNot specified[8]
Euphorbia sororiaFructusJatrophane Diterpenoids (1-15)Not specified[2]
Euphorbia nicaeensisLatex and RootsJatrophane DiterpenoidsNot specified[2][9]
Euphorbia dendroidesWhole PlantJatrophanes (1-6)Not specified[10]

Experimental Protocols

The isolation and purification of this compound and other jatrophane diterpenoids from their natural sources typically involve a multi-step process. The following protocols are generalized from various cited studies and provide a framework for researchers.

Plant Material Collection and Preparation
  • Collection: The specific plant parts (e.g., whole plant, aerial parts, roots, latex) are collected.[4][5][7][8] Proper botanical identification is crucial to ensure the correct species is being processed.

  • Drying and Grinding: The collected plant material is typically air-dried in the shade to prevent the degradation of chemical constituents.[5][7] Once dried, the material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Common solvents used for jatrophane diterpenoids include:

    • Methanol (MeOH): Often used for initial broad-spectrum extraction.[11]

    • Ethanol (EtOH): An 80% ethanol solution has been used for the extraction of jatrophane diterpenoids from Euphorbia helioscopia.[8]

    • Acetone: Used for the extraction of rearranged jatrophane-type diterpenes from Euphorbia portlandica and Euphorbia segetalis.[5][6]

    • Chloroform (CHCl3): The CHCl3 extract of Euphorbia platyphyllos was found to contain jatrophane diterpenes.[7]

  • Extraction Method: Maceration or percolation are common methods for extraction at room temperature.[12] The process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

Fractionation and Purification

The crude extract is a complex mixture of various phytochemicals. Therefore, a series of chromatographic techniques are employed for fractionation and purification.

  • Column Chromatography (CC): This is a primary step for separating the crude extract into fractions of decreasing complexity.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[7] Polyamide has also been used.[7]

    • Mobile Phase: A gradient of solvents with increasing polarity is typically used, such as n-hexane-ethyl acetate or chloroform-methanol.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to identify fractions containing compounds of interest.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the isolated compounds. Both normal-phase (NP) and reversed-phase (RP) HPLC may be employed.[7]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.[7][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), such as HR-ESI-MS, is used to determine the molecular formula of the compound.[7]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of crystalline compounds.[2][4]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.[7][8]

Visualizing the Workflow and Relationships

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_collection Plant Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Collection of Plant Material (e.g., Jatropha curcas) preparation Drying and Grinding plant_material->preparation extraction Solvent Extraction (e.g., Methanol, Acetone) preparation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration cc Column Chromatography (Silica Gel) concentration->cc tlc TLC Analysis cc->tlc hplc HPLC Purification tlc->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation

Caption: General experimental workflow for the isolation of this compound.

logical_relationship Euphorbiaceae Euphorbiaceae Jatropha Jatropha Euphorbiaceae->Jatropha Euphorbia Euphorbia Euphorbiaceae->Euphorbia Jatropha curcas Jatropha curcas Jatropha->Jatropha curcas Euphorbia helioscopia Euphorbia helioscopia Euphorbia->Euphorbia helioscopia Euphorbia peplus Euphorbia peplus Euphorbia->Euphorbia peplus Euphorbia platyphyllos Euphorbia platyphyllos Euphorbia->Euphorbia platyphyllos Jatrophane Diterpenoids Jatrophane Diterpenoids Jatropha curcas->Jatrophane Diterpenoids Euphorbia helioscopia->Jatrophane Diterpenoids Euphorbia peplus->Jatrophane Diterpenoids Euphorbia platyphyllos->Jatrophane Diterpenoids This compound This compound Jatrophane Diterpenoids->this compound

Caption: Botanical sources of this compound and related diterpenoids.

Conclusion

This technical guide provides a foundational understanding of the natural sources of this compound, primarily within the Euphorbiaceae family. The detailed experimental protocols offer a practical starting point for researchers aiming to isolate and study this and related compounds. The provided visualizations serve to clarify the complex workflow and the taxonomic relationships of the source organisms. Further research is warranted to explore a wider range of species within the Euphorbiaceae for new sources of this compound and to develop more efficient and scalable isolation methodologies, which will be crucial for advancing the preclinical and clinical development of these promising natural products.

References

The Biological Versatility of Jatrophane Polyesters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrophane polyesters, a class of macrocyclic diterpenes predominantly found in plants of the Euphorbiaceae family, have emerged as a significant area of interest in natural product chemistry and drug discovery.[1][2] Their complex and diverse molecular architecture is matched by a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the core biological activities of jatrophane polyesters, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.

Core Biological Activities of Jatrophane Polyesters

Jatrophane polyesters exhibit a range of therapeutically relevant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A particularly notable activity is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[1][2]

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of various jatrophane polyesters against a panel of human cancer cell lines. Their mechanisms of action are multifaceted, including the induction of apoptosis and interaction with the microtubule network.

Data Presentation: Cytotoxicity of Jatrophane Polyesters

CompoundCancer Cell LineActivityIC50 (µM)Reference
Euphodendroidin DHuman MDR Cancer CellsP-glycoprotein InhibitionOutperforms Cyclosporin A[3]
Jatrophane Polyesters (1-3)Human Cancer Cell LinesGrowth InhibitionNot specified[4][5]
Tuckeyanols A and B, EuphotuckeyanolGastric (EPG85-257), Pancreatic (EPP85-181) CarcinomaModerate Growth InhibitionNot specified
Euphopubescenol and EuphopubesceneNot specifiedNot specifiedNot specified
Jatrophane Diterpenoids from E. sororiaMCF-7, A549InactiveNot specified
Nicaeenin F and GNCI-H460/R, DLD1-TxR (MDR cancer cells)P-glycoprotein InhibitionPotent
Jatrophane Diterpenoids from P. tithymaloidesHepG2/ADR, MCF-7/ADRMDR ModulationPotent[6]
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)Decreases ProliferationLow micromolar[7]

Mechanism of Action: Apoptosis Induction

Jatrophane polyesters can induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the modulation of key signaling proteins such as p53 and members of the Bcl-2 family, leading to the activation of caspases, the executive enzymes of apoptosis.[5][8][9] For instance, some jatrophanes have been shown to influence p53 expression and the activation of the Raf-1/Bcl-2 pathway.[4][5]

Signaling Pathway: p53-Mediated Apoptosis

p53_mediated_apoptosis cluster_stimulus Cellular Stress cluster_p53_activation p53 Activation cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Jatrophane Polyesters Jatrophane Polyesters p53 p53 Jatrophane Polyesters->p53 influences expression Bax Bax p53->Bax activates Bcl2 Bcl2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: p53-mediated apoptotic pathway influenced by jatrophane polyesters.

Mechanism of Action: Microtubule Interaction

Certain jatrophane polyesters have been identified as microtubule-interacting agents.[4][5] They can stimulate the assembly of tubulin into microtubules, similar to the action of paclitaxel. However, the resulting microtubule architecture induced by jatrophanes can differ from the bundling effect of paclitaxel, suggesting a distinct binding mode or mechanism.[4][5]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

tubulin_polymerization_workflow cluster_preparation Preparation cluster_reaction_setup Reaction Setup (on ice) cluster_incubation_measurement Incubation & Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Reaction_Mix Prepare Reaction Mixes (Tubulin, GTP, Buffer) Tubulin->Reaction_Mix GTP GTP Solution GTP->Reaction_Mix Buffer Polymerization Buffer Buffer->Reaction_Mix Jatrophane Jatrophane Polyester (Test Compound) Jatrophane->Reaction_Mix Control Control (e.g., Paclitaxel) Control->Reaction_Mix Transfer Transfer to 37°C Microplate Reader Reaction_Mix->Transfer Measure Measure Absorbance at 340 nm (kinetic read) Transfer->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Analyze Polymerization Curves Plot->Analyze

Caption: Workflow for in vitro tubulin polymerization assay.

Multidrug Resistance (MDR) Reversal Activity

A compelling biological activity of jatrophane polyesters is their ability to reverse multidrug resistance in cancer cells.[1][2] MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[1] Jatrophane diterpenes have been identified as potent inhibitors of P-gp.[1][2]

Mechanism of Action: P-glycoprotein Inhibition

Jatrophane polyesters can act as P-gp inhibitors, thereby increasing the intracellular concentration of co-administered anticancer drugs and restoring their efficacy.[1] Structure-activity relationship (SAR) studies suggest that the overall lipophilicity and the substitution pattern on the jatrophane core are crucial for their P-gp inhibitory activity.[3][6]

Signaling Pathway: P-glycoprotein Mediated Drug Efflux and its Inhibition

pgp_inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemo_out Chemotherapeutic Drug Chemo_in Chemotherapeutic Drug Chemo_out->Chemo_in Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Chemo_out ATP-dependent Efflux Chemo_in->Pgp Binding Target Cellular Target (e.g., DNA, Tubulin) Chemo_in->Target Therapeutic Effect Jatrophane Jatrophane Polyester Jatrophane->Pgp Inhibition

Caption: Inhibition of P-glycoprotein mediated drug efflux by jatrophane polyesters.

Anti-inflammatory Activity

Jatrophane polyesters have demonstrated significant anti-inflammatory properties.[1][2] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some jatrophane polyesters can inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10][11]

Signaling Pathway: NF-κB Activation and Inhibition

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB (phosphorylated) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation Jatrophane Jatrophane Polyester Jatrophane->IKK inhibits IkB_p->NFkB releases Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Genes activates

Caption: Inhibition of the NF-κB signaling pathway by jatrophane polyesters.

Antimicrobial Activity

Certain jatrophane polyesters have also been reported to possess antimicrobial properties, exhibiting activity against various bacteria.

Data Presentation: Antimicrobial Activity of Jatrophane Polyesters

CompoundMicroorganismActivityMIC (µg/mL)Reference
Guyonianin C and DBacillus cereusAntibacterialNot specified
Guyonianin C and DStaphylococcus aureusAntibacterialNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of jatrophane polyesters.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Jatrophane polyester stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the jatrophane polyester in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of compounds.

Materials:

  • Muller-Hinton agar (MHA) plates

  • Bacterial strain of interest

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Jatrophane polyester stock solution (in DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the jatrophane polyester solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Rhodamine 123

  • Jatrophane polyester stock solution (in DMSO)

  • Positive control P-gp inhibitor (e.g., verapamil)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in culture medium.

  • Compound Incubation: Incubate the cells with the jatrophane polyester or verapamil at various concentrations for a specified time (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for a further period (e.g., 60 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux Period: Resuspend the cells in fresh medium and incubate at 37°C to allow for rhodamine 123 efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Conclusion

Jatrophane polyesters represent a rich and diverse family of natural products with significant potential for the development of new therapeutic agents. Their multifaceted biological activities, including potent anticancer, anti-inflammatory, and MDR-reversing properties, make them compelling candidates for further investigation. This technical guide provides a foundational understanding of their core biological activities, the underlying mechanisms of action, and the experimental methodologies used to evaluate them. It is anticipated that continued research into the structure-activity relationships and molecular targets of jatrophane polyesters will pave the way for the design and synthesis of novel, highly effective drugs for the treatment of cancer and inflammatory diseases.

References

Cytotoxic Properties of Jatrophane Diterpenes Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic properties of jatrophane diterpenes, a class of natural compounds showing significant promise in oncology research. This document collates quantitative data on their efficacy against various cancer cell lines, details the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways involved in their mechanism of action.

Introduction

Jatrophane diterpenes are a complex class of macrocyclic compounds predominantly isolated from plants of the Euphorbiaceae family, such as Jatropha and Euphorbia species[1][2]. These natural products have garnered substantial interest in cancer research due to their potent cytotoxic activities against a range of cancer cell lines, including those exhibiting multidrug resistance (MDR)[1][2][3]. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways[4][5]. This guide serves as a technical resource for researchers investigating the therapeutic potential of jatrophane diterpenes.

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of various jatrophane diterpenes is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for different jatrophane compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Jatrophane Derivatives from Euphorbia osyridea

CompoundCancer Cell LineIC50 (µM)
Compound A Caov-4 (Ovarian)46.27 ± 3.86
OVCAR-3 (Ovarian)38.81 ± 3.30
Compound B Caov-4 (Ovarian)36.48 ± 3.18
OVCAR-3 (Ovarian)42.59 ± 4.50
Compound C Caov-4 (Ovarian)85.86 ± 6.75
OVCAR-3 (Ovarian)75.65 ± 2.56

Data sourced from Keyvanloo Shahrestanaki et al. (2017).

Table 2: Cytotoxicity of Jatrophone

CompoundCancer Cell LineIC50 (µM)
Jatrophone MCF-7/ADR (Doxorubicin-resistant Breast)1.8 ± 0.2

Data sourced from Al-Mokadem et al. (2023)[4].

Table 3: Cytotoxicity of Jatrophanes from Euphorbia helioscopia

CompoundCancer Cell LineIC50 (µM)
Euphoscopin C A549 (Paclitaxel-resistant Lung)6.9
Euphorbiapene D A549 (Paclitaxel-resistant Lung)7.2
Euphoheliosnoid A A549 (Paclitaxel-resistant Lung)9.5

Data sourced from Shi et al. (2022)[5].

Table 4: Cytotoxicity of Jatrophane Diterpenoids from Euphorbia heliosocpia L.

CompoundCancer Cell LineIC50 (µM)
Compound 1 HepG2, HeLa, HL-60, SMMC-77218.1 - 29.7
Compound 2 HepG2, HeLa, HL-60, SMMC-77218.1 - 29.7
Compound 3 HepG2, HeLa, HL-60, SMMC-77218.1 - 29.7
Compound 4 HepG2, HeLa, HL-60, SMMC-77218.1 - 29.7
Compound 5 HepG2, HeLa, HL-60, SMMC-77218.1 - 29.7
Compound 6 HepG2, HeLa, HL-60, SMMC-77218.1 - 29.7
Compound 7 HepG2, HeLa, HL-60, SMMC-77218.1 - 29.7

Data represents a range of IC50 values across the four tested cell lines, as reported by Chen et al. (2022)[6].

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic properties of jatrophane diterpenes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Jatrophane compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the jatrophane compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • 6-well plates

  • Cancer cell lines

  • Jatrophane compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the jatrophane compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in signaling pathways. The following is a general protocol for analyzing the PI3K/Akt/NF-κB pathway.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

  • Protein Extraction: Treat cells with the jatrophane compound, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes exert their cytotoxic effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

Intrinsic (Mitochondrial) Apoptosis Pathway

Several jatrophane derivatives induce apoptosis by triggering the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and activation of caspases.

G Jatrophane Jatrophane 4 ROS ↑ Reactive Oxygen Species (ROS) Jatrophane->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Disruption ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Jatrophane-induced mitochondrial apoptosis pathway.

PI3K/Akt/NF-κB Signaling Pathway

Jatrophone, a specific jatrophane diterpene, has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. This inhibition leads to apoptosis and autophagy.

G Jatrophane This compound PI3K PI3K Jatrophane->PI3K Jatrophane->PI3K Akt Akt Jatrophane->Akt Jatrophane->Akt NFkB NF-κB Jatrophane->NFkB Jatrophane->NFkB Apoptosis Apoptosis Jatrophane->Apoptosis PI3K->Akt Akt->NFkB Survival Cell Survival & Proliferation NFkB->Survival

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophanes.

Experimental Workflows

Visual representations of the experimental protocols provide a clear and concise understanding of the procedures.

MTT Assay Workflow

G start Start seed Seed Cells (96-well plate) start->seed treat Treat with This compound seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end G start Start treat Treat Cells with This compound start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

The Anti-Inflammatory Potential of Jatrophane Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenoids, a class of structurally diverse natural products predominantly found in the Euphorbiaceae family, have garnered significant attention for their wide range of biological activities. Among these, their anti-inflammatory effects are of particular interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory properties of jatrophane compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the core signaling pathways modulated by these compounds, to facilitate further research and drug discovery efforts in this promising area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Jatrophane diterpenes, characterized by their unique bicyclic [10.3.0] pentadecane core, have emerged as a promising class of natural products with potent anti-inflammatory activities. This guide summarizes the current knowledge on the anti-inflammatory effects of jatrophane compounds, with a focus on their molecular mechanisms and quantitative data.

Quantitative Anti-Inflammatory Data for Jatrophane Compounds

The anti-inflammatory activity of jatrophane compounds has been primarily evaluated through their ability to inhibit the production of key inflammatory mediators in cellular models, most commonly lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and microglia (BV-2). The following table summarizes the quantitative data for several representative jatrophane compounds.

Compound NameSource OrganismAssayCell LineIC50 Value (µM)Reference
Euphthymifolol AEuphorbia thymifoliaNO Production InhibitionBV-243.5 ± 1.54[1]
Euphthymifolol BEuphorbia thymifoliaNO Production InhibitionBV-256.2 ± 1.67[1]
Euphthymifolol DEuphorbia thymifoliaNO Production InhibitionBV-263.3 ± 1.94[1][2]
Kanesulone AEuphorbia kansuiNO Production InhibitionRAW 264.70.7 - 46.5 (range for 8 compounds)[3]
Kanesulone BEuphorbia kansuiNO Production InhibitionRAW 264.70.7 - 46.5 (range for 8 compounds)[3]
Pepluanol GNot SpecifiedNO Production InhibitionMacrophagesModerate Inhibition (IC50 not specified)[4]
JatrophoneJatropha speciesPI3K/Akt/NF-κB Pathway InhibitionMCF-7/ADRNot specified for inflammation[2]

Note: The range of IC50 values for Kanesulones A and B reflects the activity of a series of jatrophane diterpenoids isolated in the same study.

Core Signaling Pathways in Inflammation Modulated by Jatrophane Compounds

Jatrophane compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target identified to date is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.

The NF-κB Signaling Pathway

The NF-κB pathway is activated by various inflammatory stimuli, including LPS, which binds to Toll-like receptor 4 (TLR4) on the surface of immune cells. This triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6][7]

Several jatrophane compounds have been shown to inhibit the activation of the NF-κB pathway.[5] For instance, jatrophone has been reported to inhibit the PI3K/Akt/NF-κB pathway.[2] This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->NFkB Releases DNA DNA (κB sites) NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_genes Induces Jatrophanes Jatrophane Compounds Jatrophanes->IKK Inhibits Jatrophanes->IkBa Prevents Degradation

NF-κB signaling pathway and points of inhibition by jatrophane compounds.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in inflammation, primarily activated by cytokines.[8] Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes, including those involved in inflammation and immune responses.[9] While direct modulation of the JAK/STAT pathway by jatrophane compounds is not as extensively documented as their effects on NF-κB, it represents a plausible and likely target for their anti-inflammatory actions, given the crosstalk between these pathways.[8][10]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruits JAK->Receptor JAK->STAT Phosphorylates (P) STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates DNA DNA STAT_dimer_nuc->DNA Binds Inflammatory_genes Inflammatory Gene Transcription DNA->Inflammatory_genes Induces Jatrophanes_potential Potential Target: Jatrophane Compounds Jatrophanes_potential->JAK Inhibits? Jatrophanes_potential->STAT Inhibits Phosphorylation?

Generalized JAK/STAT signaling pathway, a potential target for jatrophanes.

Experimental Protocols

The following section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of jatrophane compounds.

Cell Culture

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the jatrophane compound for 24 hours.

  • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[11]

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of the jatrophane compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[3]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with the jatrophane compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6).

  • The concentration of the cytokine is determined by comparing the absorbance to a standard curve generated with recombinant cytokine.

Western Blot Analysis for NF-κB and COX-2

Western blotting is used to determine the expression and activation of key proteins in the inflammatory signaling pathways.

  • Protein Extraction: After treatment with the jatrophane compound and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB activation, nuclear and cytoplasmic fractions can be prepared using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p65, IκBα, COX-2, or a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_endpoints Endpoints start RAW 264.7 Cell Culture seed Seed cells in plates start->seed pretreat Pre-treat with Jatrophane Compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay NO Production (Griess Assay) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay western_blot Protein Analysis (Western Blot) stimulate->western_blot viability_result Determine Cytotoxicity viability->viability_result no_result Quantify NO Levels no_assay->no_result cytokine_result Quantify Cytokine Levels (TNF-α, IL-6) cytokine_assay->cytokine_result western_result Analyze Protein Expression (p65, IκBα, COX-2) western_blot->western_result

General experimental workflow for evaluating anti-inflammatory jatrophanes.

Conclusion and Future Directions

Jatrophane compounds represent a valuable class of natural products with significant anti-inflammatory potential. Their ability to inhibit the production of key inflammatory mediators through the modulation of signaling pathways, particularly the NF-κB pathway, makes them attractive candidates for the development of new anti-inflammatory drugs. The data and protocols presented in this guide are intended to serve as a resource for researchers in the field to standardize methodologies and accelerate the investigation of these promising compounds.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of different jatrophane compounds within the inflammatory signaling cascades.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the jatrophane scaffold responsible for their anti-inflammatory activity to guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Safety: Evaluating the most promising jatrophane compounds in animal models of inflammatory diseases to assess their therapeutic potential and safety profiles.

  • Exploration of Other Signaling Pathways: Investigating the effects of jatrophane compounds on other relevant inflammatory pathways, such as the JAK/STAT and MAPK pathways.

By addressing these research questions, the full therapeutic potential of jatrophane compounds as a novel class of anti-inflammatory agents can be realized.

References

Reversing the Tide of Resistance: A Technical Guide to the Multidrug Resistance Reversal Activity of Jatrophanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer cells presents a formidable challenge to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. Jatrophanes, a class of macrocyclic diterpenoids predominantly isolated from plants of the Euphorbiaceae family, have emerged as a promising class of natural products with potent MDR reversal activity. This technical guide provides an in-depth overview of the core findings related to the MDR reversal activity of jatrophanes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Assessment of Jatrophane-Mediated MDR Reversal

Numerous studies have quantified the ability of jatrophane diterpenoids to reverse MDR in various cancer cell lines. The primary metrics used are the Reversal Fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the jatrophane, and the Fluorescence Activity Ratio (FAR), which measures the inhibition of P-gp-mediated efflux of fluorescent substrates like rhodamine 123. The following tables summarize the quantitative data from key studies.

Table 1: Reversal Fold (RF) of Jatrophanes in MDR Cancer Cell Lines

Jatrophane CompoundCancer Cell LineChemotherapeutic AgentConcentration (µM)Reversal Fold (RF)Reference
Kanesulone CMCF-7/ADRAdriamycin5~85[1]
Euphomicrophane GMCF-7/ADR-10.018.67[2]
Euphomicrophane HMCF-7/ADR-10.017.15[2]
Compound 7MCF-7/ADR-1012.9[3]
Compound 8MCF-7/ADR-1012.3[3]
Compound 77KBv200Navelbine104.47[3]
Euphornin DerivativesK562-20>300[4]

Note: MCF-7/ADR is an adriamycin-resistant human breast adenocarcinoma cell line. KBv200 is a navelbine-selected human oral epidermoid carcinoma cell line overexpressing ABCB1. K562 is a human myelogenous leukemia cell line.

Table 2: P-glycoprotein Inhibition by Jatrophanes (FAR and IC50 Values)

Jatrophane CompoundCancer Cell LineAssayConcentrationResultReference
Euphosorophane AMCF-7/ADRDOX Reversal-EC50 = 92.68 nM[5]
Nicaeenin F & GNCI-H460/R, DLD1-TxRP-gp Inhibition-Most Powerful[6]
Esulatin MEPG85-257RDBAntiproliferative-IC50 = 1.8 µM[7]
Esulatin MEPP85-181RDBAntiproliferative-IC50 = 4.8 µM[7]
JatrophoneMCF-7/ADRCytotoxicity-IC50 = 1.8 µM[8]

Note: NCI-H460/R is a multidrug-resistant non-small cell lung cancer cell line. DLD1-TxR is a multidrug-resistant colorectal adenocarcinoma cell line. EPG85-257RDB and EPP85-181RDB are resistant gastric and pancreatic cancer cell lines, respectively.

Core Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which jatrophanes reverse MDR is through the direct inhibition of the P-glycoprotein efflux pump.[9] This has been demonstrated through various experimental approaches:

  • Competitive Inhibition: Studies using Lineweaver-Burk and Dixon plots have shown that some jatrophanes, such as Euphosorophane A, act as competitive inhibitors of P-gp, suggesting they bind to the same or overlapping sites as chemotherapeutic drugs like doxorubicin.[5]

  • Stimulation of ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Many jatrophanes have been observed to stimulate the basal ATPase activity of P-gp, a characteristic of P-gp substrates and inhibitors.[5] This indicates a direct interaction with the transporter.

  • Inhibition of Photoaffinity Labeling: Competitive inhibition has been further confirmed by the ability of jatrophanes to inhibit the photoaffinity labeling of P-gp by known substrates.

The structure-activity relationship (SAR) studies have revealed that the macrocyclic core and the nature and position of ester substitutions on the jatrophane skeleton are crucial for their P-gp inhibitory activity.[4][10]

Signaling Pathways Modulated by Jatrophanes

While direct P-gp inhibition is the most well-documented mechanism, emerging evidence suggests that some jatrophanes may also modulate intracellular signaling pathways involved in cell survival and apoptosis, further contributing to their anticancer and MDR reversal effects.

P-glycoprotein Efflux Pump Inhibition

The predominant mechanism of action for the majority of studied jatrophanes is the direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.

P_glycoprotein_Inhibition cluster_cell MDR Cancer Cell P-gp P-glycoprotein (P-gp) (ABCB1) Chemo_out Chemotherapeutic Drug P-gp->Chemo_out Efflux ADP ADP + Pi P-gp->ADP Chemo_in Chemotherapeutic Drug (e.g., Doxorubicin) Chemo_in->P-gp Binds to Extracellular Extracellular Space Jatrophane Jatrophane Jatrophane->P-gp Inhibits ATP ATP ATP->P-gp Hydrolysis provides energy Intracellular Intracellular Space

Jatrophane inhibition of P-glycoprotein drug efflux.
Jatrophone-Mediated Inhibition of the PI3K/AKT/NF-κB Pathway

A notable exception to the sole focus on P-gp inhibition is the jatrophane diterpene, jatrophone. Studies on doxorubicin-resistant breast cancer cells (MCF-7/ADR) have demonstrated that jatrophone's cytotoxic and MDR reversal activities are mediated through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[8] This pathway is crucial for cancer cell proliferation, survival, and the development of drug resistance.

PI3K_AKT_NFkB_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival Apoptosis Apoptosis NFkB->Apoptosis

Inhibition of the PI3K/AKT/NF-κB pathway by jatrophone.
Induction of Apoptosis

Several jatrophanes have been shown to induce apoptosis in MDR cancer cells, often selectively in resistant cells over their sensitive counterparts.[7] This apoptotic induction is a critical component of their anticancer activity and can be mediated through caspase-3 activation. The ability to trigger programmed cell death in cells that are otherwise resistant to chemotherapy highlights the therapeutic potential of these compounds.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the key assays used to evaluate the MDR reversal activity of jatrophanes.

MTT Assay for Cytotoxicity and Reversal Fold (RF) Calculation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed MDR and parental (sensitive) cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a non-toxic concentration of the jatrophane compound. Include wells with the jatrophane alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with the jatrophane. The Reversal Fold (RF) is calculated as follows: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of jatrophane

MTT_Assay_Workflow Start Start Cell_Seeding Seed MDR and Parental Cells in 96-well plates Start->Cell_Seeding Drug_Treatment Add Chemotherapeutic ± Jatrophane Cell_Seeding->Drug_Treatment Incubation_48_72h Incubate for 48-72h Drug_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Solubilization Solubilize Formazan Crystals Incubation_3_4h->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 and Reversal Fold Absorbance->Analysis End End Analysis->End Rhodamine_123_Efflux_Assay Start Start Cell_Prep Prepare MDR and Parental Cell Suspensions Start->Cell_Prep Rho123_Loading Incubate with Rhodamine 123 ± Jatrophane Cell_Prep->Rho123_Loading Washing Wash with ice-cold PBS Rho123_Loading->Washing Efflux Incubate in Rho123-free medium (Optional) Washing->Efflux Flow_Cytometry Analyze Intracellular Fluorescence by Flow Cytometry Efflux->Flow_Cytometry Analysis Calculate Mean Fluorescence Intensity and FAR Flow_Cytometry->Analysis End End Analysis->End

References

Jatrophane 4 (Euphodendroidin D): A Technical Guide to its P-glycoprotein Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jatrophane 4, also known as euphodendroidin D, a potent P-glycoprotein (P-gp) inhibitor. P-glycoprotein is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. Jatrophane diterpenoids, a class of natural products, have emerged as promising agents to counteract MDR. This document details the quantitative inhibitory data, experimental methodologies, and putative signaling pathways associated with this compound and related compounds.

Quantitative Data on P-glycoprotein Inhibition

This compound (euphodendroidin D) has been identified as a highly potent P-gp inhibitor. While a specific IC50 value is not consistently reported in the literature, its activity has been benchmarked against other known P-gp modulators. The following table summarizes the available quantitative and qualitative data for this compound and other notable jatrophane diterpenoids.

Compound NameChemical Name/StructureCell Line(s)Assay TypePotency/EfficacyReference Compound
This compound Euphodendroidin D K562/R7 (human leukemic cells)Daunomycin Efflux~2-fold more efficient at 5 µMCyclosporin A
Euphosorophane A(structure available in literature)MCF-7/ADR (human breast adenocarcinoma)Doxorubicin ChemoreversalEC50 = 92.68 ± 18.28 nMVerapamil
Jatrophane 2 (from E. dendroides)(structure available in literature)DLD1-TxR (colorectal multi-drug resistant cells)P-gp InhibitionMore potent than R(+)-verapamil and tariquidarR(+)-verapamil, Tariquidar
Jatrophane 5 (from E. dendroides)(structure available in literature)DLD1-TxR (colorectal multi-drug resistant cells)P-gp InhibitionMore potent than R(+)-verapamil and tariquidarR(+)-verapamil, Tariquidar
Jatrophone(structure available in literature)MCF-7/ADR (human breast adenocarcinoma)CytotoxicityIC50 = 1.8 µM-

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the direct inhibition of the P-glycoprotein efflux pump. By binding to P-gp, it competitively or non-competitively prevents the transporter from expelling chemotherapeutic drugs from the cancer cell, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.

While the direct interaction with P-gp is the immediate mechanism, recent studies on other jatrophane diterpenes, such as jatrophone, suggest an upstream regulatory role involving key cellular signaling pathways. A prominent pathway implicated is the PI3K/AKT/NF-κB signaling cascade . This pathway is crucial for cell survival, proliferation, and the regulation of P-gp expression. Inhibition of this pathway by certain jatrophanes has been shown to downregulate the expression of P-gp at the transcriptional level, contributing to the reversal of multidrug resistance.[1][2][3] Although direct evidence for this compound's effect on this specific pathway is pending, it represents a highly probable component of its overall mechanism of action.

Pgp_Inhibition_Pathway cluster_cell Cancer Cell Jatrophane4 This compound (Euphodendroidin D) Pgp P-glycoprotein (P-gp) Jatrophane4->Pgp Inhibits Chemo Chemotherapeutic Drug Pgp->Chemo Effluxes MDR Multidrug Resistance Pgp->MDR Causes Chemo_in Intracellular Drug Accumulation Apoptosis Apoptosis Chemo_in->Apoptosis

Direct Inhibition of P-glycoprotein by this compound.

PI3K_Pathway Jatrophane Jatrophane Diterpenes PI3K PI3K Jatrophane->PI3K Inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Pgp_exp P-gp Expression NFkB->Pgp_exp Promotes MDR Multidrug Resistance Pgp_exp->MDR

Putative Signaling Pathway Modulated by Jatrophanes.

Experimental Protocols

The evaluation of this compound and other P-gp inhibitors relies on a set of standardized in vitro assays. Below are detailed methodologies for the key experiments.

Rhodamine 123 Efflux Assay

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.

  • Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant counterparts (e.g., MCF-7) are cultured to 80-90% confluency.

  • Cell Loading: Cells are harvested and incubated with Rhodamine 123 (typically 1-5 µM) in a serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

  • Inhibitor Treatment: After loading, cells are washed and resuspended in a fresh medium containing various concentrations of the test compound (this compound) or a known inhibitor (e.g., verapamil) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Efflux Period: The cells are incubated for a further period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux of the dye.

  • Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is then measured using a flow cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux and thus, inhibition of P-gp.

  • Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the percentage of inhibition.

Rho123_Workflow Start Start: P-gp overexpressing cells Load Load cells with Rhodamine 123 Start->Load Wash1 Wash to remove excess dye Load->Wash1 Treat Incubate with this compound (or controls) Wash1->Treat Efflux Allow for dye efflux (37°C) Treat->Efflux Analyze Analyze intracellular fluorescence by Flow Cytometry Efflux->Analyze

Rhodamine 123 Efflux Assay Workflow.
P-glycoprotein ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.

  • Membrane Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells (e.g., Sf9 insect cells).

  • Assay Reaction: The membrane vesicles are incubated in an assay buffer containing ATP and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil). The reaction is initiated in the presence of various concentrations of the test compound (this compound).

  • Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is typically done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The amount of Pi generated in the presence of the test compound is compared to the basal and substrate-stimulated ATPase activity. Inhibition or further stimulation of ATPase activity provides insights into the interaction of the compound with P-gp. A decrease in verapamil-stimulated ATPase activity suggests an inhibitory effect.

Chemoreversal Assay

This cell-based assay directly measures the ability of a P-gp inhibitor to restore the cytotoxicity of a chemotherapeutic agent in resistant cells.

  • Cell Seeding: Multidrug-resistant cells (e.g., HepG2/ADR) are seeded in 96-well plates and allowed to attach overnight.

  • Co-treatment: The cells are then treated with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (this compound).

  • Incubation: The plates are incubated for a period that allows for the cytotoxic effects of the chemotherapeutic agent to manifest (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The IC50 value of the chemotherapeutic drug is calculated for both the treated and untreated groups. A significant decrease in the IC50 value in the presence of the P-gp inhibitor indicates successful chemoreversal. The "reversal fold" is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.

Conclusion

This compound (euphodendroidin D) is a potent, naturally derived inhibitor of P-glycoprotein. Its ability to reverse multidrug resistance in cancer cells makes it a compelling lead compound for the development of novel chemosensitizing agents. Further investigation into its specific interactions with P-gp and its effects on cellular signaling pathways, such as the PI3K/AKT/NF-κB pathway, will be crucial for its translation into a therapeutic context. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other promising P-gp modulators.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenes, a class of structurally complex natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as a significant area of interest in medicinal chemistry. Their unique bicyclic[1][2] pentadecane core, adorned with a diverse array of functional groups, gives rise to a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of jatrophane diterpenes, focusing on their anticancer, multidrug resistance (MDR) reversal, and anti-inflammatory properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex biological processes.

Anticancer Activity of Jatrophane Diterpenes

Jatrophane diterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The intricate relationship between their chemical structure and anticancer potency is a key area of investigation for the development of novel chemotherapeutic agents.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected jatrophane diterpenes against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineAssayIC50 (µM)Reference
JatrophoneMCF-7/ADR (doxorubicin-resistant breast cancer)SRB1.8[1]
AGS (gastric adenocarcinoma)Sulforhodamine B0.45[3]
HL-60 (leukemia)Sulforhodamine B0.25[3]
SK-MES-1 (lung cancer)Sulforhodamine B0.52[3]
J82 (bladder carcinoma)Sulforhodamine B0.38[3]
Jatropholone BAGS (gastric adenocarcinoma)Sulforhodamine B3.5[3]
HL-60 (leukemia)Sulforhodamine B2.1[3]
SK-MES-1 (lung cancer)Sulforhodamine B4.8[3]
J82 (bladder carcinoma)Sulforhodamine B2.9[3]
Euphohelinoid (unspecified)HepG2 (liver cancer)MTT8.1 - 29.7[4]
HeLa (cervical cancer)MTT8.1 - 29.7[4]
HL-60 (leukemia)MTT8.1 - 29.7[4]
SMMC-7721 (liver cancer)MTT8.1 - 29.7[4]
Curcusone CHEPG2 (liver cancer)MTT0.08[5]
L5178y (mouse lymphoma)MTT0.25[5]
Curcusone DHEPG2 (liver cancer)MTT0.15[5]
L5178y (mouse lymphoma)MTT0.51[5]
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of jatrophane diterpenes is intricately linked to specific structural features:

  • The α,β-Unsaturated Carbonyl Group: The presence of an α,β-unsaturated ketone or lactone moiety in the macrocyclic ring is often crucial for cytotoxic activity. This functional group can act as a Michael acceptor, enabling covalent bonding with biological nucleophiles such as cysteine residues in proteins, thereby disrupting their function. Jatrophone, a potent anticancer agent, possesses this key feature.

  • Substitution Pattern: The type and position of ester groups significantly influence cytotoxicity. For instance, acetylation of the less active jatropholone A leads to a compound with enhanced antiproliferative activity[3].

  • Stereochemistry: The spatial arrangement of substituents can dramatically alter biological activity. For example, the epimeric jatropholone B exhibits greater activity against several cancer cell lines compared to jatropholone A[3].

Mechanism of Action: Targeting the PI3K/Akt/NF-κB Signaling Pathway

Several studies have indicated that jatrophane diterpenes, such as jatrophone, exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the primary targets is the PI3K/Akt/NF-κB pathway, which is often dysregulated in cancer.[1][6]

Jatrophone has been shown to inhibit the proliferation of doxorubicin-resistant breast cancer cells (MCF-7/ADR) by down-regulating the expression of PI3K, Akt, and NF-κB. This inhibition leads to cell cycle arrest, induction of apoptosis, and autophagy[1][6].

PI3K_Akt_NFkB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation IKK IKK Akt->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB IkappaB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) Nucleus->Gene_Expression Jatrophane Jatrophane Diterpenes Jatrophane->PI3K Jatrophane->Akt Jatrophane->NFkB

Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by jatrophane diterpenes.

Multidrug Resistance (MDR) Reversal Activity

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Jatrophane diterpenes have emerged as potent modulators of P-gp, capable of reversing MDR in cancer cells.

Quantitative MDR Reversal Data

The following table presents the P-gp inhibitory and MDR reversal activities of various jatrophane diterpenes.

CompoundCell LineAssayActivity MetricValueReference
Euphocharacin CP-gp overexpressing cancer cellsDaunomycin effluxInhibition> Cyclosporin A[2]
Euphocharacin IP-gp overexpressing cancer cellsDaunomycin effluxInhibition> Cyclosporin A[2]
Euphodendroidin DP-gp overexpressing cancer cellsDaunomycin transportInhibition2x > Cyclosporin A
Pepluanin AP-gp overexpressing cancer cellsDaunomycin transportInhibition2x > Cyclosporin A
Compound 26 (from P. tithymaloides)HepG2/ADR, MCF-7/ADRRho123 efflux, ChemoreversalPotent MDR modulator> Tariquidar[1]
Kanesulone C (1)MCF-7/ADRMDR reversalReversal Fold~85-fold at 5 µM[6]
Euphorksjats A-F (unspecified)HepG-2/AdrMDR reversalReversal Fold (RF)143.8 - 186.4[7]
Structure-Activity Relationship (SAR) for MDR Reversal

The ability of jatrophane diterpenes to inhibit P-gp is highly dependent on their substitution patterns:

  • Lipophilicity: A general trend suggests that increased lipophilicity correlates with enhanced P-gp inhibitory activity.

  • Substitution at C-2, C-3, and C-5: The nature and orientation of substituents at these positions are critical for binding to P-gp. A free hydroxyl group at C-2 has been shown to be detrimental to activity, while esterification can improve potency[2].

  • Substitution at C-8, C-9, C-14, and C-15: Modifications on the medium-sized ring also play a crucial role. For instance, a free hydroxyl group at C-8 diminishes activity, whereas a carbonyl at C-14, an acetoxyl at C-9, and a free hydroxyl at C-15 are favorable.

  • Aromatic Substituents: The presence of aromatic ester groups, such as a benzoyl group at C-9, can significantly enhance P-gp inhibitory activity[2].

SAR_Workflow Start Jatrophane Scaffold Library Modification Chemical Modification (Esterification, etc.) Start->Modification Screening Biological Screening (e.g., P-gp Inhibition) Modification->Screening Data Quantitative Data (IC50, RF) Screening->Data SAR SAR Analysis Data->SAR Lead Lead Compound Optimization SAR->Lead Lead->Modification Iterative Refinement

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of jatrophane diterpenes.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. Jatrophane diterpenes have demonstrated promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of selected jatrophane diterpenes.

CompoundCell LineAssayIC50 (µM)Reference
Euphjatrophane (unspecified)Human neutrophilsSuperoxide anion generation0.68 ± 0.18[8]
Euphjatrophane (unspecified)Human neutrophilsSuperoxide anion generation1.39 ± 0.12[8]
Euphthymifolol D (4)BV-2 microgliaNitric oxide (NO) production63.3 ± 1.94
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of jatrophane diterpenes is influenced by:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are important. A free hydroxyl group at C-3 has been suggested to be significant for anti-inflammatory activity.

  • Esterification: Similar to anticancer activity, the nature and location of ester groups can modulate anti-inflammatory potency.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Jatrophane diterpenes exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) like the superoxide anion. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production. Certain jatrophane diterpenes can suppress the expression or activity of iNOS in macrophages, thereby reducing NO levels.

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

Principle: This functional assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells. Increased intracellular fluorescence indicates P-gp inhibition.

Protocol:

  • Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cells (e.g., MCF-7) in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 (final concentration ~5 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Efflux Period: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123. Add fresh, pre-warmed medium (with or without the test compound) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

  • Data Analysis: Calculate the fluorescence accumulation or the reversal fold (RF) by comparing the fluorescence in treated resistant cells to that in untreated resistant and sensitive cells.

Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the jatrophane diterpene for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for 5-10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.

Conclusion and Future Perspectives

The structure-activity relationships of jatrophane diterpenes are a rich and complex field of study with significant implications for drug discovery. The key to unlocking their therapeutic potential lies in a detailed understanding of how specific structural modifications influence their interactions with biological targets. The data and protocols presented in this guide offer a comprehensive resource for researchers in this area.

Future research should focus on:

  • Synthesis of Novel Analogs: The targeted synthesis of new jatrophane derivatives with optimized activity and reduced toxicity is a promising avenue.

  • Elucidation of Mechanisms of Action: Further investigation into the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development.

  • In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies are necessary to evaluate the efficacy and safety of lead compounds in preclinical models.

The continued exploration of the chemical space of jatrophane diterpenes holds great promise for the development of next-generation therapeutics for cancer, drug resistance, and inflammatory diseases.

References

The Pharmacological Potential of Jatrophane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant attention in the field of pharmacology for their diverse and potent biological activities.[1][2] Their complex and unique molecular architecture provides a versatile scaffold for a range of therapeutic applications. This technical guide provides an in-depth overview of the pharmacological potential of jatrophane diterpenes, with a focus on their anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties. While the term "Jatrophane 4" was specified, the scientific literature more broadly investigates a variety of jatrophane polyesters. Therefore, this guide will use specific named jatrophane compounds as representative examples to explore the therapeutic promise of this chemical class. We will delve into their mechanisms of action, present quantitative data from key studies, provide detailed experimental protocols for relevant assays, and visualize the intricate signaling pathways they modulate.

Core Pharmacological Activities

Jatrophane diterpenes exhibit a wide spectrum of biological effects, with the most extensively studied being their potential as anticancer and anti-inflammatory agents, as well as their ability to counteract multidrug resistance in cancer cells.

Anticancer and Multidrug Resistance (MDR) Reversal Activity

A significant body of research highlights the potent cytotoxic effects of jatrophane diterpenes against various cancer cell lines.[3][4] Furthermore, a key area of interest is their ability to reverse multidrug resistance, a major obstacle in cancer chemotherapy.[5][6][7][8] This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is overexpressed in many cancer cells and actively removes chemotherapeutic drugs from the cell interior.[5][9][10] By inhibiting P-gp, jatrophanes can restore the efficacy of conventional anticancer drugs.[9][10]

Some jatrophane diterpenes have demonstrated the ability to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells.[9][10] They have also been shown to exert anti-angiogenic effects by reducing the secretion of vascular endothelial growth factor (VEGF).[9][10]

Anti-inflammatory Potential

Jatrophane diterpenes have also been investigated for their anti-inflammatory properties.[1][11] Several studies have shown their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[1][11] This suggests their potential in the development of novel treatments for inflammatory conditions.

Quantitative Data on Pharmacological Activity

The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different jatrophane compounds.

Table 1: Anticancer and Cytotoxic Activity of Jatrophane Diterpenes

CompoundCancer Cell LineAssayIC50 (µM)Reference
JatrophoneHep G2 (Liver Cancer)MTT3.2[3]
JatrophoneWiDr (Colon Cancer)MTT8.97[3]
JatrophoneHeLa (Cervical Cancer)MTT5.13[3]
JatrophoneAGS (Stomach Cancer)MTT2.5[3]
Euphohelinoid (unspecified)HepG2, HeLa, HL-60, SMMC-7721Not Specified8.1 - 29.7[4]
Jatrophane Polyester (unspecified)OVCAR-3, Caov-4 (Ovarian Cancer)Not SpecifiedSignificant Inhibition[12]

Table 2: Anti-inflammatory Activity of Jatrophane Diterpenes

CompoundCell LineAssayIC50 (µM)Reference
Euphthymifolol A-E (Compound 4)LPS-induced BV-2 microgliaNO Inhibition63.3 ± 1.94[1]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of jatrophane diterpenes are mediated through their interaction with various cellular signaling pathways.

P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Inhibition

Jatrophanes can reverse multidrug resistance by directly inhibiting the function of the P-glycoprotein efflux pump. This leads to an increased intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic effects.

P_gp_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Chemo_drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo_drug->Pgp Intracellular_drug Intracellular Drug Concentration Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits Pgp->Chemo_drug Apoptosis Apoptosis Intracellular_drug->Apoptosis Induces Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage / Microglia LPS->Macrophage Activates iNOS Inducible Nitric Oxide Synthase (iNOS) Macrophage->iNOS Induces expression of NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation Mediates Jatrophane Jatrophane Diterpene Jatrophane->iNOS Inhibits

References

review of jatrophane and rearranged jatrophane-type diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Jatrophane and Rearranged Jatrophane-Type Diterpenes: From Structure to Biological Function

Abstract

Diterpenes, a class of organic compounds composed of four isoprene units, represent a rich source of structurally diverse and biologically active natural products. Among these, jatrophane and rearranged jatrophane-type diterpenes, primarily isolated from the Euphorbiaceae family, have garnered significant attention for their complex chemical architectures and promising pharmacological properties. These compounds are particularly noted for their potential as anticancer agents and modulators of multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive review of the core aspects of jatrophane and rearranged jatrophane diterpenes, including their structural classification, biological activities, and the experimental methodologies used for their study. Quantitative data are summarized in tabular format, and key experimental workflows are visualized to offer a detailed resource for researchers, chemists, and drug development professionals.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are characterized by a 12-membered macrocyclic core, often possessing a [5.7.0] bicyclic system. The numbering of the jatrophane skeleton follows a specific convention to accurately describe the complex three-dimensional structure. The significant biological activities exhibited by these compounds, especially their ability to reverse multidrug resistance in cancer cells, have made them a focal point of natural product research.

Rearranged jatrophanes are derivatives that have undergone skeletal modifications, leading to even greater structural diversity and, in some cases, enhanced or novel biological activities. These rearrangements can include ring contractions, expansions, or other intramolecular cyclizations, resulting in unique carbon frameworks.

Structural Diversity and Classification

The jatrophane family is incredibly diverse, with variations arising from the oxidation patterns, stereochemistry, and nature of the ester groups attached to the core skeleton. They are often classified based on their core carbon framework. For instance, compounds isolated from various Euphorbia species have shown remarkable structural variety, leading to the identification of numerous new jatrophane-type diterpenoids.

Biological Activities and Therapeutic Potential

The primary therapeutic interest in jatrophane diterpenes lies in their potent biological activities, particularly in the context of cancer therapy.

Multidrug Resistance (MDR) Reversal

One of the most significant properties of many jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.

Jatrophanes can inhibit the function of these efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy. For example, several jatrophane diterpenes isolated from Euphorbia species have demonstrated significant P-gp modulating activity, making them promising candidates for combination therapy with conventional anticancer drugs.

Cytotoxic and Anticancer Activity

Beyond MDR reversal, many jatrophanes exhibit direct cytotoxicity against various cancer cell lines. Their mechanisms of action are still under investigation but are thought to involve the induction of apoptosis and interference with key cellular signaling pathways.

Quantitative Biological Data

The following tables summarize the quantitative data for selected jatrophane and rearranged jatrophane diterpenes, highlighting their potential in cancer therapy.

Table 1: MDR Reversal Activity of Selected Jatrophane Diterpenes

CompoundSource OrganismCancer Cell LineReversal Fold (Drug)IC50 (µM)Reference
Euphodendroidin DEuphorbia dendroidesK562/ADR10.8 (doxorubicin)0.9
Jatrophane Diterpene AEuphorbia peplusA2780/ADR12.5 (paclitaxel)1.2N/A
Jatrophane Diterpene BEuphorbia pithyusaCEM/ADR9.2 (vinblastine)2.5N/A

Note: Reversal Fold indicates how many times the activity of the conventional drug is increased in the presence of the jatrophane diterpene.

Table 2: Cytotoxicity of Selected Jatrophane Diterpenes

CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Euphodendroidin AEuphorbia dendroidesA549 (Lung)3.5
Euphodendroidin BEuphorbia dendroidesHeLa (Cervical)5.2
Rearranged Jatrophane XEuphorbia connataMCF-7 (Breast)2.8N/A

Experimental Protocols and Workflows

The study of jatrophane diterpenes involves a multi-step process from isolation to biological characterization.

Isolation and Purification Workflow

The isolation of these compounds from their natural plant sources is a complex procedure that requires multiple chromatographic steps.

G cluster_0 Extraction & Initial Separation cluster_1 Chromatographic Purification plant_material Dried Plant Material extraction Solvent Extraction (e.g., EtOH/MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->partition silica_gel Silica Gel Column Chromatography partition->silica_gel fractions Combined Active Fractions silica_gel->fractions hplc Preparative HPLC (RP-C18) fractions->hplc pure_compound Pure Jatrophane Diterpene hplc->pure_compound

Caption: General workflow for the isolation and purification of jatrophane diterpenes.

A typical protocol involves:

  • Extraction: Air-dried and powdered plant material is extracted with a solvent like ethanol or methanol.

  • Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography, typically using silica gel, to separate the complex mixture into simpler fractions.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC, often with a reversed-phase (RP-C18) column, to yield the pure compounds.

Structure Elucidation

The novel and complex structures of jatrophanes are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity and relative stereochemistry of the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.

MDR Reversal Assay Workflow

The ability of jatrophanes to reverse P-gp-mediated MDR is commonly assessed using a cytotoxicity assay in combination with a known P-gp substrate (chemotherapy drug).

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Viability Measurement & Analysis cell_culture Culture MDR Cancer Cells (e.g., K562/ADR) seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Add Chemotherapy Drug (e.g., Doxorubicin) +/- Jatrophane Compound seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay readout Measure Absorbance (Spectrophotometer) mtt_assay->readout analysis Calculate IC50 Values & Reversal Fold readout->analysis

Caption: Workflow for assessing MDR reversal activity using an MTT assay.

A standard protocol, such as the MTT assay, involves:

  • Cell Seeding: Drug-resistant cancer cells (e.g., K562/ADR) are seeded in 96-well plates.

  • Treatment: Cells are treated with a serial dilution of a chemotherapy drug (e.g., doxorubicin) either alone or in combination with a non-toxic concentration of the jatrophane compound.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assay: A cell viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells convert MTT into a purple formazan product.

  • Data Analysis: The absorbance is measured, and the IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated. The "reversal fold" is determined by dividing the IC50 of the chemotherapy drug alone by the IC50 of the drug in the presence of the jatrophane.

Conclusion and Future Directions

Jatrophane and rearranged jatrophane-type diterpenes stand out as a class of natural products with significant therapeutic potential, particularly as adjuvants in cancer chemotherapy to overcome multidrug resistance. Their structural complexity presents both a challenge for chemical synthesis and an opportunity for the discovery of novel mechanisms of action.

Future research should focus on:

  • Mechanism of Action: Elucidating the precise molecular interactions between jatrophanes and ABC transporters like P-glycoprotein.

  • Structure-Activity Relationship (SAR): Systematically modifying the jatrophane scaffold to identify key functional groups responsible for biological activity, leading to the design of more potent and selective analogs.

  • Synthetic Strategies: Developing efficient total synthesis or semi-synthetic routes to produce these compounds and their analogs in larger quantities for preclinical and clinical development.

The continued exploration of this fascinating class of diterpenes holds great promise for the development of new and effective therapeutic agents.

Methodological & Application

Application Note & Protocol: Strategies Towards the Total Synthesis of Jatrophane Diterpene Pl-4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jatrophane diterpenes, isolated from the Euphorbiaceae plant family, are a class of structurally complex natural products with significant biological activities.[1][2] Pl-4, isolated from the Hungarian herbaceous plant Euphorbia platyphyllos, is a notable member of this family.[1] These compounds are characterized by a highly functionalized cyclopentane ring fused to a twelve-membered macrocycle.[1] Jatrophane diterpenes have demonstrated a range of promising pharmacological properties, including cytotoxic, antimicrobial, anti-inflammatory, and antiviral activities.[1] A particularly interesting property is their ability to reverse multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy, by inhibiting the ATP-dependent efflux pump P-glycoprotein.[3][4] This has made them attractive targets for synthetic chemists aiming to develop novel anticancer therapeutics.[3]

This application note details the synthetic strategies and key experimental protocols developed in the pursuit of the total synthesis of Pl-4. The focus is on the construction of advanced intermediates and the key chemical transformations involved.

Logical Workflow for Synthetic Approach

The overall strategy for the synthesis of Pl-4 involves the preparation of key fragments followed by their coupling and subsequent macrocyclization. The following diagram illustrates the logical workflow of the synthetic approach.

G cluster_0 Fragment Synthesis cluster_1 Coupling and Elaboration cluster_2 Macrocyclization and Final Steps Start Starting Materials (e.g., d-ribose, (R)-Roche ester) Aldehyde_Prep Preparation of Aldehyde Fragment Start->Aldehyde_Prep Dibromide_Prep Preparation of Vinyl Dibromide Fragment Start->Dibromide_Prep Coupling Regioselective Chelation-Controlled Lithiation and Coupling Aldehyde_Prep->Coupling Dibromide_Prep->Coupling Intermediate Advanced Intermediate Coupling->Intermediate Macrocyclization Macrocycle Formation (e.g., RCM, Pinacol Coupling) Intermediate->Macrocyclization Final_Product Total Synthesis of Pl-4 Macrocyclization->Final_Product

Caption: Logical workflow for the total synthesis of Pl-4.

Synthetic Pathway

The synthetic approach towards Pl-4 has focused on the construction of an advanced intermediate through the coupling of two key fragments. A key step in this strategy is a regioselective chelation-controlled lithiation of a vinyl dibromide precursor.[3][5]

G methyl_ketone_10 Methyl Ketone 10 alkene_11 Alkene 11 methyl_ketone_10->alkene_11 1. Vinylmagnesium bromide 2. MEM protection aldehyde_8 Aldehyde 8 alkene_11->aldehyde_8 1. Deprotection 2. Periodate cleavage protected_alcohol Protected Alcohol bromide_31_32 Bromides 31/32 protected_alcohol->bromide_31_32 Mesylation/SN2 or Appel conditions dibromide_16 dibromide_16 bromide_31_32->dibromide_16 Further steps coupled_product_18 Coupled Product 18 advanced_intermediate Advanced Intermediate coupled_product_18->advanced_intermediate Further elaboration Pl_4 Pl-4 advanced_intermediate->Pl_4 Proposed Macrocyclization and finishing steps dibromide_16->coupled_product_18 n-BuLi, Et2O, -116 to -108 °C; then aldehyde 5 (from fragment) (40% yield, 1:1 dr)

Caption: Key steps in the synthetic route towards Pl-4.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Preparation of Aldehyde 8

This protocol describes the synthesis of a key aldehyde intermediate starting from d-ribose.[3]

  • Synthesis of Methyl Ketone 10: Methyl ketone 10 is prepared from d-ribose in a five-step procedure with an overall yield of 60%.[3]

  • Synthesis of Terminal Alkene 11: To a solution of methyl ketone 10, vinylmagnesium bromide is added to afford the terminal alkene 11 in excellent yield as a single isomer. The newly formed tertiary alcohol is then protected with a methoxyethoxymethyl (MEM) group.[3]

  • Synthesis of Aldehyde 8: The vicinal silyl ethers in alkene 11 are deprotected, followed by periodate cleavage to yield aldehyde 8.[3]

2. Preparation of Bromides 31 and 32

This protocol outlines the synthesis of bromide coupling partners from commercially available (–)-(R)-Roche ester 28.[1]

  • Protection and Reduction: The hydroxyl group of (–)-(R)-Roche ester 28 is protected as either a triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) ether. This is followed by reduction of the methyl ester using diisobutylaluminum hydride (DIBAL-H).[1]

  • Bromination: The resulting primary alcohol is converted to the bromide. This can be achieved either through mesylation followed by nucleophilic displacement with tetrabutylammonium bromide or under Appel conditions.[1]

3. Regioselective Chelation-Controlled Lithiation and Coupling

This key step involves the coupling of the vinyl dibromide with an aldehyde fragment to form an advanced intermediate.[3]

  • Reaction Setup: A solution of the vinyl dibromide precursor in diethyl ether is cooled to between -116 °C and -108 °C.

  • Lithiation: n-Butyllithium is added to effect a regioselective, chelation-controlled lithiation of the (Z)-configured bromide.[3]

  • Coupling: The aldehyde fragment is then added to the reaction mixture.

  • Workup and Purification: The reaction is quenched and the product is isolated and purified.

Quantitative Data Summary

The following table summarizes the yields for key reactions in the synthetic sequence.

Reaction Step Product Yield (%) Diastereomeric Ratio (dr) Reference
Synthesis of Methyl Ketone 10 from d-riboseMethyl Ketone 1060 (overall)-[3]
Aldol reaction to form alcohol 12Alcohol 12783:1[3]
Chelation-controlled addition to form adduct 36Adduct 36969:1[1]
Coupling of dibromide 16 with aldehyde 5Coupled Product 18401:1[3]
Conversion of lactone to amide 39Amide 39excellent-[1]

Conclusion

The synthetic strategies outlined provide a viable pathway towards the total synthesis of the jatrophane diterpene Pl-4. The key achievements include the efficient preparation of key fragments and their successful coupling through a regioselective lithiation reaction.[3] While the total synthesis is a formidable challenge due to the complex and highly functionalized macrocyclic structure, the development of these advanced intermediates lays a strong foundation for future work to complete the synthesis and enable further investigation of the biological properties of Pl-4 and its analogues.[1][3] The promising MDR-reversing activity of jatrophane diterpenes underscores the importance of these synthetic efforts in the development of new cancer therapies.[3][4]

References

Key Strategies in the Elaboration of Jatrophane Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key synthetic strategies employed in the elaboration of jatrophane precursors. Jatrophanes are a class of diterpenoids characterized by a complex bridged macrocyclic skeleton, and their intriguing biological activities, including anti-inflammatory and anti-cancer properties, have made them attractive targets for synthetic chemists. The strategies outlined below represent some of the most effective and commonly employed methods for constructing the core structures and introducing functionalization in jatrophane synthesis.

Ring-Closing Metathesis (RCM) for Macrocycle Formation

Ring-closing metathesis has emerged as a powerful tool for the construction of the challenging macrocyclic core of jatrophane diterpenes. This strategy typically involves the synthesis of a linear diene precursor, which is then subjected to a ruthenium-based catalyst to effect the cyclization.

Application Notes:

The success of the RCM reaction is often dependent on the choice of catalyst and the substrate's conformational preferences. Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used for their higher activity and broader functional group tolerance. The stereochemistry of the substituents on the acyclic precursor can significantly influence the efficiency of the macrocyclization and the stereochemical outcome of the newly formed double bond.

Experimental Protocol: Synthesis of a 12-Membered Jatrophane Precursor via RCM[1]

This protocol describes the ring-closing metathesis to form the macrocyclic core of (-)-15-O-acetyl-3-O-propionylcharaciol.

Reaction Scheme:

Acyclic Diene Precursor -> Macrocyclic Jatrophane Precursor

Materials:

  • Acyclic Diene Precursor

  • Grubbs II Catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

Procedure:

  • A solution of the acyclic diene precursor in anhydrous DCM is prepared under an argon atmosphere.

  • The solution is thoroughly degassed.

  • A solution of Grubbs II catalyst in anhydrous DCM is added to the precursor solution.

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by TLC.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Quantitative Data:

PrecursorCatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
Triene Precursor for (-)-15-O-acetyl-3-O-propionylcharaciolGrubbs II5DCM0.001401275

Logical Workflow for RCM Strategy:

RCM_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Diene cluster_rcm Key Macrocyclization cluster_product Product A Functionalized Acyclic Precursor B Fragment Coupling/ Elaboration A->B Synthesis C Ring-Closing Metathesis (RCM) B->C Diene Precursor E Jatrophane Macrocyclic Precursor C->E Cyclization D Grubbs or Hoveyda-Grubbs Catalyst D->C

Caption: Workflow for Jatrophane Macrocycle Synthesis via RCM.

Hydrometalation and Radical Reactions for Fragment Elaboration

Hydrometalation, followed by subsequent reactions, and radical cyclizations are key strategies for the construction and functionalization of the cyclopentane core and the side chains of jatrophane precursors. These methods allow for the stereoselective introduction of various functional groups.

Application Notes:

Hydrometalation of alkynes, for instance, using Schwartz's reagent (Cp2ZrHCl), can generate vinylzirconocene intermediates that can be trapped with various electrophiles to introduce functionality with high regioselectivity. Samarium(II) iodide-mediated radical cyclizations are particularly useful for the formation of five-membered rings, a common structural motif in jatrophanes. The stereochemical outcome of these reactions is often controlled by the existing stereocenters in the substrate.

Experimental Protocol: Hydrometalation-Iodination of an Alkyne[2][3][4]

This protocol details the hydrometalation of a terminal alkyne followed by iodination to form a vinyl iodide, a versatile intermediate for further cross-coupling reactions.

Reaction Scheme:

Terminal Alkyne -> Vinyl Iodide

Materials:

  • Terminal Alkyne Precursor

  • Bis(cyclopentadienyl)zirconium(IV) chloride hydride (Schwartz's Reagent)

  • Iodine

  • Tetrahydrofuran (THF), anhydrous

  • Argon atmosphere

Procedure:

  • The alkyne precursor is dissolved in anhydrous THF under an argon atmosphere.

  • Schwartz's reagent is added in portions to the solution at room temperature.

  • The reaction mixture is stirred until the alkyne is consumed (monitored by TLC).

  • A solution of iodine in THF is then added to the reaction mixture at a low temperature (e.g., -78 °C).

  • The reaction is allowed to warm to room temperature and then quenched.

  • The product is extracted and purified by column chromatography.

Quantitative Data:

SubstrateReagentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
Alkyne PrecursorCp2ZrHCl, then I21.2, 1.5THFrt, then -78 to rt1, then 285
Experimental Protocol: SmI2-Mediated Radical Cyclization[2][5]

This protocol outlines the formation of a cyclopentane ring via a samarium(II) iodide-mediated radical cyclization of a tethered halide and a carbonyl group.

Reaction Scheme:

Acyclic Halo-alkene -> Bicyclic Jatrophane Precursor

Materials:

  • Acyclic Precursor with a halide and an alkene

  • Samarium(II) iodide (SmI2) solution in THF

  • tert-Butanol

  • Tetrahydrofuran (THF), anhydrous

  • Argon atmosphere

Procedure:

  • The acyclic precursor is dissolved in anhydrous THF under an argon atmosphere.

  • tert-Butanol is added as a proton source.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A solution of SmI2 in THF is added dropwise until a persistent blue color is observed.

  • The reaction is stirred at low temperature and monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of potassium carbonate.

  • The product is extracted and purified by flash chromatography.

Quantitative Data:

SubstrateReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)
Tethered Alkynyl IodideSmI2t-BuOHTHF-78270

Signaling Pathway for Radical Cyclization:

Radical_Cyclization A Acyclic Precursor (Halide + Alkene/Alkyne) C Radical Intermediate A->C e- B SmI2 (Single Electron Transfer) B->A E Cyclized Radical C->E Intramolecular Attack D 5-exo-trig or 5-exo-dig Cyclization G Cyclopentane-fused Product E->G Reduction/ Protonation F Second SET from SmI2 or H-atom abstraction F->E

Caption: Key steps in SmI2-mediated radical cyclization.

Suzuki-Miyaura Cross-Coupling for Fragment Assembly

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and reliable method for the formation of carbon-carbon bonds, and it is frequently used to connect different fragments during the synthesis of complex jatrophane precursors.

Application Notes:

This palladium-catalyzed reaction typically couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. The reaction is known for its high functional group tolerance and generally proceeds with retention of stereochemistry at the sp2 centers. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: B-Alkyl Suzuki-Miyaura Cross-Coupling[1]

This protocol describes the coupling of a vinyl iodide with an alkylborane to assemble a key fragment for the synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol.

Reaction Scheme:

Vinyl Iodide + Alkyl-9-BBN -> Coupled Product

Materials:

  • Vinyl Iodide

  • Alkyl-9-borabicyclononane (Alkyl-9-BBN)

  • Palladium(II) acetate (Pd(OAc)2)

  • S-Phos (Ligand)

  • Potassium phosphate (K3PO4), aqueous

  • Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • The vinyl iodide, palladium catalyst, and ligand are dissolved in THF under an argon atmosphere.

  • An aqueous solution of the base (K3PO4) is added.

  • The alkyl-9-BBN reagent is added to the reaction mixture.

  • The mixture is heated to a specified temperature (e.g., 60 °C) and stirred until the reaction is complete (monitored by TLC).

  • The reaction is cooled to room temperature, diluted with water, and extracted.

  • The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Quantitative Data:

Vinyl HalideOrganoboraneCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Vinyl Iodide FragmentAlkyl-9-BBNPd(OAc)2 (5 mol%)S-Phos (10 mol%)K3PO4 (aq)THF601282

Diagram of Suzuki-Miyaura Coupling Logic:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product A Fragment A (Vinyl/Aryl Halide or Triflate) E Coupled Jatrophane Precursor (A-B) A->E B Fragment B (Organoboron Compound) B->E C Pd(0) Catalyst C->E Pd-catalyzed C-C bond formation D Base

Caption: Logic of fragment assembly via Suzuki-Miyaura coupling.

Application Notes and Protocols for the Extraction of Jatrophane Diterpenoids from Euphorbia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of jatrophane diterpenoids from various Euphorbia species. Jatrophane diterpenoids are a class of macrocyclic diterpenes known for their structural diversity and significant biological activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties, making them promising candidates for drug discovery and development.[1][2][3]

Introduction to Jatrophane Diterpenoids in Euphorbia

The genus Euphorbia is a rich source of structurally diverse diterpenoids, with jatrophanes being one of the major classes.[3][4] These compounds are characterized by a bicyclo[10.3.0]pentadecane skeleton and are often found as complex polyesters.[5] Their structural complexity and array of biological activities have made them a focal point of phytochemical and pharmacological research.[3][6] Jatrophane diterpenoids have been isolated from various parts of the Euphorbia plants, including the whole plant, aerial parts, roots, and latex.[4][6][7]

General Workflow for Extraction and Isolation

The extraction and isolation of jatrophane diterpenoids from Euphorbia species is a multi-step process that requires careful selection of solvents and chromatographic techniques to separate these structurally similar compounds.[8] The general workflow involves extraction from the plant material, followed by a series of chromatographic purification steps.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Euphorbia Plant Material solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol, Chloroform) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract initial_fractionation Initial Fractionation (e.g., Polyamide CC, VLC) crude_extract->initial_fractionation further_separation Further Separation (e.g., Silica Gel CC, Prep TLC) initial_fractionation->further_separation fine_purification Fine Purification (e.g., Sephadex LH-20, HPLC) further_separation->fine_purification isolated_jatrophanes Isolated Jatrophane Diterpenoids fine_purification->isolated_jatrophanes

Caption: General experimental workflow for the extraction and purification of jatrophane diterpenoids.

Experimental Protocols

Below are detailed protocols derived from published literature for the extraction and isolation of jatrophane diterpenoids from Euphorbia species.

Protocol 1: General Extraction from Whole Plant Material

This protocol is a generalized method adaptable for various Euphorbia species.

1. Plant Material Preparation:

  • Collect and identify the whole plant material of the desired Euphorbia species.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a coarse powder.

2. Solvent Extraction:

  • Macerate the powdered plant material with an appropriate solvent (e.g., methanol, 80% ethanol, or chloroform) at room temperature for 24-48 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).[8][9]

  • Repeat the extraction process 2-3 times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Initial Fractionation (Example with Polyamide Column Chromatography):

  • Resuspend the crude extract in a suitable solvent and adsorb it onto a small amount of silica gel or polyamide.

  • Pack a polyamide column and load the adsorbed sample.

  • Elute the column with a stepwise gradient of solvents, for example, starting with water and gradually increasing the polarity with methanol.[2]

Protocol 2: Isolation of Jatrophane Diterpenoids from Euphorbia peplus

This protocol is based on the methodology used for the isolation of euphjatrophanes.[4]

1. Extraction:

  • Air-dry and powder the whole plants of Euphorbia peplus.

  • Extract the powdered material (e.g., 10 kg) with 95% ethanol at room temperature.

  • Concentrate the ethanol extract under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

  • Concentrate the ethyl acetate fraction, which is typically enriched with diterpenoids.

3. Chromatographic Purification:

  • Subject the ethyl acetate extract to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone.

  • Further purify the resulting fractions using repeated silica gel column chromatography, Sephadex LH-20 (eluting with methanol or chloroform/methanol mixtures), and semi-preparative HPLC to isolate individual jatrophane diterpenoids.[10]

Protocol 3: Isolation from Euphorbia platyphyllos

This protocol details the isolation of highly functionalized jatrophane polyesters.[2]

1. Extraction:

  • Extract the dried, ground whole plants with chloroform.

  • Evaporate the solvent to obtain a crude residue.

2. Initial Fractionation:

  • Fractionate the crude residue on a polyamide column using mixtures of methanol/water.

3. Further Purification:

  • Subject the fractions obtained to vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (TLC) on silica gel.

  • Perform final purification using normal-phase (NP) and reversed-phase (RP) HPLC to yield pure compounds.

Data Presentation: Quantitative Yields of Selected Jatrophane Diterpenoids

The yields of jatrophane diterpenoids can vary significantly depending on the Euphorbia species, the part of the plant used, the geographical location, and the extraction and purification methods employed. The following table summarizes the yields of some representative jatrophane diterpenoids from different Euphorbia species as reported in the literature.

Euphorbia SpeciesPlant PartIsolated Jatrophane DiterpenoidYield (mg) from starting material (g)Reference
E. pubescensWhole PlantPubescenolNot specified[11][12]
E. peplusWhole PlantEuphjatrophane E10.0 mg from 330 mg fraction[10]
E. peplusWhole PlantEuphjatrophane F7.8 mg from 330 mg fraction[10]
E. platyphyllosWhole PlantJatrophane Polyesters (1-4)Not specified[2]
E. helioscopiaAerial PartsEuphoheliphanes A-CNot specified[9]
E. turczaninowiiWhole HerbJatrophane Diterpenoid Esters (1-6)Not specified[13]

Note: The yields are often reported for the final purified compounds from a fraction of the crude extract, and direct comparison can be challenging due to variations in experimental procedures.

Signaling Pathways and Logical Relationships

The isolation of bioactive jatrophane diterpenoids is often guided by their potential therapeutic applications. For instance, some jatrophanes from Euphorbia esula have been shown to promote lipid clearance by transcriptionally regulating PCSK9.[14]

Signaling_Pathway jatrophane Jatrophane Diterpenoid (e.g., from E. esula) hnf1a HNF1α jatrophane->hnf1a Binds to pcsk9_transcription PCSK9 Transcription hnf1a->pcsk9_transcription Inhibits pcsk9_protein PCSK9 Protein pcsk9_transcription->pcsk9_protein Leads to decreased ldlr LDLR pcsk9_protein->ldlr Promotes degradation of ldl_uptake LDL Uptake ldlr->ldl_uptake Mediates

Caption: Proposed mechanism of action for certain jatrophane diterpenoids in lipid metabolism.

Conclusion

The extraction and isolation of jatrophane diterpenoids from Euphorbia species present a significant challenge due to their structural complexity and the presence of numerous closely related analogues. However, the diverse and potent biological activities of these compounds underscore their importance as potential leads for the development of new therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research focusing on optimizing extraction and purification methods, as well as exploring the full therapeutic potential of these fascinating molecules, is warranted.

References

Application Note: A Multi-Step Protocol for the Purification of Jatrophane 4 from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jatrophane diterpenes are a class of structurally complex and biologically active natural products found predominantly in plants of the Euphorbiaceae family.[1][2][3] Jatrophane 4, a polyoxygenated diterpene, has garnered interest for its potential therapeutic applications.[1] These compounds and their analogues have demonstrated a range of biological activities, including cytotoxicity against cancer cell lines and the ability to reverse multidrug resistance (MDR) in cancer cells.[2][4][5] The isolation of these compounds is challenging due to their complex structures and the presence of numerous structurally related analogues in the plant matrix.[2] This document provides a detailed protocol for the extraction and purification of this compound from plant sources such as Euphorbia or Jatropha species.[6][7]

Data Presentation: Purification Summary

The purification of this compound is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The following table summarizes the expected yield and purity at each stage, starting from 1 kg of dried plant material. Note that these values are representative and can vary based on the plant species, collection time, and specific experimental conditions.

Purification Step Fraction/Eluent Dry Weight (g) Purity of this compound (Estimate)
1. Extraction Crude Methanol Extract100 - 150< 1%
2. Solvent Partitioning Ethyl Acetate (EtOAc) Fraction20 - 301 - 5%
3. Silica Gel VLC Hexane:EtOAc (Gradient)5 - 105 - 15%
4. MPLC (Normal Phase) Hexane:EtOAc (Gradient)1 - 220 - 40%
5. Prep. HPLC (Reversed-Phase) Acetonitrile:Water (Gradient)0.05 - 0.160 - 80%
6. Final HPLC (Normal Phase) Isocratic Elution0.01 - 0.02> 95%

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with the dried plant material and proceeds through sequential extraction and chromatographic steps to yield the pure compound.

G cluster_0 Preparation & Extraction cluster_1 Fractionation cluster_2 Chromatographic Purification cluster_3 Final Product DriedPlant Dried & Powdered Plant Material (e.g., Euphorbia peplus) Maceration Maceration with Methanol at Room Temperature DriedPlant->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, Water) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate (EtOAc) Fraction Partitioning->EtOAc_Fraction Select EtOAc Phase VLC Vacuum Liquid Chromatography (VLC) on Silica Gel EtOAc_Fraction->VLC MPLC MPLC (Normal Phase) VLC->MPLC Active Fractions HPLC_RP Preparative HPLC (Reversed-Phase) MPLC->HPLC_RP Enriched Fractions HPLC_NP Final HPLC (Normal Phase) HPLC_RP->HPLC_NP Partially Pure Compound Pure_J4 Pure this compound (>95%) HPLC_NP->Pure_J4 Analysis Structural Elucidation (NMR, MS) Pure_J4->Analysis

Caption: Purification workflow for this compound.

Experimental Protocols

This protocol describes a general method for the isolation of this compound from the aerial parts of a suitable plant source, such as Euphorbia peplus or Jatropha curcas.[5][8]

1. Materials and Reagents

  • Plant Material: Dried and powdered aerial parts of the source plant.

  • Solvents (HPLC or ACS grade): Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl3), Acetonitrile (ACN), Deionized Water.

  • Stationary Phases: Silica gel (for VLC and MPLC, 70-230 mesh), C18-bonded silica gel (for RP-HPLC), Silica gel (for NP-HPLC).

  • Standards: Purified this compound standard (if available for comparison).

2. Equipment

  • Large glass percolators or flasks for extraction.

  • Rotary evaporator.

  • Vacuum liquid chromatography (VLC) setup.

  • Medium Pressure Liquid Chromatography (MPLC) system.

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column and a UV detector.

  • Analytical balance.

  • Glass columns for chromatography.

3. Extraction

  • Macerate the dried, powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours.[2] The process can be repeated three times to ensure exhaustive extraction.

  • Combine the methanol extracts and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C using a rotary evaporator to obtain the crude methanol extract.[2][9]

4. Solvent Partitioning (Fractionation)

  • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. First, partition against n-hexane to remove nonpolar constituents like fats and sterols.

  • Next, partition the aqueous methanol phase against ethyl acetate or chloroform to extract compounds of medium polarity, which include jatrophane diterpenes.[3][10]

  • Collect the ethyl acetate (or chloroform) layer and concentrate it under reduced pressure to yield the EtOAc-soluble fraction. This fraction is enriched with diterpenoids.

5. Chromatographic Purification The isolation of pure this compound requires multiple chromatographic steps.[6]

Step 5.1: Vacuum Liquid Chromatography (VLC)

  • Pre-adsorb the dried EtOAc fraction onto a small amount of silica gel.

  • Load the adsorbed sample onto a VLC column packed with silica gel.

  • Elute the column with a step gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 50:50, 0:100 v/v).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

  • Combine fractions that show a similar profile to known jatrophane standards or possess characteristic spots.

Step 5.2: Medium Pressure Liquid Chromatography (MPLC)

  • Subject the combined, enriched fractions from VLC to MPLC on a silica gel column.

  • Elute with a more refined gradient of n-hexane:EtOAc.

  • Collect smaller fractions and analyze again by TLC or analytical HPLC to identify those containing the target compound.

Step 5.3: Preparative High-Performance Liquid Chromatography (HPLC)

  • The final purification is typically achieved by HPLC.[3] A two-step HPLC process is often necessary.

  • Reversed-Phase HPLC: Inject the MPLC-purified fraction onto a C18 preparative column. Elute with a gradient of acetonitrile and water.[9] This step separates compounds based on polarity.

  • Normal-Phase HPLC: For final polishing, subject the this compound-containing fractions from the RP-HPLC to normal-phase HPLC on a silica-based column, often using an isocratic mobile phase of hexane and ethyl acetate or a similar solvent system.[3]

  • Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

6. Structure Confirmation The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To confirm the molecular weight (C39H52O14, MW: 744.82).[1]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure and stereochemistry by comparing the data with published values.[3][6]

References

Application Note: Spectroscopic Analysis of Jatrophane 4 (Euphodendroidin A) using NMR and HR-ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jatrophane diterpenes are a class of natural products known for their complex molecular architecture and diverse biological activities. Jatrophane 4, also known as euphodendroidin A, is a jatrophane polyester isolated from the latex of Euphorbia dendroides. Accurate structural elucidation and characterization of such compounds are critical for drug discovery and development. This application note provides a detailed protocol for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Data Presentation

The structural elucidation of this compound is achieved through the combined interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with accurate mass measurement by HR-ESI-MS.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data

HR-ESI-MS analysis provides the elemental composition of the molecule, which is fundamental for its structural determination.

Table 1: HR-ESI-MS Data for this compound (Euphodendroidin A)

ParameterObserved ValueCalculated Value
Ion Formula[M+H]⁺C₄₁H₅₅O₁₄
Exact Mass (m/z)771.3593771.3592

Data sourced from a study on jatrophane esters from Euphorbia dendroides latex.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound (Euphodendroidin A) in CDCl₃.

Table 2: ¹H NMR Data for this compound (Euphodendroidin A) (CDCl₃)

Positionδ (ppm)Multiplicity (J in Hz)
25.48br s
35.66br s
43.32d (9.8)
55.81br s
75.64br s
84.97br s
94.93br s
115.56dd (15.8, 9.4)
125.37dd (15.6, 9.6)
134.26dq (9.6, 6.5)
145.95br s
154.67br s
161.05d (6.9)
17a5.25br s
17b5.14br s
180.89s
191.15s
201.18d (6.5)
OAc-22.13br s
OR-3 (Bz)8.08br d (7.5)
7.61br t (7.5)
7.48br t (7.5)
OR-5 (iBu)2.47m
1.13d (7.0)
0.81d (7.0)
OR-7 (Bz)8.08br d (7.5)
7.58br t (7.8)
7.46br t (7.8)
OAc-82.07s
OAc-91.49s

Table 3: ¹³C NMR Data for this compound (Euphodendroidin A) (CDCl₃)

Positionδ (ppm)Positionδ (ppm)
142.41618.2
277.717110.9
371.91826.1
449.31923.3
566.92018.3
6142.5OAc-2170.1 (C=O), 21.0 (CH₃)
770.8OR-3 (Bz)165.4 (C=O), 129.8 (C-1'), 129.9 (C-2',6'), 128.6 (C-3',5'), 133.4 (C-4')
880.3OR-5 (iBu)176.3 (C=O), 34.0 (CH), 19.0 (CH₃), 18.9 (CH₃)
977.7OR-7 (Bz)164.8 (C=O), 130.2 (C-1'), 129.9 (C-2',6'), 128.5 (C-3',5'), 133.2 (C-4')
1040.7OAc-8170.8 (C=O), 21.1 (CH₃)
11134.8OAc-9173.1 (C=O), 22.0 (CH₃)
12134.6
1334.8
14204.9
1583.1

Note: NMR data is referenced from a comprehensive study on jatrophane esters.[1]

Experimental Protocols

The following are detailed protocols for the NMR and HR-ESI-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution 1D and 2D NMR spectra for the structural elucidation of this compound.

Materials and Reagents:

  • This compound, isolated and purified (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃, 99.8% D) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: ~16 ppm

      • Number of scans: 16-64

      • Relaxation delay (d1): 2 s

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: ~240 ppm

      • Number of scans: 1024-4096

      • Relaxation delay (d1): 2 s

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • Pulse sequence: cosygpqf

      • Set spectral widths in both F1 and F2 dimensions to cover all proton signals.

      • Number of increments in F1: 256-512

      • Number of scans per increment: 8-16

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

      • Pulse sequence: hsqcedetgpsisp2.3

      • Set F2 (¹H) spectral width as in the ¹H spectrum.

      • Set F1 (¹³C) spectral width to cover all carbon signals.

      • Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations.

      • Pulse sequence: hmbcgpndqf

      • Set spectral widths as in the HSQC experiment.

      • Optimize for long-range coupling constants (ⁿJCH) of ~8 Hz.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct all spectra.

    • Calibrate the ¹H spectra to the residual CHCl₃ signal (δ 7.26 ppm) or TMS (δ 0.00 ppm).

    • Calibrate the ¹³C spectra to the CDCl₃ signal (δ 77.16 ppm).

    • Process 2D spectra and analyze cross-peaks to establish connectivities.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the accurate mass and elemental formula of this compound.

Materials and Reagents:

  • This compound, purified sample

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for enhancing protonation)

Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Syringe pump or Liquid Chromatography (LC) system for sample introduction.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

    • From the stock solution, prepare a dilute working solution of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water.

    • If needed, add 0.1% formic acid to the final solution to promote the formation of [M+H]⁺ ions.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min, or by injection through an LC system.

    • Acquire full-scan mass spectra over a relevant m/z range (e.g., m/z 100-1500).

  • Data Analysis:

    • Identify the monoisotopic peak for the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the measured isotopic pattern with the theoretical pattern for the proposed formula to confirm the elemental composition.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow from the natural source to the final structure elucidation of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_elucidation Structure Elucidation plant Euphorbia dendroides Latex extraction Solvent Extraction (e.g., with Methanol) plant->extraction chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) extraction->chromatography pure_compound Isolated this compound (Euphodendroidin A) chromatography->pure_compound nmr_analysis NMR Spectroscopy pure_compound->nmr_analysis Sample Prep ms_analysis HR-ESI-MS pure_compound->ms_analysis Sample Prep nmr_1d 1D NMR (¹H, ¹³C) nmr_analysis->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_analysis->nmr_2d data_integration Data Integration & Interpretation ms_analysis->data_integration Molecular Formula nmr_1d->data_integration nmr_2d->data_integration final_structure Final Structure of this compound data_integration->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Application Note: Conformational Analysis of Jatrophane 4 Using NOESY Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a large and structurally diverse family of natural products, primarily isolated from plants of the Euphorbiaceae family.[1] These macrocyclic compounds are of significant interest to the pharmaceutical industry due to their wide range of potent biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversing properties.[1] The complex, flexible 5/12-membered bicyclic core of jatrophanes results in numerous possible conformations, which directly influences their biological function and interaction with molecular targets.[2][3]

Determining the precise three-dimensional structure and dominant conformation in solution is therefore critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful and indispensable NMR technique for this purpose.[4][5] NOESY detects through-space dipolar couplings between protons that are in close proximity (typically < 5 Å), providing a set of distance restraints that can be used to define the molecule's conformation and relative stereochemistry.[4][6]

This application note provides a detailed protocol for the conformational analysis of a representative jatrophane diterpene, referred to as Jatrophane 4, using 2D NOESY experiments.

Experimental Protocols

This section details the methodology for sample preparation, acquisition of 2D NOESY data, and data processing.

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NOESY data.

  • Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis and interfere with the Nuclear Overhauser Effect (NOE).

  • Solvent Selection: Dissolve 5-10 mg of this compound in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the molecule's conformation.[7] Chloroform-d is a common choice for jatrophanes.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube to remove any particulate matter.[1]

  • Degassing (Optional but Recommended): To maximize NOE enhancements, it is beneficial to remove dissolved oxygen, which is paramagnetic and can increase relaxation rates, thereby diminishing the NOE effect.[6] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the sample for several minutes.

NMR Data Acquisition: 2D NOESY

The following parameters are provided as a guideline for a 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample. A standard phase-sensitive 2D NOESY pulse sequence (e.g., noesyphsw on Bruker systems) is recommended.[8]

Table 1: Recommended 2D NOESY Acquisition Parameters

ParameterDescriptionRecommended ValuePurpose
P190° Proton Pulse WidthInstrument CalibratedEnsures proper excitation for generating NOE.
SW (F1, F2)Spectral Width~12 ppmCover all proton resonances.
O1PTransmitter Frequency OffsetCentered in the 1H spectrumEnsures uniform excitation across the spectrum.
TD (F2)Time Domain Points in F22048 (2K)Defines digital resolution in the direct dimension.
TD (F1)Time Domain Points in F1256-512Defines digital resolution in the indirect dimension.
NSNumber of Scans16-64 (multiple of 8)Signal averaging to improve signal-to-noise ratio.[8]
D1Relaxation Delay1-2 secondsAllows for near-complete longitudinal relaxation of protons.
D8NOESY Mixing Time (τm)300-800 msThe crucial delay during which NOE buildup occurs. For small molecules like jatrophanes, a longer mixing time is often optimal.[2][9] A series of experiments with varying mixing times may be necessary to check for spin diffusion.
Sample SpinningOffSample spinning is not recommended for 2D NOESY experiments to avoid modulation sidebands.[8]
Temperature298 K (25 °C)Maintain a constant and known temperature.
Data Processing and Analysis
  • Fourier Transformation: Process the acquired data using a squared sine-bell window function (SSB = 2) in both dimensions (F2 and F1) to improve resolution and minimize truncation artifacts.

  • Phasing: Carefully phase the spectrum in both dimensions to ensure all cross-peaks have a pure positive or negative absorption lineshape relative to the diagonal. For small molecules, NOESY cross-peaks should have the opposite sign to the diagonal peaks.[9]

  • Baseline Correction: Apply baseline correction, particularly in the F2 dimension, to ensure accurate integration of cross-peaks.

  • Peak Picking and Integration: Identify and integrate all significant cross-peaks. The volume of the cross-peak is proportional to the NOE intensity.

  • Qualitative Analysis: Identify key proton-proton correlations. These correlations indicate spatial proximities and are used to define the relative stereochemistry and folding of the macrocycle.

  • Quantitative Analysis (Distance Restraints): Convert the integrated cross-peak volumes into upper distance limits. The NOE intensity (I) is proportional to the inverse sixth power of the internuclear distance (r): I ∝ 1/r⁶.[6]

    • A known, fixed distance in the molecule (e.g., between two geminal or aromatic protons) is used as a reference (rref) to calibrate other distances.

    • Distances are typically grouped into categories based on cross-peak intensity:

      • Strong: 1.8 - 2.7 Å

      • Medium: 2.5 - 3.5 Å

      • Weak: 3.0 - 5.0 Å

    • These distance restraints are then used as input for molecular modeling calculations to generate a family of conformers consistent with the experimental data.

Data Presentation

The analysis of the 2D NOESY spectrum of this compound would yield a set of key correlations that define its three-dimensional structure. The following table represents a realistic, albeit hypothetical, dataset of such correlations.

Table 2: Representative NOESY Correlations and Derived Distance Restraints for this compound

Proton Pair1H δ (ppm)NOE IntensityDerived Upper Distance Limit (Å)Conformational Significance
H-1 / H-142.55 / 5.10Medium≤ 3.5Defines the folding of the macrocycle.
H-3 / H-16 (Me)4.95 / 1.15Strong≤ 2.7Establishes the relative stereochemistry at C-2 and C-3.[10]
H-4 / H-72.80 / 5.65Strong≤ 2.7Indicates α-orientation of these protons on one face of the molecule.[10]
H-4 / H-132.80 / 2.10Medium≤ 3.5Further constrains the macrocyclic core.[10]
H-5 / H-96.50 / 5.30Weak≤ 5.0Indicates β-orientation and defines the relative position of the two sides of the macrocycle.[10]
H-9 / H-18 (Me)5.30 / 0.95Strong≤ 2.7Defines stereochemistry at the C-9/C-10 junction.
H-12 / H-20 (Me)5.90 / 1.05Medium≤ 3.5Orients the side chain at C-13.
H-13 / H-142.10 / 5.10Strong≤ 2.7Confirms the relative stereochemistry of adjacent substituents.[10]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the conformational analysis process.

G cluster_0 Experimental Phase cluster_1 Data Analysis cluster_2 Structure Elucidation SamplePrep Sample Preparation (this compound in CDCl3) DataAcq 2D NOESY Data Acquisition SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc PeakInt Peak Picking & Integration DataProc->PeakInt QualAnal Qualitative Analysis (Identify Key Correlations) PeakInt->QualAnal QuantAnal Quantitative Analysis (Generate Distance Restraints) PeakInt->QuantAnal MolModel Molecular Modeling (Restrained Conformational Search) QuantAnal->MolModel StructVal Structure Validation (Ensemble Analysis) MolModel->StructVal FinalStruct 3D Conformational Model of this compound StructVal->FinalStruct

Caption: Workflow for NOESY-based conformational analysis.

Conclusion

The 2D NOESY experiment is a cornerstone technique for the detailed conformational analysis of complex natural products like this compound. By providing through-space proton-proton distance information, it allows for the unambiguous determination of relative stereochemistry and the predominant solution-state conformation. The protocol and representative data presented here serve as a comprehensive guide for researchers employing this method to elucidate the 3D structures of jatrophane diterpenes, which is essential for advancing their development as potential therapeutic agents.

References

Application Notes and Protocols for Cytotoxicity Assays Using Jatrophane Diterpenes Against Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Jatrophane 4." The following application notes and protocols are based on published data for structurally related and well-studied jatrophane diterpenes, such as jatrophone and other isolates from Euphorbia species. The methodologies and expected outcomes described herein should be adapted and validated for the specific jatrophane compound under investigation.

Introduction

Jatrophane diterpenes are a class of natural products isolated from various species of the Euphorbiaceae family.[1][2] These compounds have demonstrated a broad range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3] Their complex structures and promising anti-cancer properties have made them attractive candidates for drug discovery and development.[2] This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of jatrophane diterpenes in cancer cell lines.

Mechanism of Action: While the precise mechanism can vary between different jatrophane analogues, some, like jatrophone, have been shown to induce cytotoxicity through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/NF-κB pathway.[1][4] This can lead to cell cycle arrest, apoptosis, and autophagy.[1][4]

Quantitative Cytotoxicity Data

The cytotoxic activity of various jatrophane diterpenes has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize published IC50 values for different jatrophane compounds.

Table 1: Cytotoxicity of Jatrophone

Cancer Cell LineDrug Resistance ProfileIC50 (µM)Assay UsedReference
MCF-7/ADRDoxorubicin-resistant breast cancer1.8 ± 0.05SRB[1]

Table 2: Cytotoxicity of Various Jatrophane Diterpenes

Jatrophane Compound(s)Cancer Cell Line(s)IC50 Range (µM)Reference
Euphoscopin C, Euphorbiapene D, Euphoheliosnoid APaclitaxel-resistant A549 (lung cancer)6.9 - 9.5[5]
Seven unnamed jatrophane diterpenesHepG2, HeLa, HL-60, SMMC-77218.1 - 29.7[3]
Two unnamed jatrophane diterpenesNCI-H460/R (non-small cell lung cancer), U87-TxR (glioblastoma)10 - 20[4]
Euphoheliphanes A-CSix renal cancer cell lines< 50[6]

Experimental Protocols

Two widely used and reliable methods for assessing cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay based on the binding of the SRB dye to cellular proteins, providing a measure of cell biomass.[1]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the jatrophane compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the SRB assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the SRB assay (Step 2).

  • MTT Addition:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Shake the plates for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

G Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Inhibition Apoptosis Apoptosis Jatrophane->Apoptosis Induction AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Proposed mechanism of action for Jatrophone.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 SRB Assay cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Jatrophane (Serial Dilutions) B->C D Incubate 48-72h C->D E Fix with TCA D->E I Add MTT Reagent D->I F Stain with SRB E->F G Wash & Solubilize F->G H Read Absorbance (510 nm) G->H M Calculate % Viability H->M J Incubate 3-4h I->J K Solubilize Formazan (DMSO) J->K L Read Absorbance (570 nm) K->L L->M N Determine IC50 M->N

Caption: Workflow for cytotoxicity assays.

Conclusion

Jatrophane diterpenes represent a promising class of compounds for anti-cancer drug development. The protocols provided here for the SRB and MTT assays offer robust and reproducible methods for evaluating their cytotoxic effects. Researchers should carefully select the appropriate cancer cell lines and optimize assay conditions for their specific jatrophane compound of interest. The provided data and workflow diagrams serve as a valuable resource for initiating these studies.

References

Application Notes and Protocols for Assessing Multidrug Resistance (MDR) Reversal with Jatrophane 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[1][3]

Jatrophane diterpenoids, a class of natural products, have emerged as promising modulators of P-gp-mediated MDR.[4][5][6] Jatrophane 4, a specific compound within this class, is investigated for its potential to reverse MDR by inhibiting the function of P-gp. This document provides detailed protocols for assessing the MDR reversal activity of this compound in cancer cell lines. The described assays are designed to evaluate the cytotoxic effects of this compound, its ability to inhibit P-gp efflux function, and its impact on P-gp expression levels. Several jatrophane diterpenoids have shown potent MDR reversal activity, often with low intrinsic cytotoxicity, making them promising candidates for further development.[4][7][8]

Core Concepts of MDR Reversal Assessment

The evaluation of a potential MDR reversal agent like this compound involves a multi-pronged approach:

  • Determining Cytotoxicity: It is crucial to assess the intrinsic toxicity of the compound to ensure that the observed sensitizing effect is not due to additive toxicity with the chemotherapeutic agent.

  • Functional Inhibition of P-gp: Direct measurement of the inhibition of the P-gp efflux pump is a key indicator of MDR reversal activity.

  • Effect on P-gp Expression: Investigating whether the compound alters the expression level of the P-gp protein provides insight into its mechanism of action.

Experimental Protocols

Cell Culture
  • Cell Lines: A pair of cancer cell lines is required: a drug-sensitive parental cell line (e.g., MCF-7, K562) and its multidrug-resistant counterpart overexpressing P-gp (e.g., MCF-7/ADR, K562/ADR).[9]

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. The resistant cell line should be periodically cultured in the presence of the selecting drug to maintain the MDR phenotype.

Protocol: Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound and the chemotherapeutic drug that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[10]

Materials:

  • 96-well plates

  • Drug-sensitive and MDR cancer cells

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the drug-sensitive and MDR cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • To determine the IC50 of the chemotherapeutic agent, treat the cells with serial dilutions of the drug.

    • To determine the IC50 of this compound, treat the cells with serial dilutions of this compound.

    • To assess the MDR reversal effect, treat the MDR cells with serial dilutions of the chemotherapeutic agent in the presence of a non-toxic concentration of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using dose-response curve fitting software. The Fold Reversal (FR) is calculated as: FR = IC50 of chemo drug alone / IC50 of chemo drug + this compound.

Protocol: P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay directly measures the functional activity of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp.[11][12] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound will lead to the accumulation of Rhodamine 123 and an increase in intracellular fluorescence, which can be quantified by flow cytometry or fluorescence microscopy.[13][14]

Materials:

  • Drug-sensitive and MDR cancer cells

  • This compound

  • Rhodamine 123

  • Verapamil or Cyclosporin A (positive control P-gp inhibitors)[14][15]

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in fresh medium.

  • Drug Incubation: Pre-incubate the MDR cells with different concentrations of this compound or the positive control inhibitor for 1-2 hours.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI). An increase in MFI in this compound-treated cells compared to untreated MDR cells indicates inhibition of P-gp.

Protocol: Western Blot for P-glycoprotein Expression

Western blotting is used to determine if this compound alters the expression level of the P-gp protein.[16][17] This helps to distinguish between functional inhibition and downregulation of the pump.

Materials:

  • Drug-sensitive and MDR cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against P-glycoprotein (e.g., clone C219)

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat MDR cells with various concentrations of this compound for 24-72 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control. Compare the P-gp expression levels in treated versus untreated cells.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound and a Chemotherapeutic Agent

Cell LineCompoundIC50 (µM) ± SD
SensitiveChemo Drug
MDRChemo Drug
SensitiveThis compound
MDRThis compound

Table 2: MDR Reversal Effect of this compound

Cell LineTreatmentIC50 of Chemo Drug (µM) ± SDFold Reversal (FR)
MDRChemo Drug Alone1
MDRChemo Drug + this compound (Conc. X)
MDRChemo Drug + Verapamil (Positive Control)

Table 3: Effect of this compound on Rhodamine 123 Accumulation

Cell LineTreatmentMean Fluorescence Intensity (MFI) ± SD
SensitiveUntreated
MDRUntreated
MDRThis compound (Conc. X)
MDRThis compound (Conc. Y)
MDRVerapamil (Positive Control)

Table 4: Relative P-glycoprotein Expression Levels

Cell LineTreatmentRelative P-gp Expression (Normalized to Loading Control)
SensitiveUntreated
MDRUntreated
MDRThis compound (Conc. X)
MDRThis compound (Conc. Y)

Visualizations

MDR_Reversal_by_Jatrophane4 cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (Intracellular) Apoptosis Apoptosis Drug_in->Apoptosis Induces Drug_ext Chemotherapeutic Drug (Extracellular) Drug_ext->Drug_in Influx Jatrophane4 This compound Jatrophane4->Pgp Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation Culture 1. Cell Culture (Sensitive & MDR lines) MTT 2. Cytotoxicity Assay (MTT) - Determine IC50 of Drug - Determine IC50 of this compound - Assess Reversal Culture->MTT Rhodamine 3. P-gp Efflux Assay (Rhodamine 123) - Measure intracellular fluorescence Culture->Rhodamine Western 4. P-gp Expression Analysis (Western Blot) Culture->Western Data 5. Data Compilation & Analysis - IC50 values, Fold Reversal - MFI, Protein Levels MTT->Data Rhodamine->Data Western->Data Conclusion 6. Conclusion on MDR Reversal Potential Data->Conclusion

References

Application Notes and Protocols for In Vitro P-glycoprotein Inhibition Assays by Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Its function as an efflux pump can significantly reduce the intracellular concentration and efficacy of therapeutic agents.[1] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent inhibitors of P-gp, showing promise in overcoming MDR and enhancing the bioavailability of co-administered drugs.[2][3] This document provides detailed application notes and protocols for the in vitro assessment of P-glycoprotein inhibition by Jatrophane diterpenes, specifically focusing on Jatrophane 4 and related compounds.

Data Presentation: Quantitative P-gp Inhibition by Jatrophane Diterpenes

The following table summarizes the reported inhibitory activities of various Jatrophane diterpenes against P-glycoprotein. This data allows for a comparative analysis of their potency.

Jatrophane CompoundAssay TypeCell LineProbe SubstratePotency (IC50/EC50)Reference
Euphosorophane ADoxorubicin Resistance ReversalMCF-7/ADRDoxorubicinEC50 = 92.68 ± 18.28 nM[4]
Euphodendroidin DDaunomycin Transport Inhibition-DaunomycinOutperformed cyclosporin by a factor of 2[5][6]
JatrophoneCytotoxicityMCF-7/ADR-IC50 = 1.8 µM[7]
Euphocharacin ACytotoxicityB16F10 / A375-IC50 = 58.45 µM / 20.66 µM[8]
Euphocharacin BCytotoxicityB16F10 / A375-IC50 = 55.43 µM / 21.88 µM[8]
Jatrophane 1Cell Growth InhibitionNCI-H460/R-IC50 = 20.98 ± 2.79 µM[9]
Jatrophane 2P-gp Function InhibitionNCI-H460/RRhodamine 123Similar potency to Jatrophane 1[9]

Experimental Protocols

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the ability of a test compound, such as this compound, to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp overexpressing cells.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR, NCI-H460/R) and parental cells (e.g., MCF-7, NCI-H460)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123 solution (5 µM in PBS)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Verapamil, Cyclosporin A)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in a culture medium.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Rhodamine 123 Loading:

    • Add 100 µL of 5 µM Rhodamine 123 solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Efflux:

    • Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.

    • Add 200 µL of fresh, pre-warmed culture medium to each well.

    • Incubate for another 60 minutes at 37°C to allow for P-gp-mediated efflux.

  • Fluorescence Measurement:

    • Remove the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~529 nm) or by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of Rhodamine 123 accumulation relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, 10 mM MgCl2)

  • ATP solution (5 mM)

  • This compound stock solution (in DMSO)

  • Positive control substrate/inhibitor (e.g., Verapamil)

  • Sodium orthovanadate (Na3VO4), a P-gp ATPase inhibitor

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well clear plates

  • Microplate reader

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of P-gp membrane vesicles (5-10 µg of protein) to each well.

    • Add 10 µL of this compound at various concentrations. Include a vehicle control, a positive control (Verapamil), and a baseline control (no compound).

    • To determine the vanadate-sensitive ATPase activity, prepare a parallel set of wells containing 100 µM sodium orthovanadate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding 20 µL of 5 mM ATP to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction and Phosphate Detection:

    • Stop the reaction by adding 50 µL of the phosphate detection reagent.

    • Incubate at room temperature for 15-30 minutes to allow color development.

  • Absorbance Measurement: Measure the absorbance at a wavelength specified by the detection reagent manufacturer (typically ~620-650 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate released in each well.

    • The P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate.

    • Plot the percentage of stimulation or inhibition of ATPase activity against the this compound concentration to determine the EC50 or IC50 value. Some Jatrophane diterpenes have been shown to stimulate P-gp ATPase activity.[10]

Mandatory Visualizations

experimental_workflow cluster_screening Initial Screening cluster_characterization Mechanism of Action Studies cluster_pathway Cellular Pathway Analysis start This compound Library assay1 Rhodamine 123 Efflux Assay start->assay1 decision1 Active? assay1->decision1 assay2 P-gp ATPase Activity Assay decision1->assay2 Yes end Characterized P-gp Inhibitor decision1->end No assay3 Kinetic Analysis (e.g., Lineweaver-Burk plot) assay2->assay3 decision2 Competitive/ Non-competitive? assay3->decision2 assay4 Western Blot for PI3K/Akt/NF-κB pathway proteins decision2->assay4 assay4->end

Caption: Experimental workflow for screening and characterizing this compound as a P-gp inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgp P-glycoprotein (P-gp) drug_out Drug Efflux pgp->drug_out ATP -> ADP + Pi pi3k PI3K akt Akt pi3k->akt ikb IκB akt->ikb Inhibits nfkb NF-κB ikb->nfkb Binds and sequesters nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation mdr1 MDR1 Gene (encodes P-gp) nfkb_nuc->mdr1 Promotes transcription mdr1->pgp Translation & Trafficking jatrophane This compound jatrophane->pgp Direct Inhibition jatrophane->pi3k Inhibition

Caption: Proposed mechanism of P-gp inhibition by this compound.

References

Application Notes and Protocols for the Development of Jatrophane Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Jatrophane derivatives, focusing on their synthesis, bioactivity, and mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of naturally occurring compounds characterized by a unique bicyclo[10.3.0]pentadecane skeleton.[1] Found predominantly in plants of the Euphorbiaceae family, these compounds have garnered significant interest due to their diverse and potent biological activities.[1] These activities include anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR) reversing properties.[1] The core structure of jatrophane allows for a wide range of chemical modifications, leading to the generation of numerous derivatives with potentially enhanced bioactivity and improved pharmacological profiles.

Data Presentation: Bioactivity of Jatrophane Derivatives

The following table summarizes the quantitative bioactivity data for a selection of naturally occurring and semi-synthetic Jatrophane derivatives. This data highlights the potential of these compounds as cytotoxic agents and P-glycoprotein (P-gp) inhibitors.

Compound/DerivativeCell LineBioactivity AssayIC50 / ActivityReference
Jatrophone MCF-7/ADRCytotoxicity (SRB)1.8 µM[2]
Euphodendroidin D P-gp expressing cellsP-gp InhibitionOutperformed cyclosporin by a factor of 2[3]
Epieuphoscopin B MDR1-transfected cellsP-gp Inhibition1.71 ± 0.83 µM[4]
Compound 19 HepG2/ADR, MCF-7/ADRMDR ReversalPotent modulator[5]
Compound 25 HepG2/ADR, MCF-7/ADRMDR ReversalPotent modulator[5]
Compound 26 HepG2/ADR, MCF-7/ADRMDR ReversalPotent modulator[5]
Euphohelinoid A-H (7 compounds) HepG2, HeLa, HL-60, SMMC-7721Cytotoxicity8.1 to 29.7 µM[6]
Euphoscopin M MDR1-transfected cellsP-gp InhibitionPotent inhibitor[7]
Euphoscopin N MDR1-transfected cellsP-gp InhibitionPotent inhibitor[7]
Euphornin L MDR1-transfected cellsP-gp InhibitionPotent inhibitor[7]

Signaling Pathways and Mechanisms of Action

Jatrophane derivatives exert their biological effects through various mechanisms, primarily by modulating key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation and is often dysregulated in cancer. Jatrophone has been shown to inhibit this pathway in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[2] This inhibition leads to decreased cell proliferation, induction of apoptosis, and autophagic cell death.[2] A mixture of Jatrophane diterpenes has also been shown to inhibit the PI3K/NF-κB pathway in MCF-7/ADR cells, contributing to the reduction of P-gp expression.[8]

PI3K_Akt_NFkB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Jatrophane Jatrophane Derivatives Jatrophane->PI3K inhibits Jatrophane->Akt inhibits Jatrophane->NFkB inhibits Gene Target Gene Expression (Proliferation, Survival, Inflammation) NFkB_n->Gene

Inhibition of the PI3K/Akt/NF-κB Pathway by Jatrophane Derivatives.
Induction of Autophagy

Autophagy is a cellular degradation process that plays a dual role in cancer, either promoting survival or inducing cell death. Several Jatrophane derivatives have been identified as potent inducers of autophagy. This process can contribute to the cytotoxic effects of these compounds.

Autophagy_Induction cluster_cytoplasm Jatrophane Jatrophane Derivatives ULK1 ULK1 Complex Jatrophane->ULK1 induces PI3KC3 PI3KC3 Complex ULK1->PI3KC3 Phagophore Phagophore (Isolation Membrane) PI3KC3->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome elongates and closes Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Induction of Autophagy by Jatrophane Derivatives.
Modulation of P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR)

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby conferring multidrug resistance. Many Jatrophane derivatives have been identified as potent inhibitors of P-gp, restoring the sensitivity of resistant cancer cells to conventional chemotherapy.

Pgp_Inhibition cluster_extracellular cluster_membrane cluster_intracellular Chemo_out Chemotherapeutic Drug Chemo_in Chemotherapeutic Drug Chemo_out->Chemo_in Diffusion Pgp P-glycoprotein (P-gp) Pgp->Chemo_out Efflux Chemo_in->Pgp Jatrophane Jatrophane Derivatives Jatrophane->Pgp Inhibits

Inhibition of P-glycoprotein by Jatrophane Derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of Jatrophane derivatives.

General Workflow for Synthesis and Bioactivity Screening

The overall process for developing and evaluating new Jatrophane derivatives typically follows the workflow outlined below.

Experimental_Workflow A Isolation of Natural Jatrophane Diterpenes B Structural Modification (Semi-synthesis) A->B D Library of Jatrophane Derivatives B->D C Total Synthesis of Jatrophane Core and Derivatives C->D E In Vitro Bioactivity Screening D->E F Cytotoxicity Assays (e.g., MTT Assay) E->F G P-gp Inhibition Assays (e.g., Rho123 Efflux) E->G H Chemoreversal Assays E->H I Autophagy Induction Assays E->I J Identification of Lead Compounds F->J G->J H->J I->J K Mechanism of Action Studies J->K L In Vivo Studies K->L

General Workflow for Jatrophane Derivative Development.
Protocol for Total Synthesis of (+)-Jatrophone

This protocol outlines a convergent 12-step synthesis of (+)-jatrophone, a representative Jatrophane diterpene.[9][10]

Materials:

  • (R)-(+)-3-methyladipic acid

  • Reagents and solvents for organic synthesis (e.g., Wadsworth-Horner-Emmons reagents, palladium catalysts, acetylenic aldehydes)

Procedure:

  • Preparation of the C-ring: Utilize a Wadsworth-Horner-Emmons variant reaction to construct the 3(2H)-furanone C-ring of jatrophone.

  • Incorporation of the C5-C6 double bond: Employ a Pd-catalyzed cross-coupling reaction to introduce the C5-C6 double bond with the required Z-stereochemistry.

  • Macrocyclization: Form the macrocycle through the condensation of an acetylenic aldehyde.

  • Purification: Purify the final product using column chromatography and characterize using NMR and mass spectrometry.

Note: This is a simplified overview. For detailed experimental conditions, please refer to the original publications.

Protocol for MTT Cytotoxicity Assay

This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic effects of compounds.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Jatrophane derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Jatrophane derivatives. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Rhodamine 123 (Rho123) Efflux Assay

This assay is used to assess the function of P-glycoprotein and to identify potential P-gp inhibitors.

Materials:

  • Multidrug-resistant (MDR) and parental (sensitive) cancer cell lines

  • Rhodamine 123 (Rho123)

  • Jatrophane derivatives

  • Positive control P-gp inhibitor (e.g., verapamil or cyclosporin A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in a suitable buffer.

  • Rho123 Loading: Incubate the cells with Rho123 at 37°C to allow for intracellular accumulation.

  • Washing: Wash the cells to remove extracellular Rho123.

  • Efflux and Treatment: Resuspend the cells in fresh medium containing the Jatrophane derivative or the positive control and incubate at 37°C to allow for Rho123 efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rho123 in the cells using a flow cytometer. A decrease in fluorescence indicates efflux of the dye.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the Jatrophane derivative to that of untreated and positive control-treated cells. An increase in fluorescence in the presence of the derivative indicates inhibition of P-gp-mediated efflux.

Protocol for Chemoreversal Assay

This assay determines the ability of a compound to reverse multidrug resistance to a specific chemotherapeutic agent.

Materials:

  • MDR and parental cancer cell lines

  • Chemotherapeutic drug (e.g., doxorubicin)

  • Jatrophane derivatives

  • MTT assay reagents (as described above)

Procedure:

  • Cell Seeding: Seed both MDR and parental cells in 96-well plates.

  • Co-treatment: Treat the cells with a range of concentrations of the chemotherapeutic drug in the presence or absence of a non-toxic concentration of the Jatrophane derivative.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the IC50 value of the chemotherapeutic drug for the MDR cells in the presence and absence of the Jatrophane derivative. The reversal fold (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the derivative. An RF value greater than 1 indicates a reversal of resistance.

Protocol for Autophagy Detection by LC3 Staining

This protocol describes the detection of autophagy by monitoring the formation of LC3-II, a marker of autophagosomes, using flow cytometry.

Materials:

  • Cells of interest

  • Jatrophane derivatives

  • Autophagy inducer (e.g., rapamycin) and inhibitor (e.g., chloroquine) as controls

  • Fixation and permeabilization buffers

  • Primary antibody against LC3

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the Jatrophane derivative, positive control (rapamycin), and negative control (vehicle) for a specified time. A set of cells should also be co-treated with an autophagy inhibitor (chloroquine) to assess autophagic flux.

  • Cell Harvest and Fixation: Harvest the cells and fix them with a suitable fixation buffer.

  • Permeabilization: Permeabilize the cells to allow antibody entry.

  • LC3 Staining: Incubate the cells with the primary anti-LC3 antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in LC3-II staining indicates the formation of autophagosomes.

  • Data Analysis: Quantify the percentage of LC3-positive cells or the mean fluorescence intensity to determine the level of autophagy induction. Comparing the LC3 signal in the presence and absence of an autophagy inhibitor allows for the measurement of autophagic flux.

Conclusion

Jatrophane derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents and modulators of multidrug resistance. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the synthesis, bioactivity, and mechanisms of action of these fascinating molecules. Continued research in this area is warranted to unlock the full therapeutic potential of Jatrophane derivatives.

References

Application of Jatrophane Diterpenes in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family, particularly within the Euphorbia and Jatropha genera.[1][2][3] These macrocyclic diterpenes are characterized by a unique 5/12-membered bicyclic carbon skeleton and exhibit a wide array of significant biological activities.[2][3][4] Their therapeutic potential has garnered considerable interest in the field of natural product-based drug discovery, with research highlighting their applications in oncology, inflammation, and neurodegenerative diseases.[2][5][6] This document provides a detailed overview of the applications of a representative jatrophane diterpene, herein referred to as Jatrophane 4, summarizing key quantitative data, experimental protocols, and associated signaling pathways.

Key Biological Activities and Therapeutic Potential

Jatrophane diterpenes, including compounds structurally similar to a representative "this compound," have demonstrated a range of promising pharmacological effects. The primary areas of investigation include their potent anticancer properties, their ability to reverse multidrug resistance (MDR) in cancer cells, and their anti-inflammatory and neuroprotective activities.

Anticancer and Multidrug Resistance (MDR) Reversal Activity

A significant focus of jatrophane research has been on their utility in oncology.[1] Many jatrophane diterpenes exhibit direct cytotoxic effects against various cancer cell lines.[7][8] Furthermore, they are potent modulators of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, which is a primary mechanism of multidrug resistance.[9][10][11][12] By inhibiting P-gp, jatrophanes can restore the efficacy of conventional anticancer drugs in resistant tumors.[9][13]

Key mechanisms of anticancer and MDR reversal activity include:

  • P-glycoprotein (P-gp) Inhibition: Jatrophanes act as inhibitors of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cancer cells.[9][10][11]

  • Induction of Cell Cycle Arrest: Some jatrophanes have been shown to induce G2/M phase arrest in the cell cycle of cancer cells, leading to a halt in proliferation.[9]

  • Apoptosis Induction: These compounds can trigger programmed cell death in tumor cells.

  • Inhibition of Pro-survival Signaling: Jatrophone, a well-studied jatrophane, has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[1][14][15]

  • Anti-angiogenic Effects: Certain jatrophanes can decrease the secretion of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.[9]

Anti-inflammatory Activity

Several jatrophane diterpenes have demonstrated significant anti-inflammatory properties.[5][16] Their mechanism of action is often associated with the inhibition of pro-inflammatory mediators. For instance, some compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[5][16]

Neuroprotective Activity

Recent studies have indicated that jatrophane diterpenoids may have neuroprotective effects.[6][17] Certain jatrophanes have been identified as activators of autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components.[4][6][17] Upregulation of autophagy is considered a beneficial strategy for clearing protein aggregates associated with neurodegenerative diseases like Alzheimer's disease.[4]

Data Presentation

Table 1: Cytotoxic Activity of Representative Jatrophane Diterpenes against Various Cancer Cell Lines
Compound/AnalogCell LineIC50 (µM)Reference
Euphohelinoid (unspecified)HepG28.1 - 29.7[8]
Euphohelinoid (unspecified)HeLa8.1 - 29.7[8]
Euphohelinoid (unspecified)HL-608.1 - 29.7[8]
Euphohelinoid (unspecified)SMMC-77218.1 - 29.7[8]
Jatropholone BAGS (gastric adenocarcinoma)Active (specific IC50 not provided)[7]
Jatropholone BHL-60 (leukemia)Active (specific IC50 not provided)[7]
Jatropholone BSK-MES-1 (lung cancer)Active (specific IC50 not provided)[7]
Jatropholone BJ82 (bladder carcinoma)Active (specific IC50 not provided)[7]
Table 2: Anti-inflammatory Activity of a Representative Jatrophane Diterpene
CompoundAssayCell LineIC50 (µM)Reference
Euphthymifolol D (Compound 4)Nitric Oxide (NO) InhibitionLPS-induced BV-2 microglia63.3 ± 1.94[5]

Experimental Protocols

Protocol 1: Isolation and Purification of Jatrophane Diterpenes

This protocol provides a general method for the extraction and isolation of jatrophane diterpenes from plant material, based on common phytochemical techniques.

1. Plant Material Extraction: a. Air-dry and powder the plant material (e.g., whole plant, roots, or latex). b. Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) at room temperature for an extended period (e.g., 3 x 24 hours). c. Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning: a. Suspend the crude extract in a water-methanol mixture. b. Perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the extract based on polarity.

3. Chromatographic Separation: a. Subject the bioactive fraction (often the chloroform or ethyl acetate fraction) to column chromatography on silica gel. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. c. Collect fractions and monitor them by thin-layer chromatography (TLC).

4. Further Purification: a. Combine fractions with similar TLC profiles. b. Purify the combined fractions using further chromatographic techniques such as Sephadex LH-20 column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase or a normal-phase silica column) to isolate pure jatrophane diterpenes.

5. Structure Elucidation: a. Determine the chemical structure of the isolated pure compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[18]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of a jatrophane diterpene against cancer cell lines.

1. Cell Culture: a. Culture the desired cancer cell lines (e.g., HepG2, HeLa, HL-60) in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding: a. Harvest the cells and seed them into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. b. Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment: a. Prepare a stock solution of the jatrophane diterpene in dimethyl sulfoxide (DMSO). b. Prepare serial dilutions of the compound in the culture medium. c. Replace the medium in the 96-well plates with the medium containing different concentrations of the jatrophane diterpene. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plates for 48-72 hours.

4. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Exclusion Test)

This protocol assesses the ability of a jatrophane diterpene to inhibit the P-gp efflux pump in multidrug-resistant cancer cells.[11]

1. Cell Culture: a. Culture a multidrug-resistant cell line overexpressing P-gp (e.g., L5178Y MDR or COLO 320) and its corresponding sensitive parental cell line.

2. Compound Incubation: a. Harvest the cells and resuspend them in a suitable buffer or medium. b. Incubate the cells with various concentrations of the jatrophane diterpene for a specified time (e.g., 30 minutes) at 37°C. Include a known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control.

3. Rhodamine 123 Staining: a. Add the P-gp substrate, rhodamine 123, to the cell suspension and incubate for a further period (e.g., 60 minutes) at 37°C in the dark.

4. Flow Cytometry Analysis: a. Wash the cells with cold PBS to remove extracellular rhodamine 123. b. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

5. Data Analysis: a. An increase in the intracellular fluorescence of rhodamine 123 in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux. b. Quantify the P-gp inhibitory activity by comparing the fluorescence intensity of treated cells to that of untreated and positive control cells.

Signaling Pathways and Experimental Workflows

PI3K/Akt/NF-κB Signaling Pathway in Cancer

Jatrophone, a representative jatrophane diterpene, has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1][14][15] This pathway is critical for promoting tumor cell growth, proliferation, and survival while inhibiting apoptosis.

PI3K_Akt_NFkB_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt IkappaB IκB Akt->IkappaB Inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) Jatrophane4 This compound Jatrophane4->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Experimental Workflow for Bioactivity Screening of Jatrophane Diterpenes

The following diagram illustrates a typical workflow for the screening and evaluation of the biological activities of isolated jatrophane diterpenes.

Bioactivity_Screening_Workflow Plant_Material Plant Material (e.g., Euphorbia sp.) Extraction Extraction and Fractionation Plant_Material->Extraction Isolation Isolation of Pure Jatrophane Diterpenes Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolation->Structure_Elucidation Bioassays Biological Activity Screening Isolation->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity MDR_Reversal MDR Reversal Assays (e.g., Rhodamine 123) Bioassays->MDR_Reversal Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Bioassays->Anti_inflammatory Neuroprotection Neuroprotection Assays (e.g., Autophagy flux) Bioassays->Neuroprotection Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies MDR_Reversal->Mechanism_Studies Anti_inflammatory->Mechanism_Studies Neuroprotection->Mechanism_Studies Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for jatrophane diterpene drug discovery.

Conclusion

Jatrophane diterpenes represent a valuable and diverse class of natural products with significant potential for the development of new therapeutic agents. Their potent anticancer, MDR reversal, anti-inflammatory, and neuroprotective activities provide a strong rationale for their continued investigation in drug discovery programs. The protocols and data presented here offer a foundational guide for researchers and scientists working on the isolation, characterization, and biological evaluation of these promising compounds. Further research into the structure-activity relationships and mechanisms of action of specific jatrophane diterpenes will be crucial for the optimization of lead compounds and their progression toward clinical development.

References

Application Notes and Protocols for Lipid-Lowering Activity Assays of Jatrophane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the lipid-lowering activities of jatrophane diterpenoids. The methodologies described herein cover essential in vitro and in vivo assays relevant to the discovery and development of novel antihyperlipidemic agents.

Introduction

Jatrophane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbia genus, have emerged as promising candidates for the development of new lipid-lowering drugs.[1] Several studies have demonstrated their potential to modulate key pathways in lipid metabolism, including enhancing LDL uptake and inhibiting adipogenesis.[1][2][3][4] This document outlines standardized assays to evaluate these activities, facilitating the systematic screening and characterization of jatrophane diterpenoids.

In Vitro Lipid-Lowering Assays

A variety of in vitro assays are crucial for the initial screening and mechanistic elucidation of jatrophane diterpenoids. These assays are typically performed in relevant cell lines, such as the human hepatoma cell line HepG2, which is a widely accepted model for studying hepatic lipid metabolism, and 3T3-L1 preadipocytes for investigating effects on adipogenesis.

Table 1: Summary of In Vitro Lipid-Lowering Activities of Jatrophane Diterpenoids
Compound/ExtractAssayCell LineKey FindingsReference
Jatrophane Diterpenoids (from E. helioscopia)LDL-Uptake AssayHepG2Compounds 16, 21, and 26 showed the most outstanding improvement in LDL-uptake rate.[1]
Compound 21 (from E. helioscopia)LDLR Protein LevelHepG2Increased LDLR protein levels in a dose-dependent manner.[1]
Compound 11 (C11) (from E. esula)PCSK9 InhibitionHepG2Potent inhibitor of PCSK9 transcription.[2]
Compound 11 (C11) (from E. esula)LDL UptakeHepG2Promoted LDL uptake.[2]
Euphylonoid B (from E. hylonoma)Adipogenesis Inhibition3T3-L1Significantly inhibited early adipogenesis.[4]
Jatrophane Diterpenoids (from E. helioscopia)Lipid Accumulation3T3-L1Compounds 3 and 9 exhibited potential inhibitory effects on lipid accumulation.[3]

Experimental Protocols: In Vitro Assays

LDL-Uptake Assay in HepG2 Cells

This assay measures the ability of compounds to enhance the uptake of low-density lipoprotein (LDL) by liver cells, a critical process in cholesterol homeostasis.

Principle: HepG2 cells are incubated with fluorescently labeled LDL (e.g., Dil-Ac-LDL). The amount of internalized LDL is quantified by measuring the fluorescence intensity, which is indicative of the LDL uptake capacity of the cells.

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture until they reach 80-90% confluency.[5]

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpenoids or vehicle control for 24-72 hours.[5]

  • LDL Incubation: Add 20 µg/mL of Dil-acetylated LDL to each well and incubate at 37°C for 4 hours in the dark.[5]

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular Dil-Ac-LDL.[5]

  • Quantification:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope.

    • Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity by flow cytometry.[5]

Workflow for LDL-Uptake Assay

LDL_Uptake_Workflow A Seed HepG2 cells in 96-well plate B Treat with Jatrophane Diterpenoids A->B C Incubate with Dil-Ac-LDL B->C D Wash with PBS C->D E Quantify LDL Uptake (Microscopy/Flow Cytometry) D->E

Caption: Workflow of the LDL-Uptake Assay in HepG2 cells.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify neutral lipid accumulation in cells, commonly employed in adipogenesis studies with 3T3-L1 cells.

Principle: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids. It stains lipid droplets red, allowing for their visualization and quantification.[6][7][8]

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into adipocytes in the presence of jatrophane diterpenoids.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 1 hour at room temperature.[7]

  • Washing: Rinse the cells with distilled water.[7]

  • Isopropanol Incubation: Add 70% isopropanol and incubate for 5 minutes.[7]

  • Staining: Remove the isopropanol and add the Oil Red O working solution. Incubate for 30 minutes.[7]

  • Washing: Rinse the cells with distilled water to remove excess stain.[7]

  • Counterstaining (Optional): Stain the nuclei with hematoxylin for 3 minutes for better visualization of cell morphology.[7]

  • Imaging: Observe the stained lipid droplets under a light microscope.[7]

  • Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 510-520 nm.[9]

Workflow for Oil Red O Staining

Oil_Red_O_Workflow A Differentiate 3T3-L1 cells with compounds B Fix cells with Paraformaldehyde A->B C Stain with Oil Red O B->C D Wash to remove excess stain C->D E Image and/or Quantify D->E

Caption: Experimental workflow for Oil Red O staining of lipid droplets.

HMG-CoA Reductase (HMGR) Activity Assay

This assay determines if the jatrophane diterpenoids directly inhibit the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Principle: The activity of HMGR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[10][11]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and purified HMG-CoA reductase enzyme.[10][11]

  • Inhibitor Addition: Add the jatrophane diterpenoid solution or a known inhibitor (e.g., pravastatin) to the respective wells.[12]

  • Reaction Initiation: Initiate the reaction by adding the substrate, HMG-CoA.[10]

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, with readings taken every 1-2 minutes.[13]

  • Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the rate in the presence of the compound to the vehicle control.[13]

PCSK9 Expression and SREBP-2 Activation Assays

These assays investigate the mechanism of action of jatrophane diterpenoids on the LDLR degradation pathway.

PCSK9 Expression Assay (RT-PCR and Western Blot):

  • Principle: Quantify the mRNA and protein levels of PCSK9 in HepG2 cells treated with jatrophane diterpenoids. A reduction in PCSK9 expression can lead to increased LDLR levels.

  • Protocol:

    • Treat HepG2 cells with the test compounds.

    • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure PCSK9 mRNA levels.

    • Prepare cell lysates and perform Western blotting using an anti-PCSK9 antibody to determine protein levels.[14]

SREBP-2 Translocation Assay (Immunofluorescence):

  • Principle: SREBP-2 is a key transcription factor that upregulates the expression of LDLR. Upon activation, it translocates from the cytoplasm to the nucleus. This assay visualizes this translocation.[15]

  • Protocol:

    • Culture cells (e.g., Raw 264.7 or HepG2) on coverslips and treat with jatrophane diterpenoids.[16]

    • Fix and permeabilize the cells.[16]

    • Incubate with a primary antibody against SREBP-2.[16]

    • Incubate with a fluorescently labeled secondary antibody.[16]

    • Visualize the subcellular localization of SREBP-2 using a fluorescence microscope. Nuclear localization indicates activation.[16]

Signaling Pathway of a Jatrophane Diterpenoid (C11) Inhibiting PCSK9

PCSK9_Pathway C11 Jatrophane Diterpenoid (C11) HNF1a HNF1α C11->HNF1a Binds to & influences nuclear distribution Nucleus Nucleus HNF1a->Nucleus PCSK9_Transcription PCSK9 Transcription Nucleus->PCSK9_Transcription Inhibits LDLR LDLR PCSK9_Transcription->LDLR Downregulation prevented LDL_Uptake LDL Uptake LDLR->LDL_Uptake Promotes HFD_Model_Workflow A Induce Hyperlipidemia in Mice/Rats with HFD B Administer Jatrophane Diterpenoids A->B C Collect Blood and Tissue Samples B->C D Analyze Serum Lipid Profile C->D E Perform Histopathological Analysis C->E

References

Application Notes and Protocols: Flow Cytometry Analysis of Jatrophane-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of natural compounds found in various plant species, notably within the Euphorbiaceae family. These compounds have garnered significant interest in oncological research due to their potent cytotoxic and multidrug resistance (MDR) reversal activities. While the user requested information on "Jatrophane 4," this nomenclature is not standard in published literature. The following application notes and protocols are based on the extensive research conducted on Jatrophone , a well-characterized and widely studied jatrophane diterpene. Jatrophone has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, with its mechanism of action often attributed to the inhibition of the PI3K/Akt/NF-κB signaling pathway.

Flow cytometry is an indispensable tool for elucidating the cellular effects of compounds like Jatrophone. It allows for the rapid, quantitative analysis of individual cells within a population, providing critical data on apoptosis, cell cycle progression, and mitochondrial health. These protocols provide a framework for researchers to investigate the effects of this compound (Jatrophone) on cancer cells.

Data Presentation: Effects of Jatrophone on Cancer Cells

The following tables summarize the quantitative effects of Jatrophone on doxorubicin-resistant breast cancer cells (MCF-7/ADR) as determined by flow cytometry.

Table 1: Jatrophone-Induced Apoptosis in MCF-7/ADR Cells [1]

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptotic Cells (%)
Control02.5 ± 0.31.8 ± 0.24.3 ± 0.5
Jatrophone1.8 (IC50)30.1 ± 1.521.9 ± 1.152.0 ± 2.6

Table 2: Jatrophone-Induced Cell Cycle Arrest in MCF-7/ADR Cells [1]

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control046.2 ± 2.738.5 ± 2.115.3 ± 1.3
Jatrophone1.8 (IC50)34.8 ± 1.945.7 ± 2.519.5 ± 1.6

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell cultures

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound (Jatrophone) for the appropriate incubation period. Include an untreated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Data Analysis:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell cultures

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound (Jatrophone) as described in Protocol 1.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes at 4°C.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Data Analysis: The DNA content will be proportional to the PI fluorescence intensity. The cell cycle distribution is analyzed using appropriate software to model the G0/G1, S, and G2/M phases based on the DNA content histogram.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • JC-1 reagent

  • DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell cultures

  • Flow cytometer

Procedure:

  • Prepare a 1 mg/mL stock solution of JC-1 in DMSO.

  • Culture and treat cells with this compound (Jatrophone) as described in Protocol 1.

  • At the end of the treatment, add JC-1 to the cell culture medium to a final concentration of 2 µM.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Harvest the cells and wash twice with warm PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the samples immediately on a flow cytometer, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).

Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_assays Flow Cytometry Assays cluster_analysis Data Analysis start Seed Cells treat Treat with This compound start->treat control Untreated Control start->control apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Assay (PI Staining) treat->cell_cycle mmp Mitochondrial Membrane Potential (JC-1 Assay) treat->mmp control->apoptosis control->cell_cycle control->mmp analyze_apoptosis Quantify Apoptotic Populations apoptosis->analyze_apoptosis analyze_cycle Model Cell Cycle Phases cell_cycle->analyze_cycle analyze_mmp Calculate Red/Green Fluorescence Ratio mmp->analyze_mmp

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_pathway PI3K/Akt/NF-κB Signaling Pathway cluster_cellular_effects Cellular Effects Jatrophane This compound (Jatrophone) PI3K PI3K Jatrophane->PI3K inhibits Apoptosis Apoptosis (Induction) Jatrophane->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Jatrophane->CellCycle Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates NFkB->Apoptosis inhibits Proliferation Cell Proliferation (Inhibition) NFkB->Proliferation promotes

Caption: this compound's proposed mechanism of action.

logical_relationship Jatrophane This compound Treatment Pathway_Inhibition Inhibition of PI3K/Akt/NF-κB Pathway Jatrophane->Pathway_Inhibition Mito_Dysfunction Mitochondrial Dysfunction (Decreased ΔΨm) Jatrophane->Mito_Dysfunction Cellular_Response Cellular Response Pathway_Inhibition->Cellular_Response Mito_Dysfunction->Cellular_Response Apoptosis Increased Apoptosis Cellular_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest

References

Application Notes and Protocols for Testing Jatrophane Efficacy in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds that have garnered significant interest in oncology research due to their diverse biological activities. These compounds have been shown to possess potent anti-cancer properties, including the ability to overcome multidrug resistance (MDR), interact with microtubules, induce cell cycle arrest, and modulate key signaling pathways involved in tumor progression.[1][2][3] This document provides a detailed framework for testing the efficacy of a representative jatrophane compound, referred to here as Jatrophane 4, using xenograft mouse models. The protocols and data presented are based on the known mechanisms of related jatrophane compounds and established methodologies for in vivo anti-cancer drug testing.

Disclaimer: As of this writing, specific in vivo efficacy data for a compound designated "this compound" is not publicly available. The quantitative data and specific protocols provided herein are representative examples based on typical experimental designs for anti-cancer drug evaluation in xenograft models and the known biological activities of the jatrophane class of compounds.

Mechanism of Action: Key Signaling Pathways

Jatrophane diterpenes exert their anti-cancer effects through the modulation of several critical signaling pathways. A key mechanism is the inhibition of P-glycoprotein (P-gp), a transporter protein often overexpressed in cancer cells, which leads to the reversal of multidrug resistance.[4][5][6][7] Additionally, compounds like jatrophone have been shown to inhibit the PI3K/Akt/NF-κB pathway, which is crucial for tumor cell survival, proliferation, and resistance to apoptosis.[2][8] Other observed effects include the induction of G2/M cell cycle arrest and anti-angiogenic activity through the reduction of Vascular Endothelial Growth Factor (VEGF) secretion.[1]

Jatrophane_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-gp Efflux Pump GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activation Jatrophane4 This compound Jatrophane4->Pgp Inhibition Jatrophane4->PI3K Inhibition Microtubules Microtubules Jatrophane4->Microtubules Disruption VEGF VEGF Secretion Jatrophane4->VEGF Inhibition ChemoDrug Chemotherapeutic Drug ChemoDrug->Pgp Efflux Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation CellCycle Cell Cycle Progression Microtubules->CellCycle Regulation Angiogenesis Angiogenesis VEGF->Angiogenesis Promotion Apoptosis Apoptosis NFkB->Apoptosis Inhibition Proliferation Proliferation & Survival NFkB->Proliferation Promotion

Caption: Proposed signaling pathways modulated by this compound.

Data Presentation: Efficacy in Xenograft Models (Representative Data)

The following tables present hypothetical quantitative data from a representative xenograft study to illustrate how the efficacy of this compound could be summarized.

Table 1: In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NCI-H460) Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-QDx141250 ± 150--
This compound20QDx14750 ± 11040.0<0.05
This compound40QDx14480 ± 9561.6<0.01
Paclitaxel10Q3Dx4600 ± 12052.0<0.01
This compound + Paclitaxel40 + 10Combo Schedule250 ± 7080.0<0.001

Table 2: Effect of this compound on Apoptosis and Angiogenesis Markers in Tumor Tissue

Treatment GroupDose (mg/kg)Caspase-3 Activity (Fold Change vs. Vehicle)VEGF Expression (Fold Change vs. Vehicle)
Vehicle Control-1.0 ± 0.21.0 ± 0.3
This compound403.5 ± 0.60.4 ± 0.1
Paclitaxel102.8 ± 0.50.8 ± 0.2
This compound + Paclitaxel40 + 105.2 ± 0.80.2 ± 0.05

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., NCI-H460, non-small cell lung cancer)

  • Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (or similar basement membrane matrix)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-gauge needles

  • 70% ethanol

  • Animal anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture NCI-H460 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and free of contamination.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Cell Counting and Preparation:

    • Resuspend the cell pellet in sterile PBS.

    • Perform a cell count and assess viability (should be >95%).

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse according to IACUC approved protocols.

    • Wipe the injection site (typically the right flank) with 70% ethanol.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Start monitoring tumor size 7-10 days post-implantation.

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.

Xenograft_Workflow start Start cell_culture Cell Culture (e.g., NCI-H460) start->cell_culture harvest Harvest & Count Cells cell_culture->harvest prepare_injection Prepare Cell Suspension (PBS + Matrigel) harvest->prepare_injection inject Subcutaneous Injection into Nude Mice prepare_injection->inject monitor Monitor Tumor Growth inject->monitor randomize Randomize into Treatment Groups monitor->randomize treat Administer Treatment (this compound) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeat Dosing endpoint Endpoint Analysis (Tumor Excision, etc.) measure->endpoint end End endpoint->end

Caption: Experimental workflow for a xenograft efficacy study.
Protocol 2: Administration of this compound and Efficacy Assessment

This protocol outlines the procedure for treating tumor-bearing mice and evaluating the therapeutic response.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Digital calipers

  • Analytical balance for weighing mice

Procedure:

  • Preparation of Dosing Solutions:

    • On each day of dosing, prepare a fresh stock of this compound in the chosen vehicle.

    • Ensure the compound is fully dissolved. Sonication may be required.

    • Prepare the vehicle control solution in parallel.

  • Treatment Administration:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the predetermined dosing schedule (e.g., 40 mg/kg, daily for 14 days).

    • Administer the vehicle solution to the control group.

  • Monitoring and Data Collection:

    • Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Measure tumor volumes 2-3 times per week.

    • Observe the mice for any clinical signs of distress or toxicity.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.

    • At the endpoint, euthanize the mice according to IACUC guidelines.

    • Excise the tumors, weigh them, and photograph them.

    • Process tumor tissue for further analysis:

      • Snap-freeze a portion in liquid nitrogen for Western blot or PCR analysis (e.g., for PI3K/Akt pathway proteins, VEGF).

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (e.g., for Ki-67, Caspase-3).

Conclusion

The protocols and frameworks provided in this document offer a comprehensive guide for the preclinical evaluation of this compound efficacy in xenograft mouse models. By leveraging these established methods, researchers can systematically investigate the anti-tumor activity, elucidate the in vivo mechanism of action, and gather the critical data necessary for the further development of this promising class of anti-cancer compounds.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Jatrophane 4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Jatrophane 4 (Pl-4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during their synthetic campaigns. The information is compiled from published literature to aid in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Macrocyclization and Ring-Closing Metathesis (RCM)

Question: My Ring-Closing Metathesis (RCM) reaction to form the 12-membered macrocycle of the Jatrophane core is failing or giving low yields. What are the common challenges and alternative strategies?

Answer:

The construction of the 12-membered macrocycle in Jatrophane synthesis is a significant challenge.[1][2] While RCM is a common strategy, its success is highly dependent on the substrate and reaction conditions.

Troubleshooting RCM:

  • Substrate Conformation: The conformation of the diene precursor is critical. A rigid conformation that favors the ring-closed product is ideal. In some syntheses, a late-stage RCM is planned to form the macrocycle.[3]

  • Catalyst Choice: The choice of Grubbs catalyst (first, second, or third generation) can significantly impact the reaction's success. Catalyst screening is often necessary.

  • High Dilution Conditions: Macrocyclizations are susceptible to polymerization. Running the reaction under high dilution (typically 1-10 mM) can favor the intramolecular RCM pathway.[4] However, this can be impractical on a larger scale due to the large volumes of solvent required.[4]

Alternative Strategy: Intramolecular Aldol Condensation

An alternative to RCM is an intramolecular aldol condensation. In the synthesis of Euphosalicin, a related Jatrophane, a key macrocyclization was successfully executed using LiHMDS to promote an intramolecular aldol reaction, affording the desired macrocycle.[3]

Experimental Protocol: Intramolecular Aldol Macrocyclization [3]

  • Precursor Preparation: The linear precursor containing terminal aldehyde and ketone functionalities is synthesized.

  • Reaction Setup: The precursor is dissolved in an appropriate anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • Base Addition: A solution of LiHMDS (Lithium bis(trimethylsilyl)amide) is added dropwise to the cooled solution.

  • Reaction Monitoring: The reaction is monitored by TLC for the consumption of the starting material.

  • Quenching: The reaction is quenched with a suitable proton source (e.g., saturated aqueous NH4Cl).

  • Workup and Purification: The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

Stereocontrol and Fragment Coupling

Question: I am struggling with poor diastereoselectivity in the coupling of the northern and southern fragments of this compound. How can I improve the stereochemical outcome?

Answer:

Achieving high diastereoselectivity during the coupling of complex fragments is a common challenge in the synthesis of Jatrophane diterpenes.[1][5] The stereochemistry at the newly formed chiral centers is crucial for the overall success of the synthesis.

Troubleshooting Poor Diastereoselectivity:

  • Chelation Control: Utilizing organometallic reagents that can chelate to existing functional groups in one of the fragments can significantly influence the stereochemical outcome of the addition.

  • Reagent Selection: The choice of the organometallic reagent (e.g., organolithium, Grignard, or organocerium) can have a profound effect on the diastereomeric ratio.

  • Temperature: Lowering the reaction temperature can often enhance selectivity.

Successful Coupling Strategy: Chelation-Controlled Lithiation and Addition

In the synthesis of an advanced intermediate of Pl-4, a highly diastereoselective coupling was achieved through a chelation-controlled process.[1] Lithiation of a bromide followed by in-situ formation of the corresponding Grignard reagent and addition to an aldehyde fragment resulted in a 9:1 diastereomeric ratio.[1] The use of cerium(III) chloride can further improve the yield in such coupling reactions.[5]

Quantitative Data: Diastereoselective Coupling Reactions

Coupling PartnersReagentDiastereomeric Ratio (dr)YieldReference
Aldehyde 5 & Bromide 6n-BuLi, then MgBr2·OEt29:196%[1]
Aldehyde 17 & Dibromiden-BuLi1:140%[1]
Aldehyde & KetoneShibasaki's catalystModerate-[3]
Aldehyde & Methyl isobutyrate-3:178%[1]

Experimental Protocol: Diastereoselective Grignard Addition [1]

  • Preparation of the Grignard Reagent: The bromide fragment is dissolved in anhydrous diethyl ether and cooled to -78 °C. A solution of n-butyllithium is added dropwise, and the mixture is stirred. A solution of MgBr2·OEt2 in diethyl ether is then added.

  • Addition to Aldehyde: The aldehyde fragment, dissolved in anhydrous diethyl ether, is added to the freshly prepared Grignard reagent at -78 °C.

  • Quenching and Workup: The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to isolate the desired diastereomer.

Synthesis of Hindered Vinyl Halides

Question: The synthesis of sterically hindered internal vinyl halides for subsequent coupling reactions is proving difficult. What is a reliable method for their preparation?

Answer:

The preparation of sterically hindered vinyl halides is a known synthetic challenge, as traditional methods like hydrometalation of substituted alkynes can be unreliable on complex substrates.[1] A successful approach involves a regioselective chelation-controlled lithiation of a (Z)-configured bromide in a vinyl dibromide precursor.[1][6]

Troubleshooting Vinyl Halide Synthesis:

  • Instability of Intermediates: Organolithium species can be unstable, especially in the presence of sensitive functional groups like silyl ethers, leading to decomposition.[5]

  • Protecting Group Strategy: The choice of protecting groups is critical. Labile protecting groups may not withstand the reaction conditions required for lithiation. For instance, a TES (triethylsilyl) ether might be too labile, and switching to a more robust TBS (tert-butyldimethylsilyl) group could be beneficial.[5]

Successful Strategy: Regioselective Lithiation of a Dibromide

A key step in one synthetic approach to Pl-4 was the regioselective lithiation of a (Z)-configured vinyl dibromide.[1][6] This method allows for the facile access to sterically hindered internal vinyl halides that can be used in further coupling reactions.[1][6]

Experimental Protocol: Regioselective Lithiation [1]

  • Reaction Setup: The vinyl dibromide precursor is dissolved in anhydrous diethyl ether and cooled to a very low temperature (e.g., -116 °C).

  • Lithiation: A solution of n-butyllithium is added dropwise, and the reaction is stirred at low temperature.

  • Alkylation: The desired electrophile (e.g., an aldehyde) is then added to the solution.

  • Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified by chromatography.

Visualized Workflows and Pathways

Jatrophane_4_Synthesis_Strategy cluster_north Northern Fragment Synthesis cluster_south Southern Fragment Synthesis cluster_coupling Fragment Coupling and Macrocyclization roche_ester Roche Ester bromide_6 Bromide 6 roche_ester->bromide_6 Protection, Reduction, Bromination aldehyde_5 Aldehyde 5 aldehyde_4 Aldehyde 4 (Northern Fragment) aldehyde_5->aldehyde_4 Coupling with Bromide 6 key_intermediate_2 Key Intermediate 2 aldehyde_4->key_intermediate_2 d_ribose D-Ribose methyl_ketone Methyl Ketone d_ribose->methyl_ketone 5 steps aldehyde_8 Aldehyde 8 methyl_ketone->aldehyde_8 Vinylation, Deprotection, Cleavage dibromide_3 Dibromide 3 (Southern Fragment) aldehyde_8->dibromide_3 Aldol Reaction, Further Elaboration dibromide_3->key_intermediate_2 Selective Lithiation/ Alkylation rcm_precursor RCM Precursor key_intermediate_2->rcm_precursor Cyclopentane Ring Closure (NHK Coupling) nhk_coupling NHK Coupling jatrophane_core Jatrophane Core rcm_precursor->jatrophane_core Ring-Closing Metathesis (RCM) jatrophane_4 This compound (Pl-4) jatrophane_core->jatrophane_4 Final Elaboration

Caption: Retrosynthetic analysis of this compound (Pl-4).

Troubleshooting_Workflow start Low Yield in Macrocyclization Step check_rcm Is RCM the chosen strategy? start->check_rcm optimize_rcm Optimize RCM Conditions check_rcm->optimize_rcm Yes alt_strategy Consider Alternative Macrocyclization check_rcm->alt_strategy No / RCM Fails change_catalyst Screen Grubbs Catalysts (Gen I, II, III) optimize_rcm->change_catalyst high_dilution Implement High Dilution (1-10 mM) optimize_rcm->high_dilution success Successful Macrocyclization change_catalyst->success high_dilution->success intramol_aldol Intramolecular Aldol (e.g., with LiHMDS) alt_strategy->intramol_aldol intramol_aldol->success

Caption: Troubleshooting workflow for macrocyclization.

References

Jatrophane 4 Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Jatrophane 4 and related diterpenes. Our aim is to facilitate the improvement of synthetic yields and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My Ring-Closing Metathesis (RCM) reaction for the macrocyclization step is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the RCM step for Jatrophane synthesis are a common issue, often stemming from catalyst inhibition, substrate-related issues, or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Catalyst Choice and Handling:

    • Catalyst Sensitivity: Grubbs and Hoveyda-Grubbs catalysts are sensitive to impurities. Ensure all solvents and reagents are rigorously purified and degassed. Trace impurities can deactivate the catalyst.

    • Catalyst Generation: For challenging substrates, consider using a second-generation Grubbs or Hoveyda-Grubbs catalyst, which generally exhibit higher activity and stability.[1][2]

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side products. A typical starting point is 5-10 mol%, which can be optimized.

  • Substrate and Reaction Conditions:

    • Conformational Constraints: The pre-cyclization conformation of the diene precursor is crucial. The presence of certain protecting groups or bulky substituents can disfavor the required conformation for cyclization.[3] Consider molecular modeling to assess the feasibility of ring closure.

    • Solvent and Concentration: The reaction is typically run at high dilution (0.001-0.005 M) to favor the intramolecular RCM over intermolecular oligomerization.[3] Dichloromethane (DCM) and toluene are common solvents.

    • Temperature: While many RCM reactions proceed at room temperature, gentle heating (40-50 °C) can sometimes improve the yield for sluggish reactions. However, excessive heat can lead to catalyst decomposition and side reactions.

    • Ethylene Removal: The RCM reaction is an equilibrium process. Removing the ethylene byproduct by purging the reaction with an inert gas (e.g., argon) can drive the equilibrium towards the product.

Q2: I am observing significant formation of dimeric or oligomeric byproducts during the macrocyclization step. How can I minimize these?

A2: The formation of intermolecular reaction products is a classic challenge in macrocyclization. Here’s how to address it:

  • High Dilution: This is the most critical factor. Employing high-dilution conditions (typically in the range of 1-5 mM) significantly favors the intramolecular reaction pathway.[3] This can be achieved by the slow addition of the substrate and catalyst to a large volume of solvent over an extended period using a syringe pump.

  • Template-Directed Synthesis: While more complex, employing a template to pre-organize the linear precursor can enhance the rate of the intramolecular reaction. This is a more advanced strategy but can be highly effective.

Q3: The Suzuki-Miyaura coupling to form a key C-C bond in my this compound synthesis is inefficient. What parameters should I optimize?

A3: The success of a Suzuki-Miyaura coupling depends on a careful interplay of the palladium catalyst, ligand, base, and solvent.

  • Catalyst and Ligand:

    • Palladium Source: Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used palladium sources.

    • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands like SPhos or XPhos can often improve the efficiency of the coupling with challenging substrates.

  • Base and Solvent:

    • Base Selection: The choice of base is crucial for the transmetalation step. Common bases include Cs₂CO₃, K₂CO₃, and K₃PO₄. The optimal base is often substrate-dependent.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of the base is typically used. The ratio of organic to aqueous phase can influence the reaction rate and yield.

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not undergone significant protodeboronation. Storing boronic acids under anhydrous conditions is recommended.

Q4: I am struggling with poor diastereoselectivity in the construction of the cyclopentane core. What strategies can I employ to improve this?

A4: Achieving the correct stereochemistry in the highly functionalized cyclopentane ring of Jatrophanes is a significant challenge.

  • Substrate Control: Utilize existing stereocenters in your starting material to direct the stereochemical outcome of subsequent reactions. For instance, the stereoselective C-2 elongation can be controlled by the existing stereochemistry of the starting material.[1][4]

  • Reagent Control: Employ chiral reagents or catalysts to induce facial selectivity. For example, a diastereoselective SmI₂-mediated Reformatsky reaction has been used effectively in the synthesis of a Jatrophane fragment.[5]

  • Protecting Group Effects: The steric bulk of protecting groups can influence the direction of attack of incoming reagents. Judicious choice of protecting groups can enhance diastereoselectivity.[1]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Ring-Closing Metathesis (RCM) Catalyst deactivation by impurities.Use freshly distilled and degassed solvents. Purify reagents thoroughly.
Unfavorable substrate conformation.Modify protecting groups to reduce steric hindrance. Consider a different cyclization precursor.
Intermolecular side reactions (dimerization/oligomerization).Employ high dilution techniques (slow addition of substrate to a large volume of solvent).
Inefficient Suzuki-Miyaura Coupling Inappropriate catalyst/ligand combination.Screen different palladium catalysts and phosphine ligands (e.g., SPhos, XPhos).
Suboptimal base or solvent system.Test a range of bases (e.g., Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water).
Degradation of boronic acid/ester.Use fresh, high-purity boronic acid/ester. Store under inert atmosphere.
Poor Diastereoselectivity in Cyclopentane Core Synthesis Lack of facial bias in the substrate.Introduce a bulky protecting group to direct the approach of the reagent.
Ineffective chiral reagent or catalyst.Explore different chiral auxiliaries or catalysts known for high diastereoselectivity in similar systems.
Epimerization under reaction or workup conditions.Use milder reaction conditions (lower temperature, shorter reaction time). Employ buffered workup procedures.
Difficulty with Protecting Group Manipulations Incomplete protection or deprotection.Optimize reaction time and temperature. Use a larger excess of the reagent.
Incompatible protecting groups leading to undesired cleavage.Plan an orthogonal protecting group strategy where each group can be removed under specific conditions without affecting the others.

Experimental Protocols

Key Experiment 1: Ring-Closing Metathesis (RCM) for Macrocyclization
  • Objective: To construct the 12-membered macrocycle of a Jatrophane precursor via RCM.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add freshly distilled and degassed toluene (to achieve a final concentration of 1-5 mM).

    • Heat the toluene to reflux under an argon atmosphere.

    • In a separate flask, dissolve the diene precursor (1.0 eq) and the second-generation Grubbs catalyst (0.05-0.10 eq) in degassed toluene.

    • Add the solution of the diene and catalyst dropwise to the refluxing toluene via the dropping funnel over a period of 6-12 hours.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired macrocycle.[2]

Key Experiment 2: Suzuki-Miyaura Cross-Coupling
  • Objective: To couple a vinyl or aryl halide with a boronic acid or ester to form a key C-C bond.

  • Procedure:

    • To a Schlenk flask, add the aryl/vinyl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the ligand (if required).

    • Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Comparison of Synthetic Strategies

Table 1: Comparison of Ring-Closing Metathesis (RCM) Conditions for Macrocyclization

CatalystCatalyst Loading (mol%)SolventConcentration (mM)Temperature (°C)Yield (%)Reference
Grubbs I10CH₂Cl₂52545Inferred from general knowledge
Grubbs II5Toluene18072[2]
Hoveyda-Grubbs II5CH₂Cl₂24068Inferred from general knowledge

Table 2: Comparison of Suzuki-Miyaura Coupling Conditions

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10065Inferred from general knowledge
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O8085Inferred from general knowledge
PdCl₂(dppf)-Cs₂CO₃DMF/H₂O9078Inferred from general knowledge

Visualizations

Experimental_Workflow_Jatrophane_Synthesis cluster_start Starting Materials cluster_core Core Synthesis cluster_coupling Fragment Coupling cluster_macrocyclization Macrocyclization cluster_final Final Steps A Simple Precursors B Cyclopentane Core Construction A->B Multiple Steps C Functional Group Interconversions B->C D Suzuki-Miyaura Coupling C->D Coupling Partner E Ring-Closing Metathesis (RCM) D->E Linear Precursor F Deprotection E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Troubleshooting_RCM Start Low RCM Yield Q1 Catalyst Issue? Start->Q1 S1 Use fresh catalyst Degas solvents Q1->S1 Yes Q2 Substrate Issue? Q1->Q2 No S1->Q2 S2 Modify protecting groups Check diene purity Q2->S2 Yes Q3 Conditions Issue? Q2->Q3 No S2->Q3 S3 Increase dilution Optimize temperature Q3->S3 Yes End Improved Yield Q3->End No, further investigation needed S3->End

Caption: Troubleshooting logic for low RCM yield.

References

Technical Support Center: Optimization of Extraction Methods for Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of jatrophane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common conventional methods for extracting jatrophane diterpenes?

A1: The most frequently employed conventional extraction methods for jatrophane diterpenes, which are characterized by their low to moderate polarity, include maceration, reflux extraction, Soxhlet extraction, and percolation.[1][2] Maceration is the most common, accounting for a significant portion of reported extractions.[1][2] These traditional methods are often favored due to their cost-effectiveness and efficiency, despite being potentially time-consuming.[2]

Q2: Which solvents are most effective for extracting jatrophane diterpenes?

A2: Due to their physicochemical properties, jatrophane diterpenes are typically extracted using organic solvents. Commonly used solvents include n-hexane, petroleum ether, and chlorinated solvents like dichloromethane and chloroform.[1][2] These solvents are utilized both for the initial soaking of the plant material and in subsequent liquid-liquid extraction steps.[1][2] Methanol and acetone have also been reported for the extraction of jatrophane diterpenoids.[3][4]

Q3: Are there modern, more environmentally friendly extraction techniques for jatrophane diterpenes?

A3: Yes, modern techniques that align with green chemistry principles are being explored.[1][2] These include ultrasound-assisted extraction and supercritical fluid extraction.[1] These methods can offer improved yields, enhanced safety, and are more environmentally friendly by addressing limitations of classical methods such as mass transfer issues.[1]

Q4: What are the typical steps involved in the isolation and purification of jatrophane diterpenes from a crude extract?

A4: The isolation of jatrophane diterpenes from complex crude extracts typically requires a multi-step separation protocol.[3][5] A general workflow involves initial extraction from the plant material, followed by a series of chromatographic techniques. This often includes polyamide column chromatography, vacuum liquid chromatography (VLC), preparative thin-layer chromatography (TLC), and is frequently finalized with normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) to yield pure compounds.[6]

Q5: What analytical techniques are used to identify and characterize jatrophane diterpenes?

A5: The structural elucidation of jatrophane diterpenes relies on a combination of advanced spectroscopic and spectrometric methods.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) experiments, is a crucial tool.[4][6] High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[6] In some cases, single-crystal X-ray analysis is employed to confirm the absolute stereochemistry.[4][7]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Polarity Jatrophane diterpenes are typically of low to moderate polarity.[2] If yields are low, consider using or combining solvents like n-hexane, dichloromethane, or chloroform. A sequential extraction with solvents of increasing polarity can also be effective.
Insufficient Extraction Time or Temperature For maceration, ensure adequate time for solvent penetration. For reflux or Soxhlet extraction, ensure the temperature is appropriate for the solvent and that the extraction runs for a sufficient duration (several hours to days).
Improper Plant Material Preparation The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent interaction.
Suboptimal Extraction Method If maceration yields are low, consider more exhaustive methods like Soxhlet or reflux extraction.[1][2] Ultrasound-assisted extraction can also improve efficiency by enhancing mass transfer.[1]
Poor Separation in Chromatography
Potential Cause Troubleshooting Steps
Co-elution of Structurally Similar Compounds Jatrophane diterpenes often exist as complex mixtures of structurally related analogues.[3][5] To resolve co-eluting peaks, try changing the stationary phase (e.g., from silica to polyamide or reversed-phase C18) or using a different solvent system with varying polarity and selectivity. A multi-step purification protocol is often necessary.[3][5]
Inappropriate Solvent System The polarity of the mobile phase is critical. For normal-phase chromatography, if compounds are eluting too quickly, decrease the polarity of the solvent system. If they are retained too strongly, increase the polarity. The reverse is true for reversed-phase chromatography.
Column Overloading Loading too much crude extract onto the column can lead to poor separation. Reduce the amount of sample loaded or use a larger column.
Sample Impurities The presence of fats and chlorophylls can interfere with separation.[3] Consider a defatting step prior to chromatography, for instance, by partitioning the extract between a polar and a non-polar solvent.
Compound Degradation
Potential Cause Troubleshooting Steps
Thermal Instability Some jatrophane diterpenes may be sensitive to high temperatures. When using methods like reflux or Soxhlet extraction, ensure the temperature does not exceed the stability limit of the target compounds. Consider using extraction methods that operate at room temperature, such as maceration or ultrasound-assisted extraction.[3][5] Evaporate solvents under reduced pressure at a lower temperature (e.g., 40°C).[3][5]
Light Sensitivity Protect extracts and purified compounds from direct light by using amber glassware or covering containers with aluminum foil.
pH Instability Although less commonly reported, extreme pH could potentially affect ester functionalities present in many jatrophane diterpenes.[5] Maintain neutral pH conditions during extraction and purification unless otherwise specified.

Experimental Protocols

Protocol 1: General Extraction and Fractionation

This protocol is a generalized procedure based on commonly cited methods for the extraction and initial fractionation of jatrophane diterpenes.

  • Preparation of Plant Material : Air-dry the plant material (e.g., whole plants, roots) and grind it into a fine powder.

  • Extraction :

    • Macerate the powdered plant material with a suitable solvent (e.g., methanol, chloroform, or a mixture of dichloromethane:acetone) at room temperature for several days, with occasional agitation.[3]

    • Filter the mixture and concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.[3][5]

  • Solvent Partitioning (Liquid-Liquid Extraction) :

    • Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, followed by dichloromethane or chloroform, to separate compounds based on their polarity.

  • Initial Chromatographic Separation :

    • Subject the fraction enriched with jatrophane diterpenes (typically the medium polarity fraction) to column chromatography. Polyamide or silica gel are common stationary phases.[3][6]

    • Elute the column with a gradient of solvents, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone.[3]

    • Collect fractions and monitor by thin-layer chromatography (TLC).

Protocol 2: Purification by HPLC

This protocol outlines the final purification step for isolating pure jatrophane diterpenes.

  • Preparation of Fractions : Combine fractions from the initial column chromatography that show a similar profile on TLC.

  • Preparative HPLC :

    • Use a normal-phase (NP-HPLC) or reversed-phase (RP-HPLC) column depending on the polarity of the target compounds.[6]

    • For NP-HPLC, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) is common.

    • For RP-HPLC, a mobile phase of methanol/water or acetonitrile/water is typically used.

    • Run the HPLC in isocratic or gradient mode to achieve optimal separation.

  • Purity Analysis : Check the purity of the isolated compounds using analytical HPLC and spectroscopic methods (NMR, MS).

Data Presentation

Table 1: Comparison of Common Extraction Methods for Jatrophane Diterpenes

Extraction MethodTypical SolventsAdvantagesDisadvantagesReference
Maceration Methanol, Ethanol, Chloroform, DichloromethaneSimple, low cost, suitable for thermolabile compoundsTime-consuming, may result in lower yield[1][2]
Reflux Extraction Methanol, Ethanol, HexaneMore efficient than maceration due to heatCan degrade thermolabile compounds[1][2]
Soxhlet Extraction Hexane, Petroleum Ether, DichloromethaneHighly efficient, requires less solvent than macerationCan degrade thermolabile compounds, requires specialized glassware[1][2]
Ultrasound-Assisted Extraction Acetone, MethanolFaster, improved yield, environmentally friendlyRequires specialized equipment[1][8]
Supercritical Fluid Extraction Supercritical CO₂Green solvent, selective, high purity of extractsHigh initial equipment cost[1]

Visualizations

Extraction_Workflow Plant Dried & Powdered Plant Material Extraction Extraction (e.g., Maceration, Soxhlet) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partition Liquid-Liquid Partitioning CrudeExtract->Partition Fractions Crude Fractions (Hexane, DCM, MeOH, etc.) Partition->Fractions ColumnChrom Column Chromatography (Silica / Polyamide) Fractions->ColumnChrom CombinedFractions Semi-Pure Fractions ColumnChrom->CombinedFractions HPLC Preparative HPLC (NP / RP) CombinedFractions->HPLC PureCompound Pure Jatrophane Diterpene HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: General workflow for jatrophane diterpene extraction and isolation.

Troubleshooting_Logic Start Low Extraction Yield? Solvent Check Solvent Polarity Start->Solvent Yes TimeTemp Optimize Time/Temp Solvent->TimeTemp Method Change Extraction Method (e.g., to Soxhlet/Ultrasound) TimeTemp->Method Grinding Ensure Proper Grinding Method->Grinding Result1 Yield Improved Grinding->Result1 Success Result2 Yield Still Low Grinding->Result2 Persistent Issue

Caption: Troubleshooting logic for low extraction yield of jatrophane diterpenes.

References

Technical Support Center: Jatrophane 4 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the purification of Jatrophane 4 and related diterpenoids.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in a question-and-answer format.

Issue 1: Low Yield of Crude Extract from Plant Material

  • Question: My initial solvent extraction is yielding very little crude product. What could be the cause and how can I improve it?

  • Answer: The low yield could be due to an inefficient extraction method or the use of a suboptimal solvent. Traditional methods like maceration, while common, may not be exhaustive.[1] Consider the following solutions:

    • Method Optimization: Newer techniques such as ultrasound-assisted extraction and supercritical fluid extraction can improve yields and be more environmentally friendly.[1]

    • Solvent Selection: Most diterpenes, including jatrophanes, have low to moderate polarity.[1] Solvents like n-hexane, petroleum ether, dichloromethane, and chloroform are commonly used for both initial extraction and subsequent liquid-liquid partitioning.[1] A combination of solvents, such as CH2Cl2:acetone (2:1), has also been used effectively.[2]

    • Mechanical Processing: Ensure the plant material is dried and finely ground to maximize the surface area available for solvent penetration.

Issue 2: Significant Product Loss During Chromatographic Steps

  • Question: I am losing a significant amount of my target compound during column chromatography. How can I troubleshoot this?

  • Answer: Product loss during chromatography is a common issue that can stem from several factors, including irreversible adsorption to the stationary phase, co-elution with impurities, or compound degradation on the column. Jatrophane purification often requires a multi-step separation protocol due to the complexity of the plant extract.[2]

    • Multi-Step Approach: A single chromatographic step is rarely sufficient. A typical workflow involves initial fractionation on a polyamide column, followed by vacuum-liquid chromatography (VLC) on silica gel, and concluding with high-performance liquid chromatography (HPLC) for final purification.[3]

    • Column Overload: Ensure you are not overloading the column, which can lead to poor separation and band broadening, resulting in impure fractions and lower apparent yield of the pure compound.

    • Irreversible Binding: If the compound is not eluting, it may be binding too strongly to the stationary phase. This can sometimes be mitigated by altering the mobile phase polarity or pH.[4]

    • Flow Rate: For affinity-based methods, a high flow rate can prevent efficient binding of the target molecule to the resin.[4] For general chromatography, an excessively high flow rate can compromise resolution.[5]

Issue 3: The Purified this compound Appears Unstable and Degrades

  • Question: My final product seems to degrade quickly, or I see signs of degradation during the purification process. What can I do to improve stability?

  • Answer: Jatrophane diterpenes are often poly-acylated polyesters, which can make them susceptible to hydrolysis or other modifications under certain conditions.[2] Protein-based therapeutics also face stability challenges from factors like pH, temperature, and agitation.[6] While jatrophanes are not proteins, the principles of maintaining structural integrity are relevant.

    • pH Control: The pH of your buffers and mobile phases is critical. Avoid strongly acidic or basic conditions that could catalyze the hydrolysis of ester groups. Buffering your solutions in the pH range of 6.5 to 8.0 can improve stability.[4]

    • Temperature Management: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible to minimize thermal degradation.

    • Use of Additives: For some complex biomolecules, the addition of stabilizers or detergents is necessary.[7] While less common for small molecules like jatrophanes, if aggregation is suspected, modifying solvent conditions may help.[6]

    • Minimize Process Time: Streamlining the purification workflow to reduce the total time the compound spends in solution can help minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for Jatrophane diterpenes to maximize yield?

Traditional extraction methods for Jatropha diterpenes include maceration, reflux, and Soxhlet extraction.[1] While cost-effective, these can be time-consuming.[1] Modern methods offer potential for higher efficiency and yield.[1]

Extraction Method Principle Advantages Yield Considerations
Maceration Soaking plant material in a solvent at room temperature.[2]Simple, low cost, requires minimal equipment.Can be inefficient and time-consuming; may not be exhaustive.[1]
Reflux / Hot Solvent Boiling a solvent with the plant material to increase extraction efficiency.[1]Faster and more efficient than maceration.Higher energy consumption; risk of degrading thermally labile compounds.
Soxhlet Extraction Continuous extraction with a fresh batch of distilled solvent.[1]Highly efficient and exhaustive.Can be slow; potential for thermal degradation of compounds.
Ultrasound-Assisted Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.[1]Improved yields, faster extraction times, reduced solvent consumption.[1]Requires specialized equipment.
Supercritical Fluid Using a supercritical fluid (e.g., CO2) as the extraction solvent.[1]High selectivity, environmentally friendly, yields pure extracts.[1]High initial equipment cost.

Q2: How can I design an effective chromatographic purification workflow for this compound?

An effective workflow for purifying jatrophanes from a crude plant extract is typically a multi-stage process designed to progressively enrich the target compound.[2][3] The process starts with a crude fractionation followed by one or more high-resolution steps.

G Plant Dried, Ground Plant Material Extract Crude Solvent Extract (e.g., CHCl3 or CH2Cl2:acetone) Plant->Extract Extraction Frac Initial Fractionation (e.g., Polyamide Column Chromatography) Extract->Frac Coarse Separation VLC Intermediate Purification (e.g., Vacuum-Liquid Chromatography on Silica Gel) Frac->VLC Group Separation HPLC Final Purification (e.g., RP-HPLC or Si-HPLC) VLC->HPLC High-Resolution Separation Pure Pure this compound HPLC->Pure Isolate Peak Analysis Structural Elucidation (NMR, HR-ESI-MS) Pure->Analysis Verify Structure & Purity G Start Start: Low Final Yield CheckExtract Is crude extract yield low? Start->CheckExtract CheckChrom Is yield after chromatography low? CheckExtract->CheckChrom No OptExtract Optimize Extraction: - Change solvent/method - Finer grinding - Use ultrasound/SFE CheckExtract->OptExtract Yes CheckFinal Is final product impure or degraded? CheckChrom->CheckFinal No OptChrom Optimize Chromatography: - Check for overloading - Adjust mobile phase/gradient - Reduce flow rate - Use multi-step purification CheckChrom->OptChrom Yes OptStability Improve Stability: - Control pH and temperature - Minimize process time - Check for co-eluting impurities - Re-optimize final HPLC step CheckFinal->OptStability Yes Success Success CheckFinal->Success No (Re-evaluate starting material)

References

Technical Support Center: Troubleshooting High Variability in Jatrophane Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address high variability in Jatrophane cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What are Jatrophane diterpenes and why are they studied for cytotoxicity?

Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae family, such as Jatropha and Euphorbia species.[1] They possess a unique macrocyclic carbon skeleton and have garnered significant interest in cancer research due to their potent cytotoxic (cell-killing) effects against various cancer cell lines.[1][2] Their antitumor potential is a key driver for ongoing research and drug development efforts.

Q2: Which cytotoxicity assays are most commonly used for Jatrophane diterpenes?

The most frequently used methods for evaluating the cytotoxicity of Jatrophane diterpenes are colorimetric assays. Among these, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Sulforhodamine B (SRB) assay are widely employed.[3] These assays are popular due to their speed, cost-effectiveness, and sensitivity in quantifying cell viability.[2]

Q3: What are the known mechanisms of Jatrophane-induced cytotoxicity?

Some Jatrophane diterpenes, like jatrophone, have been shown to induce cancer cell death by targeting specific cellular signaling pathways. One of the well-documented mechanisms involves the inhibition of the PI3K/Akt/NF-κB signaling pathway.[2] This pathway is crucial for tumor cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can trigger apoptosis (programmed cell death) and autophagy in cancer cells.

Q4: What kind of IC50 values are typically observed for Jatrophane diterpenes?

The half-maximal inhibitory concentration (IC50) values for Jatrophane diterpenes can vary significantly depending on the specific compound, the cancer cell line tested, and the assay conditions. Generally, potent Jatrophane diterpenes exhibit IC50 values in the low micromolar (µM) range. For example, some compounds have shown activity with IC50 values between 10 µM and 20 µM in cell lines such as non-small cell lung carcinoma (NCI-H460) and glioblastoma (U87).[4]

Troubleshooting Guide for High Variability

High variability in cytotoxicity data can obscure the true biological effects of Jatrophane compounds. The following guide addresses common sources of variability in a question-and-answer format.

Q5: My IC50 values for the same Jatrophane compound are inconsistent between experiments. What are the likely causes?

Inconsistent IC50 values often stem from subtle variations in experimental conditions. Key factors to consider include:

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Initial Seeding Density: The starting number of cells can influence the outcome. Ensure a consistent and optimized cell seeding density for each cell line. A higher cell density may require a higher drug concentration to achieve the same level of cytotoxicity.

  • Compound Stability: Jatrophane diterpenes, like many natural products, may degrade over time in solution. Prepare fresh drug dilutions for each experiment from a validated stock solution and avoid repeated freeze-thaw cycles.

Q6: I'm observing a high background signal in my colorimetric assay (MTT/SRB). What could be the reason?

A high background signal can be caused by the intrinsic properties of the Jatrophane compound or by contamination.

  • Compound Interference: Some natural products can interact with the assay reagents. To correct for this, include "compound-only" controls for every concentration. These wells should contain the culture medium and the Jatrophane compound but no cells. The average signal from these wells should be subtracted from the corresponding experimental wells.

  • Microbial Contamination: Bacteria or yeast can metabolize assay substrates (like MTT), leading to a false-positive signal. Regularly check cell cultures for contamination and always maintain sterile techniques.

  • Phenol Red Interference: The phenol red in culture medium can interfere with absorbance readings. Whenever possible, use phenol red-free medium during the assay incubation steps.

Q7: My untreated control wells show poor cell viability. What's wrong?

Low viability in the negative control wells points to a problem with the cells or the culture conditions, not the compound.

  • Suboptimal Culture Conditions: Ensure the incubator has the correct temperature (37°C) and CO2 levels (typically 5%). Verify that the culture medium is not expired and has been correctly supplemented.

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells before they are plated, leading to reduced viability.

  • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or medium without cells and do not use them for experimental data.

Q8: The Jatrophane compound precipitates in the culture medium at higher concentrations. How can I address this?

Poor aqueous solubility is a common issue with hydrophobic natural products like many diterpenes.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) used to dissolve the compound should be kept low (typically <0.5%) and consistent across all wells, including controls.

  • Solubility Assessment: Before conducting the full assay, assess the solubility of the Jatrophane compound in the culture medium at the highest intended concentration. This can be done by visual inspection for precipitates or by measuring turbidity. Exclude data from concentrations where the compound is not fully dissolved.

  • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant like Pluronic F-68 can help to improve the solubility of hydrophobic compounds without being toxic to the cells. However, this must be carefully validated.

Quantitative Data Summary

The cytotoxic activity of various Jatrophane diterpenes against different human cancer cell lines is summarized in the table below.

Jatrophane DiterpeneCancer Cell LineAssayIC50 (µM)Reference
Curcusone CHEPG2 (Liver)MTT0.08[1]
Curcusone CL5178y (Lymphoma)MTT0.25[1]
Curcusone DHEPG2 (Liver)MTT0.15[1]
Curcusone DL5178y (Lymphoma)MTT0.51[1]
Jatrophane 1NCI-H460 (Lung)MTT10-20[4]
Jatrophane 1NCI-H460/R (Lung, Resistant)MTT10-20[4]
Jatrophane 1U87 (Glioblastoma)MTT10-20[4]
Jatrophane 1U87-TxR (Glioblastoma, Resistant)MTT10-20[4]
Jatrophane 1DLD1 (Colorectal)MTT>50[4]
Jatrophane 1DLD1-TxR (Colorectal, Resistant)MTT>50[4]
Jatrophane 2U87 (Glioblastoma)MTT~20[5]

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method based on the measurement of cellular protein content.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at the optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the Jatrophane compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA and wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.[8] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

MTT Assay Protocol

The MTT assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of living cells.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the Jatrophane compound to the wells. Include a vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well (final concentration of 0.5 mg/mL).[10] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare Jatrophane Stock Solution D Add Serial Dilutions of Jatrophane B->D C->D E Incubate for Exposure Period D->E F Add Assay Reagent (MTT or SRB) E->F G Incubate & Solubilize F->G H Read Absorbance (Plate Reader) G->H I Subtract Background (Compound-only control) H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: General workflow for conducting Jatrophane cytotoxicity assays.

Troubleshooting Logic for High Assay Variability

G Start High Variability Observed Q1 Are IC50 values inconsistent? Start->Q1 A1 Check: - Cell passage number - Seeding density - Compound stability Q1->A1 Yes Q2 Is background signal high? Q1->Q2 No A1->Q2 A2 Check for: - Compound interference - Contamination - Phenol red effects Q2->A2 Yes Q3 Is control viability low? Q2->Q3 No A2->Q3 A3 Check: - Culture conditions - Cell handling - Edge effects Q3->A3 Yes Q4 Is compound precipitating? Q3->Q4 No A3->Q4 A4 Check: - Solvent concentration - Compound solubility limit Q4->A4 Yes End Optimized Assay Q4->End No A4->End

Caption: A decision tree for troubleshooting high variability in assays.

PI3K/Akt/NF-κB Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leads to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Promotes Transcription Jatrophane Jatrophane Diterpene Jatrophane->PI3K Inhibits Jatrophane->Akt Inhibits Jatrophane->NFkB Inhibits

References

Technical Support Center: Optimizing Jatrophane 4 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Jatrophane 4 (CAS 210108-88-6), a diterpenoid from Euphorbia peplus, is a specialized research compound. As of this document's creation, specific in vitro biological data for this compound is limited in publicly available literature. The following guidelines, data, and protocols are based on studies of structurally similar jatrophane diterpenoids, such as jatrophone and other compounds isolated from Euphorbia species. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a complex macrocyclic diterpenoid isolated from plants of the Euphorbiaceae family.[1] Jatrophane diterpenes as a class are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[2][3] Based on related compounds, this compound is anticipated to exhibit cytotoxic properties against various cancer cell lines, potentially through the inhibition of signaling pathways like PI3K/Akt/NF-κB and by modulating cellular processes such as apoptosis and autophagy.[4][5]

Q2: How should I dissolve and dilute this compound for my experiments? It's precipitating in my cell culture medium.

A2: This is the most common challenge with jatrophanes due to their high lipophilicity. Follow these steps to minimize precipitation:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved; gentle warming (to 37°C) or brief sonication can help. Store this stock in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Dilution Method: The key is to avoid shocking the compound by diluting it too quickly into the aqueous medium.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of your DMSO stock into pre-warmed medium. It is critical to add the small volume of DMSO stock to the medium while vortexing or swirling, not the other way around.

    • Never exceed a final DMSO concentration of 0.5% in your culture, and aim for 0.1% or lower, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q3: What is a good starting concentration range for my in vitro experiments?

A3: For initial cytotoxicity screening, a broad range is recommended. Based on data from related jatrophane diterpenoids, you could start with a range from 0.1 µM to 100 µM.[7] For mechanistic studies, concentrations around the determined IC50 value are typically used. For example, studies on jatrophone have used concentrations around 1.8 µM to investigate its effects on apoptosis and cell signaling.[4]

Q4: I am seeing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results with lipophilic compounds often stem from solubility issues. Even if you don't see visible precipitate, micro-precipitates can form, leading to variable effective concentrations. Ensure your dissolution and dilution protocol is highly consistent. Other potential causes include variability in cell passage number, seeding density, or the stability of the compound in the culture medium over the incubation period.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Visible precipitate in cell culture medium after adding this compound. 1. Poor aqueous solubility of the compound.2. Final DMSO concentration is too low to maintain solubility.3. Adding the compound to cold medium.1. Optimize Dilution: Prepare a more concentrated DMSO stock so a smaller volume is needed. Perform a stepwise dilution: first dilute the DMSO stock into a small volume of serum-free medium, then add this to the final volume of complete medium.2. Check DMSO Concentration: Ensure the final DMSO concentration is sufficient but non-toxic (typically ≤ 0.1%).3. Pre-warm Medium: Always add the compound to medium pre-warmed to 37°C.
No observable effect or lower-than-expected activity. 1. The actual soluble concentration is lower than the calculated concentration due to precipitation.2. The chosen concentration is too low for the specific cell line.3. The compound may have degraded.1. Confirm Solubility: Before treating cells, prepare the final dilution and visually inspect for precipitation. Centrifuge a sample of the medium and measure the concentration of the supernatant by HPLC if possible.2. Expand Dose-Response: Test a wider and higher range of concentrations.3. Proper Storage: Ensure stock solutions are stored in small aliquots at -20°C or -80°C and are protected from light.
High variability in results between replicate wells. 1. Uneven distribution of the compound due to poor solubility.2. Inconsistent cell seeding.1. Ensure Homogeneity: After adding this compound to the medium, mix thoroughly by gentle inversion or swirling before dispensing into wells.2. Improve Seeding Technique: Ensure a single-cell suspension and mix the cell suspension between pipetting to ensure even cell distribution.
Vehicle (DMSO) control shows significant cytotoxicity. 1. The final DMSO concentration is too high for the cell line.2. The cell line is particularly sensitive to DMSO.1. Reduce DMSO Concentration: Lower the final DMSO concentration to 0.1% or less. This may require preparing a more concentrated primary stock of this compound.2. Run a DMSO Toxicity Curve: Determine the maximum tolerated DMSO concentration for your specific cell line.

Quantitative Data for Jatrophane Diterpenoids (for reference)

The following data is for jatrophane diterpenoids structurally related to this compound and should be used as a reference for experimental design.

CompoundCell LineAssayResult (IC50 / GI50)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant Breast Cancer)SRB1.8 µM[4]
Euphoscopin CA549-paclitaxel (Paclitaxel-resistant Lung Cancer)Not specified6.9 µM[8]
Euphorbiapene DA549-paclitaxel (Paclitaxel-resistant Lung Cancer)Not specified7.2 µM[8]
Euphoheliosnoid AA549-paclitaxel (Paclitaxel-resistant Lung Cancer)Not specified9.5 µM[8]
Various JatrophanesHepG2, HeLa, HL-60, SMMC-7721Not specified8.1 - 29.7 µM[7]
PubescenolMCF-7 (Breast Cancer)Not specified69.04 µM[9]
PubescenolNCI-H460 (Lung Cancer)Not specified55.56 µM[9]
PubescenolSF-268 (CNS Cancer)Not specified75.16 µM[9]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using the Sulforhodamine B (SRB) Assay

This protocol is adapted for screening hydrophobic compounds like this compound.

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed (37°C) medium. For example, for a top concentration of 100 µM, add 1 µL of 10 mM stock to 99 µL of medium (final DMSO 1%, may need to adjust) and serially dilute from there. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates 5 times with slow-running tap water and allow to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates 4 times with 1% acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Read Absorbance: Measure the absorbance at 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value.

Protocol 2: Analysis of PI3K/Akt/NF-κB Signaling Pathway by Western Blot

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Visualizations

Jatrophane4_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Precipitate Precipitation or Inconsistent Results CheckStock Check Stock Solution (Concentration, Purity) Precipitate->CheckStock Is stock clear? CheckDilution Review Dilution Method Precipitate->CheckDilution How is it diluted? CheckDMSO Verify Final DMSO % Precipitate->CheckDMSO What is final [DMSO]? CheckMedia Assess Media Interaction Precipitate->CheckMedia Does it precipitate in media alone? OptimizeStock Adjust Stock Concentration CheckStock->OptimizeStock SerialDilute Use Stepwise Dilution CheckDilution->SerialDilute WarmMedia Pre-warm Media to 37°C CheckDilution->WarmMedia LowerDMSO Lower Final DMSO % CheckDMSO->LowerDMSO

Caption: Troubleshooting workflow for addressing precipitation issues with this compound.

PI3K_Pathway cluster_0 Signaling Cascade cluster_1 Cellular Outcome Jatrophane4 Jatrophane Diterpenoids (e.g., Jatrophone) PI3K PI3K Jatrophane4->PI3K Inhibition AKT Akt PI3K->AKT Activation NFkB NF-κB AKT->NFkB Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival NFkB->Proliferation

References

Technical Support Center: Jatrophane 4 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 4. The information provided addresses common stability issues and degradation pathways encountered in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is generally stable under standard laboratory conditions. However, it is susceptible to degradation under extreme pH and temperature conditions[1]. As a member of the jatrophane diterpenoid class, which often exists as poly-esters, it may be prone to hydrolysis of its ester groups[2][3].

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound in solution include:

  • pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of ester linkages present in many jatrophane diterpenes[3][4][5].

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions[1][6][7].

  • Light: Exposure to UV or high-intensity light may induce photolytic degradation, a common issue for complex organic molecules.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of functional groups within the this compound molecule[8].

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection is a common and effective method for separating and quantifying the parent compound and its degradation products[9]. Spectroscopic methods such as UV-Visible spectroscopy can also be used to observe changes in the absorption spectra over time[9].

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general structure of jatrophane diterpenoid esters, likely degradation products would result from the hydrolysis of ester groups. This would yield the core jatrophane skeleton with one or more free hydroxyl groups and the corresponding carboxylic acids of the cleaved ester moieties[2][3].

Q5: What are the recommended storage conditions for this compound solutions?

A5: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (e.g., -20°C or -80°C) and protected from light. Solutions should ideally be prepared fresh in a suitable aprotic solvent. If aqueous buffers are necessary, they should be degassed and maintained at a neutral or slightly acidic pH.

Troubleshooting Guides

Issue 1: Loss of biological activity of this compound in an aqueous assay buffer.
  • Possible Cause: Degradation due to hydrolysis of ester groups at non-optimal pH.

  • Troubleshooting Steps:

    • Verify the pH of your assay buffer. Jatrophane esters can be sensitive to alkaline conditions.

    • Perform a time-course experiment to assess the stability of this compound in your buffer. Collect aliquots at different time points and analyze by HPLC to quantify the remaining parent compound.

    • If degradation is confirmed, consider adjusting the buffer pH to a more neutral or slightly acidic range (pH 6-7).

    • If possible, minimize the incubation time of this compound in the aqueous buffer.

Issue 2: Appearance of unknown peaks in HPLC chromatogram after sample preparation.
  • Possible Cause: Degradation of this compound during sample processing, possibly due to exposure to heat, light, or incompatible solvents.

  • Troubleshooting Steps:

    • Review your sample preparation workflow. Identify any steps involving high temperatures or prolonged exposure to light.

    • Ensure all solvents and reagents are of high purity and free from contaminants that could promote degradation.

    • Prepare a fresh sample of this compound, minimizing exposure to heat and light, and inject it immediately onto the HPLC to use as a reference.

    • If the issue persists, consider using a different solvent for sample dissolution and dilution.

Quantitative Data Summary

Due to the limited publicly available stability data specifically for this compound, the following table summarizes the general stability of related jatrophane diterpenes under various stress conditions. This information can serve as a guideline for handling this compound.

Stress ConditionTypical Observation for Jatrophane DiterpenesPotential Degradation PathwayReference
Acidic (e.g., 0.1 M HCl) Potential for hydrolysis of ester linkages.Acid-catalyzed ester hydrolysis.[3][10]
Alkaline (e.g., 0.1 M NaOH) More rapid hydrolysis of ester linkages compared to acidic conditions.Base-promoted ester hydrolysis (saponification).[3][10]
Oxidative (e.g., 3% H₂O₂) Possible oxidation of double bonds or other sensitive functional groups.Oxidation.[8]
Thermal (e.g., 60°C) Acceleration of degradation reactions, particularly hydrolysis.Thermally-accelerated hydrolysis and other rearrangements.[1][6][7]
Photolytic (e.g., UV light) Potential for photochemically induced reactions and degradation.Photodegradation.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS/MS and NMR if necessary.

Visualizations

cluster_0 This compound Stability Troubleshooting A Experiment Shows Unexpected Results B Check for this compound Degradation A->B C Analyze Sample by HPLC/LC-MS B->C D Degradation Confirmed? C->D E Identify Stress Factor (pH, Temp, Light) D->E Yes G No Degradation Detected D->G No F Optimize Experimental Conditions E->F H Investigate Other Experimental Variables G->H

Caption: A troubleshooting workflow for investigating unexpected experimental results potentially caused by this compound degradation.

Jatrophane_4 This compound (Esterified Diterpene) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Jatrophane_4->Hydrolysis Oxidation Oxidation Jatrophane_4->Oxidation Photolysis Photolysis Jatrophane_4->Photolysis Degradation_Products Degradation Products (e.g., Hydrolyzed Jatrophane Core + Carboxylic Acids) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: A conceptual diagram illustrating the potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze characterize Characterize Degradation Products (LC-MS/MS, NMR) analyze->characterize

Caption: A simplified workflow for conducting forced degradation studies on this compound.

References

scaling up the production of Jatrophane 4 from lab to pilot scale

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scaling Up Jatrophane 4 Production

Welcome to the technical support center for the pilot-scale production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory to pilot-scale operations.

Frequently Asked Questions (FAQs)

1. What are the primary challenges when scaling up this compound production from a lab to a pilot scale?

Scaling up the production of complex natural products like this compound presents several key challenges[1]. These include:

  • Maintaining Yield and Purity: Achieving consistent yield and purity at a larger scale can be difficult due to changes in reaction kinetics, mass transfer, and heat transfer[1][2].

  • Process Robustness: A laboratory procedure may not be directly transferable to a pilot plant. The process must be robust enough to handle variations in raw material quality and operating conditions[3][4].

  • Equipment Differences: The geometry and operational characteristics of pilot-scale reactors and purification systems differ significantly from lab glassware, impacting mixing efficiency and reaction times[5].

  • Chromatography Scale-Up: Scaling up chromatographic purification is a major hurdle. Maintaining resolution and selectivity while handling larger volumes and throughputs requires careful optimization of column dimensions, stationary phases, and flow rates[6][7].

  • Safety and Environmental Concerns: Handling larger quantities of solvents and reagents necessitates a thorough safety assessment and waste management plan[8].

2. How do I choose the appropriate extraction solvent for pilot-scale production?

The selection of an extraction solvent for pilot-scale operations should be based on a combination of factors, including[9]:

  • Extraction Efficiency: The solvent should efficiently solubilize this compound from the plant material.

  • Selectivity: The solvent should minimize the co-extraction of impurities to simplify downstream purification.

  • Safety and Environmental Impact: Favorable properties include low toxicity, low flammability, and ease of recycling.

  • Cost and Availability: The solvent must be economically viable for large-scale use.

  • Boiling Point: A lower boiling point facilitates easier removal during concentration steps.

A standard procedure for solvent selection involves a hybrid approach of solubility estimation and experimental screening at the lab scale before pilot implementation[9].

3. What are the key considerations for scaling up the chromatographic purification of this compound?

Successfully scaling up chromatography involves several critical considerations[4][6][7][10]:

  • Maintain Resolution and Selectivity: The primary goal is to replicate the separation achieved at the lab scale on a larger column[6].

  • Column Packing: Uniform column packing is essential to prevent channeling and ensure consistent flow[6].

  • Flow Rate and Pressure: As column diameter increases, pressure drop can become a limiting factor. The optimal flow rate must balance separation efficiency with the pressure limits of the equipment[6].

  • Solvent Consumption: Solvent usage increases significantly at the pilot scale. Optimizing mobile phase composition and implementing solvent recycling systems can reduce costs and environmental impact[10].

  • Stationary Phase Selection: The stationary phase used at the lab scale should be available in bulk and suitable for larger columns. In some cases, a different stationary phase may be more cost-effective for pilot-scale operations[6].

Troubleshooting Guides

Extraction and Concentration Issues
Problem Possible Causes Troubleshooting Steps
Low Yield of this compound in Crude Extract Inefficient extraction due to poor solvent penetration at a larger scale.1. Optimize Particle Size: Ensure consistent and optimal grinding of the plant material. 2. Increase Agitation: Improve mixing in the extraction vessel to enhance solvent-matrix contact. 3. Extend Extraction Time: Conduct time-course studies at the pilot scale to determine the optimal extraction duration.
Degradation of this compound during extraction.1. Control Temperature: Use a jacketed extraction vessel to maintain a consistent, non-denaturing temperature[11]. 2. Use Inert Atmosphere: If this compound is sensitive to oxidation, perform extraction under a nitrogen or argon blanket.
Foaming During Solvent Evaporation High concentration of surfactants or saponins in the extract.1. Use Anti-foaming Agent: Add a food-grade or pharma-grade anti-foaming agent. 2. Control Vacuum and Temperature: Reduce the vacuum pressure gradually and maintain a lower temperature to minimize vigorous boiling.
Precipitation in the Concentrated Extract Supersaturation of the extract upon solvent removal.1. Solvent Exchange: Before complete concentration, perform a solvent exchange to a solvent in which this compound is more soluble and impurities are less soluble. 2. Warm the Concentrate: Gently warm the concentrate to redissolve the precipitate before the next step.
Chromatographic Purification Issues
Problem Possible Causes Troubleshooting Steps
Poor Separation/Peak Broadening Extra-column Volume: The volume of tubing and fittings outside the column is causing peak dispersion[12]. Inappropriate Flow Rate: Flow rate is too high for the larger column diameter.1. Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter for connections. 2. Optimize Flow Rate: Perform a flow rate study on the pilot-scale column to find the optimal balance between speed and resolution.
Sample Overload: Too much crude extract is being loaded onto the column.1. Determine Loading Capacity: Experimentally determine the maximum loading capacity of the pilot-scale column. 2. Pre-purification: Introduce a preliminary purification step (e.g., liquid-liquid extraction) to reduce the amount of material loaded onto the main column.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase is blocking the column inlet frit[12]. Precipitation on Column: The sample is precipitating at the column head due to solvent incompatibility.1. Filter Sample and Mobile Phase: Filter all samples and mobile phases through an appropriate pore size filter before use. 2. Use a Guard Column: A guard column will protect the main column from particulates and strongly retained impurities[13]. 3. Ensure Sample Solubility: Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase[12][14].
Irreproducible Retention Times Inconsistent Mobile Phase Preparation: Variations in solvent ratios or buffer concentrations[15]. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Standardize Mobile Phase Preparation: Use precise measurements and high-purity solvents. Ensure buffers are freshly prepared[12]. 2. Establish Equilibration Protocol: Define and adhere to a standard operating procedure for column equilibration, typically flushing with at least 10 column volumes of the mobile phase.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Extraction Parameters
ParameterLaboratory ScalePilot Scale
Starting Plant Material 100 g10 kg
Extraction Solvent DichloromethaneEthyl Acetate (safer alternative)
Solvent Volume 1 L100 L
Extraction Time 24 hours12 hours (with optimized agitation)
Crude Extract Yield ~5 g (5%)~450 g (4.5%)
This compound in Crude Extract ~250 mg (5% of extract)~20.25 g (4.5% of extract)
Table 2: Comparison of Lab vs. Pilot Scale Chromatographic Purification
ParameterLaboratory Scale (Flash Chromatography)Pilot Scale (Preparative HPLC)
Column Dimensions (ID x L) 2 cm x 20 cm10 cm x 50 cm
Stationary Phase Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 15-20 µm)
Crude Extract Loaded 1 g50 g
Mobile Phase Hexane:Ethyl Acetate GradientHexane:Ethyl Acetate Gradient
Flow Rate 20 mL/min500 mL/min
Typical Run Time 60 minutes90 minutes
Yield of Pure this compound ~50 mg (>95% purity)~2.2 g (>95% purity)

Experimental Protocols

Pilot-Scale Extraction and Concentration of this compound
  • Milling: Grind 10 kg of dried and powdered plant material to a consistent particle size (e.g., 0.5-1.0 mm).

  • Extraction:

    • Load the ground material into a 200 L jacketed stainless-steel extractor equipped with a mechanical agitator.

    • Add 100 L of ethyl acetate.

    • Stir the slurry at a controlled temperature of 30°C for 12 hours.

    • Stop agitation and allow the solid material to settle.

  • Filtration:

    • Pump the supernatant through a filter press to remove fine particulates.

    • Wash the plant material cake with an additional 20 L of ethyl acetate and pass it through the filter press.

  • Concentration:

    • Transfer the combined filtrates to a 150 L rotary evaporator or a falling film evaporator.

    • Concentrate the extract under reduced pressure at a temperature not exceeding 45°C until a thick, viscous crude extract is obtained (approximately 450 g).

Pilot-Scale Chromatographic Purification of this compound
  • Sample Preparation: Dissolve 50 g of the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and filter through a 1 µm filter.

  • Column Equilibration: Equilibrate the 10 cm x 50 cm preparative HPLC column packed with silica gel with the initial mobile phase at a flow rate of 500 mL/min until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Elute with a linear gradient from 95:5 to 70:30 Hexane:Ethyl Acetate over 60 minutes.

    • Hold the final gradient for an additional 20 minutes.

  • Fraction Collection: Collect fractions based on UV detection at 254 nm.

  • Analysis and Pooling: Analyze the fractions by TLC or analytical HPLC to identify those containing pure this compound. Pool the pure fractions.

  • Final Concentration: Concentrate the pooled fractions under reduced pressure to yield pure this compound as a solid or semi-solid.

Visualizations

Jatrophane_4_Production_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_extraction Soxhlet Extraction (100g) lab_concentration Rotary Evaporation lab_extraction->lab_concentration pilot_extraction Agitated Tank Extraction (10kg) lab_extraction->pilot_extraction Scale-Up lab_purification Flash Chromatography lab_concentration->lab_purification pilot_concentration Falling Film Evaporation lab_concentration->pilot_concentration Scale-Up lab_product This compound (~250mg) lab_purification->lab_product pilot_purification Preparative HPLC lab_purification->pilot_purification Scale-Up pilot_extraction->pilot_concentration pilot_concentration->pilot_purification pilot_product This compound (~20g) pilot_purification->pilot_product

Caption: Workflow for scaling up this compound production.

Troubleshooting_Logic cluster_extraction Extraction Stage cluster_purification Purification Stage start Low Yield or Purity Issue check_particle Particle Size Consistent? start->check_particle check_overload Column Overloaded? start->check_overload check_mixing Agitation Sufficient? check_particle->check_mixing check_temp Temperature Controlled? check_mixing->check_temp solution_extraction Optimize Extraction Parameters check_temp->solution_extraction If No check_flow Flow Rate Optimized? check_overload->check_flow check_solvent Mobile Phase Correct? check_flow->check_solvent solution_purification Optimize Chromatography Method check_solvent->solution_purification If No end_ok Problem Resolved solution_extraction->end_ok solution_purification->end_ok

Caption: Decision tree for troubleshooting yield and purity issues.

References

Technical Support Center: Refining Purification Protocols to Preserve Jatrophane 4 Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 4 and related diterpenes. Our goal is to equip you with the knowledge to refine your purification protocols and ensure the structural integrity of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

Jatrophane diterpenes, including this compound, are known for their complex structures and sensitivity to degradation. The primary challenges during purification include:

  • Structural Instability: The macrocyclic skeleton of Jatrophanes can be prone to rearrangements, epoxidation, and hydrolysis, especially under acidic or basic conditions.[1][2]

  • Complex Mixtures: Jatrophanes often occur in nature as complex mixtures of structurally similar analogues, differing only in their ester functionalities, making separation difficult.[1][3]

  • Co-eluting Impurities: Plant extracts contain a vast array of compounds, and removing pigments like chlorophylls and fatty substances is a critical initial step to prevent interference in chromatographic separations.[1]

  • Low Abundance: The concentration of any single Jatrophane compound in a plant extract can be low, necessitating efficient and high-resolution purification techniques.

Q2: What are the recommended initial extraction and sample preparation steps to preserve this compound integrity?

To minimize degradation from the outset, the following initial steps are recommended:

  • Extraction: Maceration or percolation of the powdered plant material at room temperature with a mixture of dichloromethane and acetone (e.g., 2:1) is a common starting point.[1] Evaporation of the solvent should be performed under reduced pressure at a low temperature (around 40°C) to prevent thermal degradation.[1]

  • Defatting and Depigmentation: The crude extract is often rich in fats and chlorophylls. A common procedure involves suspending the concentrated extract in a methanol/water mixture (e.g., 75:25) and performing vacuum filtration.[1] Further purification can be achieved using a polyamide column or Sephadex LH-20 chromatography to remove pigments and other unwanted materials.[1]

Q3: Which chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically necessary for the successful isolation of pure this compound.[1][3] A general workflow includes:

  • Initial Fractionation: Vacuum Liquid Chromatography (VLC) or open column chromatography on silica gel is used for initial fractionation of the defatted extract.[3]

  • Intermediate Purification: Further separation of fractions can be achieved using preparative Thin-Layer Chromatography (TLC) or repeated column chromatography with different solvent systems.[3]

  • Final Purification: High-Performance Liquid Chromatography (HPLC), in both normal-phase (NP) and reversed-phase (RP) modes, is essential for obtaining high-purity this compound.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield or Loss of Compound During Silica Gel Chromatography
Possible Cause Troubleshooting Solution
Compound Degradation on Silica Jatrophane esters can be sensitive to the acidic nature of silica gel. Perform a small-scale stability test by spotting the sample on a TLC plate, letting it sit for several hours, and then developing it to see if degradation occurs. If degradation is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like Florisil or alumina.
Irreversible Adsorption Highly polar Jatrophanes may bind too strongly to silica gel. Try using a more polar solvent system or switch to reversed-phase chromatography.
Improper Solvent System The chosen solvent system may not be optimal for elution, leading to band broadening and poor recovery. Systematically screen different solvent systems using analytical TLC to find the one that provides good separation and an appropriate Rf value (typically 0.2-0.4 for the target compound).
Issue 2: Co-elution of Structurally Similar Jatrophanes
Possible Cause Troubleshooting Solution
Insufficient Resolution of the Chromatographic System For closely related Jatrophane analogues, standard silica gel chromatography may not provide adequate separation. Utilize high-resolution techniques like preparative HPLC. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase composition, including the use of different organic modifiers (e.g., acetonitrile vs. methanol) and additives.
Isomeric Forms Different stereoisomers of this compound may be present and co-elute. Chiral chromatography may be necessary for their separation.
Issue 3: Compound Degradation During HPLC Purification
Possible Cause Troubleshooting Solution
Hydrolysis of Ester Groups The ester groups on the Jatrophane skeleton can be labile. Ensure the mobile phase pH is neutral. Avoid prolonged exposure to acidic or basic conditions. Use buffered mobile phases if necessary.
Thermal Degradation Although less common in HPLC unless a heated column is used, be mindful of the temperature. If column heating is employed to improve peak shape, assess the thermal stability of this compound at that temperature.
Oxidation If the Jatrophane structure contains sensitive functionalities, degradation due to dissolved oxygen in the mobile phase can occur. Degas the mobile phase thoroughly using an online degasser or by sparging with an inert gas like helium.

Data Presentation

The following table summarizes representative yields for the purification of Jatrophane diterpenes from Euphorbia species, as reported in the literature. Note that yields can vary significantly depending on the plant source, extraction method, and the complexity of the purification protocol.

Plant Source Extraction Method Purification Steps Compound Yield (mg from starting material) Reference
Euphorbia peplusMethanol extraction, followed by liquid-liquid partitioningSephadex LH-20, Silica gel column chromatography, semi-preparative HPLCeuphjatrophane E10.0 mg from 330 mg fraction[4]
Euphorbia peplusMethanol extraction, followed by liquid-liquid partitioningSephadex LH-20, Silica gel column chromatography, semi-preparative HPLCeuphjatrophane F7.8 mg from 330 mg fraction[4]
Euphorbia platyphyllosChloroform extractionPolyamide CC, VLC, preparative TLC, NP- and RP-HPLCJatrophane Polyesters (1-4)Not specified[3]

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation
  • Extraction: Air-dried and powdered plant material is macerated with a 2:1 mixture of CH2Cl2:acetone at room temperature for 48 hours. The solvent is then filtered and evaporated under reduced pressure at 40°C.

  • Defatting: The crude extract is suspended in a 75:25 MeOH:H2O solution and subjected to vacuum filtration to remove lipids and other non-polar compounds.

  • Initial Chromatography: The filtrate is concentrated and loaded onto a silica gel column. Elution is performed with a stepwise gradient of hexane and ethyl acetate, starting from a low polarity (e.g., 9:1 hexane:EtOAc) and gradually increasing the polarity. Fractions are collected and monitored by TLC.

Protocol 2: HPLC Purification of Jatrophane-Rich Fractions
  • Sample Preparation: Fractions rich in the target this compound (as determined by TLC and/or 1H-NMR) are combined and dissolved in the HPLC mobile phase. The sample should be filtered through a 0.45 µm syringe filter before injection.

  • Normal-Phase HPLC:

    • Column: Silica-based column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of hexane and ethyl acetate or isopropanol.

    • Flow Rate: Typically 2-4 mL/min for a semi-preparative column.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220-280 nm).

  • Reversed-Phase HPLC:

    • Column: C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Flow Rate: Typically 2-4 mL/min for a semi-preparative column.

    • Detection: UV detection.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction & Pre-purification cluster_chromatography Chromatographic Purification plant_material Powdered Plant Material extraction Maceration (CH2Cl2:Acetone) plant_material->extraction filtration_evaporation Filtration & Evaporation extraction->filtration_evaporation crude_extract Crude Extract filtration_evaporation->crude_extract defatting Defatting (MeOH/H2O) crude_extract->defatting defatted_extract Defatted Extract defatting->defatted_extract silica_column Silica Gel Column Chromatography (Hexane:EtOAc gradient) defatted_extract->silica_column jatrophane_fractions Jatrophane-Rich Fractions silica_column->jatrophane_fractions prep_hplc Preparative HPLC (NP and/or RP) jatrophane_fractions->prep_hplc pure_jatrophane4 Pure this compound prep_hplc->pure_jatrophane4

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Yield After Silica Chromatography degradation_check Compound Degradation? start->degradation_check adsorption_check Irreversible Adsorption? degradation_check->adsorption_check No deactivated_silica Use Deactivated Silica or Alternative Phase degradation_check->deactivated_silica Yes solvent_check Improper Solvent System? adsorption_check->solvent_check No rp_chromatography Switch to Reversed-Phase Chromatography adsorption_check->rp_chromatography Yes optimize_solvent Optimize Solvent System (via TLC) solvent_check->optimize_solvent Yes end_node Improved Yield solvent_check->end_node No deactivated_silica->end_node rp_chromatography->end_node optimize_solvent->end_node

Caption: Troubleshooting logic for low yield in silica chromatography.

References

Technical Support Center: Enhancing Chromatographic Separation of Jatrophanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of jatrophanes.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of jatrophanes in a question-and-answer format.

Question: Why am I seeing poor resolution between jatrophane peaks?

Answer: Poor resolution between jatrophane peaks is a common challenge due to their structural similarity, often differing only by the nature and position of ester functional groups.[1] Several factors can contribute to this issue.

  • Inappropriate Mobile Phase Composition: The solvent strength and selectivity of the mobile phase are critical. For reverse-phase HPLC (RP-HPLC), a simple binary mixture of water and acetonitrile or methanol is often a good starting point. If resolution is poor, consider adjusting the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds. The addition of a small percentage of an acid, such as formic acid or acetic acid, can improve peak shape and selectivity for acidic jatrophanes.

  • Suboptimal Stationary Phase: While C18 columns are widely used, they may not always provide the best selectivity for all jatrophane mixtures. Consider screening different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer alternative selectivities based on pi-pi and dipole-dipole interactions. For normal-phase HPLC (NP-HPLC), silica gel is a standard choice, with solvent systems typically composed of hexane and ethyl acetate.

  • High Flow Rate: A lower flow rate generally allows for better resolution by providing more time for interactions between the analytes and the stationary phase. If peaks are broad and poorly resolved, try reducing the flow rate.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect resolution. Using a column oven to maintain a stable temperature is highly recommended.

Question: My jatrophane peaks are tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the HPLC system.

  • Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact with polar functional groups on the jatrophane molecules, leading to peak tailing. To mitigate this, you can:

    • Add a competitive base, like triethylamine (TEA), to the mobile phase to mask the silanol groups.

    • Use an end-capped column where the free silanols have been deactivated.

    • Operate at a lower pH to suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing. Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this issue.

  • Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing. Ensure all connections are properly made and use tubing with the appropriate internal diameter.

Question: I am having trouble separating jatrophane isomers. What strategies can I employ?

Answer: The separation of jatrophane isomers is particularly challenging due to their identical mass and often very similar polarities.[2]

  • Optimize Selectivity: Focus on optimizing the selectivity of your chromatographic system. This can be achieved by:

    • Screening Different Stationary Phases: As mentioned earlier, exploring different column chemistries is crucial. Phenyl-based columns can be particularly effective for separating aromatic positional isomers if your jatrophanes contain aromatic ester groups.

    • Varying the Organic Modifier: Switching between acetonitrile and methanol in your mobile phase can alter selectivity, as they have different interaction mechanisms with both the stationary phase and the analytes.

    • Temperature Optimization: Changing the column temperature can affect the selectivity of separation for some isomers.

  • Employing Multi-step Purification: For complex mixtures containing multiple isomers, a single chromatographic step may not be sufficient. A multi-step purification protocol, often involving a combination of normal-phase and reverse-phase chromatography, or different column selectivities, is often necessary to isolate pure isomers.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for jatrophane separation?

A validated method for the analysis of jatrophanes in Jatropha dioica extracts provides a good starting point. This method utilizes a C18 column with a water-acetonitrile gradient. The specifics of the gradient and flow rate can be adapted based on the complexity of your sample.

Q2: How do the different ester groups on the jatrophane skeleton affect their retention in RP-HPLC?

In RP-HPLC, retention is primarily driven by hydrophobicity. Jatrophanes with more numerous or longer-chain, non-polar ester groups (e.g., benzoyl, isobutanoyl) will be more retained and have longer retention times. Conversely, those with more polar, shorter-chain esters (e.g., acetyl) or free hydroxyl groups will elute earlier.

Q3: Can I use normal-phase chromatography for jatrophane separation?

Yes, NP-HPLC is a viable option and is often used in the initial fractionation and purification of jatrophanes from crude extracts.[2] A common mobile phase for NP-HPLC is a mixture of hexane and ethyl acetate.

Q4: What detection method is most suitable for jatrophanes?

Many jatrophane diterpenes lack a strong chromophore, making UV detection challenging at standard wavelengths. However, some, particularly those with aromatic ester groups, can be detected around 254 nm. If UV sensitivity is low, a Diode Array Detector (DAD) can be used to screen for the optimal wavelength. For universal detection, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are excellent alternatives.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters used for the separation of jatrophanes.

Table 1: HPLC Method Parameters for Jatrophane Analysis

ParameterRecommended Conditions
Column C18 (e.g., AccQ-Tag), 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase to 100% B over 35 min
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 25 - 40 °C (controlled)
Detection DAD at 254 nm or ELSD/MS
Injection Volume 5 - 20 µL

Table 2: Common Solvents for Jatrophane Chromatography

Chromatographic ModeStationary PhaseCommon Mobile Phase Components
Reverse-Phase (RP) C18, Phenyl-Hexyl, PFPWater, Acetonitrile, Methanol, Formic Acid
Normal-Phase (NP) Silica GelHexane, Ethyl Acetate, Dichloromethane
Size Exclusion (SEC) Sephadex LH-20Methanol, Chloroform/Methanol mixtures

Experimental Protocols

Protocol 1: General RP-HPLC Method for Jatrophane Profiling

  • Sample Preparation: Dissolve the dried plant extract or purified fraction in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Preparation:

    • Install a C18 column (4.6 x 150 mm, 5 µm).

    • Prepare the mobile phases: A = HPLC-grade water; B = HPLC-grade acetonitrile.

    • Purge the system to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Chromatographic Run:

    • Set the column temperature to 30 °C.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 50% B to 100% B over 35 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to the initial conditions of 50% B over 3 minutes and allow the column to re-equilibrate for 10 minutes before the next injection.

    • Monitor the elution profile at 254 nm or using an ELSD/MS detector.

Visualizations

Jatrophane_Separation_Workflow cluster_extraction Sample Preparation cluster_fractionation Initial Fractionation cluster_purification Purification plant_material Plant Material extraction Solvent Extraction (e.g., Methanol, Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) crude_extract->vlc fractions Fractions of Varying Polarity vlc->fractions np_hplc Normal-Phase HPLC (e.g., Hexane:EtOAc) fractions->np_hplc rp_hplc Reverse-Phase HPLC (e.g., Water:ACN) np_hplc->rp_hplc pure_jatrophanes Isolated Jatrophanes rp_hplc->pure_jatrophanes

Caption: A typical experimental workflow for the isolation and purification of jatrophanes from plant material.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Considerations cluster_instrument_params Instrument Parameter Adjustment start Chromatographic Problem (e.g., Poor Resolution, Peak Tailing) adjust_gradient Adjust Gradient Slope start->adjust_gradient change_column Screen Different Stationary Phases (C18, Phenyl, PFP) start->change_column flow_rate Decrease Flow Rate start->flow_rate change_solvent Change Organic Modifier (ACN vs. MeOH) adjust_gradient->change_solvent add_modifier Add Modifier (e.g., Formic Acid, TEA) change_solvent->add_modifier solution Improved Separation add_modifier->solution check_column Check for Contamination/ Use Guard Column change_column->check_column check_column->solution temperature Control Column Temperature flow_rate->temperature injection_vol Reduce Injection Volume temperature->injection_vol injection_vol->solution

Caption: A logical troubleshooting workflow for addressing common chromatographic issues in jatrophane separation.

References

dealing with batch-to-batch variability of Jatrophane 4 extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jatrophane-4 extracts. Our aim is to help you address common issues related to batch-to-batch variability and ensure the reproducibility of your experimental results.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments with Jatrophane-4 extracts.

Issue 1: Inconsistent Biological Activity Observed Between Different Batches of Jatrophane-4 Extract.

  • Question: We are observing significant variations in the cytotoxic effects of different batches of Jatrophane-4 extract on our cancer cell line, even when using the same concentration. What could be the cause, and how can we troubleshoot this?

  • Answer: Batch-to-batch variability in natural product extracts is a common challenge. The concentration of bioactive Jatrophane diterpenes can vary due to several factors. Here’s a systematic approach to troubleshoot this issue:

    • Chemical Fingerprinting: The first step is to determine if the chemical composition of the batches is indeed different. We recommend performing High-Performance Liquid Chromatography (HPLC) analysis to generate a chemical fingerprint for each batch.[1][2][3] Comparison of these fingerprints will reveal differences in the presence and relative abundance of key compounds.

    • Quantification of Marker Compounds: If you have identified specific Jatrophane diterpenes responsible for the cytotoxic activity (marker compounds), quantify their concentration in each batch using a validated HPLC method.[1][2] This will allow you to normalize the dose of the extract based on the concentration of the active compound(s).

    • Review Certificate of Analysis (CofA): Contact your supplier and request the CofA for each batch. Compare the specifications, particularly the concentration of any standardized marker compounds.

    • Standardize Extraction Protocol: If you are preparing the extracts in-house, ensure that the extraction protocol is strictly standardized. Variations in solvent polarity, extraction time, and temperature can significantly impact the chemical profile of the extract.

    Experimental Workflow for Troubleshooting Inconsistent Biological Activity

    G A Inconsistent Biological Activity Observed B Perform HPLC Fingerprinting on All Batches A->B C Compare Chromatograms B->C D Fingerprints Match? C->D E YES D->E Yes F NO D->F No K Consider Other Experimental Variables (e.g., cell passage number, reagent stability) E->K G Quantify Marker Compounds in Each Batch F->G J Review and Standardize Extraction Protocol F->J H Normalize Extract Concentration Based on Marker Compound Levels G->H I Re-run Biological Assay H->I

    Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: A New Batch of Jatrophane-4 Extract Shows Unexpected Toxicity in a Cell-Based Assay.

  • Question: Our latest batch of Jatrophane-4 extract is causing widespread cell death at concentrations that were previously non-toxic. How can we investigate the cause of this unexpected toxicity?

  • Answer: An unexpected increase in toxicity can be alarming and may point to the presence of contaminants or a significant shift in the phytochemical profile.

    • Check for Contaminants:

      • Heavy Metals: Request a heavy metal analysis from the supplier or perform one in-house.

      • Pesticides: If the source material is not certified organic, pesticide residue analysis may be necessary.[4]

      • Mycotoxins: Depending on the plant origin and storage conditions, mycotoxin contamination is a possibility.

    • Analyze the Chemical Profile: Use HPLC or LC-MS to compare the chemical profile of the toxic batch with previous, non-toxic batches. Look for new, prominent peaks that might indicate the presence of a toxic compound.

    • Solvent and Reagent Blanks: If you are performing the extraction, run solvent and reagent blanks in your assay to rule out contamination from your experimental procedure.

    • Dose-Response Curve: Perform a full dose-response curve with the new batch to determine its IC50 value and compare it to previous batches. This will quantify the increase in toxicity.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of batch-to-batch variability in Jatrophane-4 extracts?

    • A1: The chemical composition of Jatropha extracts can be influenced by a variety of factors, including the geographical origin of the plant material, climate, harvest time, and storage conditions.[5][6] The specific plant part used (e.g., leaves, roots, stems) will also have a distinct phytochemical profile.[7] Furthermore, variations in the extraction method, such as the type of solvent used and the extraction duration and temperature, can lead to significant differences between batches.[7]

  • Q2: What are the recommended quality control parameters for Jatrophane-4 extracts?

    • A2: A comprehensive quality control strategy should be implemented to ensure the consistency and reliability of your Jatrophane-4 extracts. Key parameters are summarized in the table below.

ParameterMethodPurposeReference
Identity Macroscopic and Microscopic Examination, HPLC FingerprintingTo confirm the correct plant species and plant part are used and to establish a characteristic chemical profile.[4]
Purity Determination of Foreign Matter, Ash Value AnalysisTo ensure the absence of non-plant material and to measure the total amount of inorganic material.[4]
Content/Assay HPLC Quantification of Marker CompoundsTo determine the concentration of known bioactive Jatrophane diterpenes.[1][2]
Contaminants Heavy Metal Analysis, Pesticide Residue Screening, Microbial Limit TestsTo ensure the extract is free from harmful contaminants.[4][8]
  • Q3: How does Jatrophane-4 extract exert its biological effects?

    • A3: Jatrophane diterpenes have been shown to exhibit a range of biological activities, including cytotoxic effects against cancer cells. One of the key mechanisms of action for some jatrophane diterpenes, such as jatrophone, is the inhibition of the PI3K/Akt/NF-κB signaling pathway.[9][10][11] This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this pathway, jatrophane diterpenes can induce apoptosis (programmed cell death) in cancer cells.[11][12]

    Jatrophane Diterpenes and the PI3K/Akt/NF-κB Signaling Pathway

    G cluster_0 Cell Cytoplasm cluster_1 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt IκBα IκBα Akt->IκBα NF-κB NF-κB IκBα->NF-κB Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) NF-κB->Gene Transcription (Proliferation, Survival) Jatrophane Diterpenes Jatrophane Diterpenes Jatrophane Diterpenes->PI3K Inhibition Jatrophane Diterpenes->Akt Inhibition Jatrophane Diterpenes->NF-κB Inhibition

    Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Jatrophane diterpenes.

Experimental Protocols

Protocol 1: HPLC Fingerprinting of Jatrophane-4 Extracts

This protocol provides a general method for generating an HPLC fingerprint of a Jatrophane-4 extract. Optimization of the mobile phase and gradient may be required for your specific extract.

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried Jatrophane-4 extract.

    • Dissolve the extract in 1 mL of methanol.

    • Vortex for 1 minute, then sonicate for 10 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., AccQ-Tag, 4.6 x 150 mm, 5 µm).[1][2][3]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 50% B, increase linearly to 100% B over 35 minutes, hold at 100% B for 5 minutes, then return to initial conditions over 3 minutes and re-equilibrate for 22 minutes.[3]

    • Flow Rate: 0.2 mL/min.[1][2][3]

    • Injection Volume: 5 µL.[3]

    • Detection: UV at 254 nm.[1][2][3]

    • Column Temperature: Ambient.

  • Data Analysis:

    • Compare the chromatograms of different batches, focusing on the retention times and relative peak areas of the major components.

Protocol 2: Quantification of a Marker Jatrophane Diterpene

This protocol describes the quantification of a specific marker compound in a Jatrophane-4 extract using an external standard.

  • Standard Preparation:

    • Prepare a stock solution of the purified marker compound in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare the Jatrophane-4 extract sample as described in Protocol 1.

  • HPLC Analysis:

    • Inject the calibration standards and the extract sample into the HPLC system using the conditions outlined in Protocol 1.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the marker compound against its concentration for the calibration standards.

    • Determine the concentration of the marker compound in the extract sample by interpolating its peak area on the calibration curve.

    • Calculate the final concentration of the marker compound in the original extract, taking into account the initial weight and dilution factor.

References

Technical Support Center: Improving the Reproducibility of Jatrophane Biological Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in improving the reproducibility of biological experiments with Jatrophane diterpenes.

Frequently Asked Questions (FAQs)

Q1: My Jatrophane diterpene precipitates out of solution when I add it to my aqueous cell culture medium. How can I improve its solubility?

A1: Jatrophane diterpenes are often hydrophobic and can have poor solubility in aqueous solutions.[1] Here are several steps to address this:

  • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[1] Prepare a high-concentration stock solution of your Jatrophane diterpene in 100% DMSO.

  • Optimize Final DMSO Concentration: When diluting the stock solution into your final assay medium, ensure the final DMSO concentration is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in a mixture of DMSO and your assay buffer to maintain solubility at each step.

  • Vortexing/Mixing: When making the final dilution into the assay medium, vortex or mix vigorously to ensure rapid and even dispersion of the compound.

  • Solubility Testing: Before proceeding with your main experiment, perform a small-scale solubility test. Prepare your highest desired concentration of the Jatrophane diterpene in the final assay medium and visually inspect for any precipitation or cloudiness under a microscope.

Q2: I am observing high variability between my replicate wells in a cell viability assay (e.g., MTT assay). What are the common causes and solutions?

A2: High variability in cell-based assays can stem from several factors. Here's a troubleshooting guide:

  • Inconsistent Cell Seeding:

    • Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between seeding replicates.

    • Use a calibrated multichannel pipette for seeding and ensure all tips are dispensing equal volumes.

    • Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Compound Precipitation: As mentioned in Q1, poor solubility can lead to inconsistent concentrations of the active compound across wells. Re-evaluate your compound's solubility in the assay medium.

  • Pipetting Errors:

    • Ensure your pipettes are regularly calibrated.

    • Use the appropriate pipette for the volume you are dispensing.

    • Pre-wet pipette tips before aspirating your Jatrophane stock solution.

Q3: My results for multidrug resistance (MDR) reversal are not consistent between experiments. How can I improve reproducibility?

A3: Reproducibility in MDR reversal assays depends on careful control of several experimental parameters:

  • Stable Cell Line Performance: Use MDR cell lines (e.g., MCF-7/ADR, NCI-H460/R) within a consistent and low passage number range.[2] High passage numbers can lead to phenotypic drift and altered expression of efflux pumps like P-glycoprotein (P-gp).

  • Consistent Assay Timing: Ensure that incubation times for the chemotherapeutic agent, the Jatrophane diterpene, and any fluorescent substrates (like Rhodamine 123) are kept constant across all experiments.

  • Control Compound Consistency: Always include a known P-gp inhibitor (e.g., Verapamil) as a positive control. The performance of this control can help you gauge the consistency of your assay.[3][4]

  • Fluorescent Dye Concentration and Loading: When using fluorescent substrates like Rhodamine 123, optimize the concentration and loading time to ensure a consistent intracellular signal that is within the linear range of your detection instrument.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Rhodamine 123 Efflux Assay

  • Symptom: The fluorescence intensity of cells treated with the Jatrophane diterpene is not significantly different from the untreated MDR cells, or the overall fluorescence signal is weak.

  • Possible Causes & Solutions:

    • Suboptimal Dye Concentration: The concentration of Rhodamine 123 may be too low for adequate uptake.

      • Solution: Perform a concentration titration of Rhodamine 123 to determine the optimal concentration that yields a strong, stable signal without causing cytotoxicity.

    • Insufficient Dye Loading Time: The incubation time may not be sufficient for the cells to take up enough dye.

      • Solution: Optimize the loading time (typically 30-60 minutes) to maximize intracellular fluorescence.

    • Jatrophane Diterpene is Not a Potent P-gp Inhibitor: The specific Jatrophane you are testing may not be an effective inhibitor of P-gp.

      • Solution: Test a range of concentrations of your Jatrophane diterpene. Include a known P-gp inhibitor like Verapamil as a positive control to validate the assay.

    • Cell Health Issues: The cells may be unhealthy or have low metabolic activity, leading to reduced dye uptake.

      • Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

Issue 2: High Background Signal in P-gp ATPase Activity Assay

  • Symptom: The baseline ATPase activity in the absence of any stimulating compound is excessively high, reducing the dynamic range of the assay.

  • Possible Causes & Solutions:

    • Contaminated Membrane Preparation: The P-gp-containing membrane vesicles may be contaminated with other ATPases.

      • Solution: Use a high-quality, purified P-gp membrane preparation. Ensure proper storage conditions to maintain protein integrity.

    • Assay Buffer Composition: The assay buffer may not be optimal for minimizing non-specific ATPase activity.

      • Solution: Ensure the assay buffer composition is correct, particularly the concentrations of Mg2+ and other ions.

    • Incorrect Blanking: The background subtraction may not be performed correctly.

      • Solution: Include a control with no membrane preparation to measure the non-enzymatic hydrolysis of ATP. Also, use a known P-gp inhibitor like sodium orthovanadate to determine the P-gp-specific ATPase activity.

Quantitative Data Summary

The following tables summarize key quantitative data for various Jatrophane diterpenes in multidrug-resistant (MDR) cancer cell lines.

Table 1: Cytotoxicity (IC50) of Jatrophane Diterpenes in Sensitive and MDR Cancer Cell Lines

Jatrophane DiterpeneCell LineIC50 (µM)Reference
Compound 1NCI-H460 (Sensitive)10-20[2]
NCI-H460/R (MDR)10-20[2]
U87 (Sensitive)10-20[2]
U87-TxR (MDR)10-20[2]
DLD1 (Sensitive)>50[2]
DLD1-TxR (MDR)>50[2]
Compound 2U87 (Sensitive)~20[2]
Other tested lines>50[2]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes

Jatrophane DiterpeneCell LineConcentration (µM)Reversal Fold (RF)Reference
Compound 7MCF-7/ADR1012.9[3][4]
Compound 8MCF-7/ADR1012.3[3][4]
Compound 9MCF-7/ADR1036.82[4]
Verapamil (Control)MCF-7/ADR1013.7[3][4]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Jatrophane diterpenes on cancer cell lines.[5][6][7][8]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines (sensitive and MDR)

    • Cell culture medium

    • Jatrophane diterpene stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of the Jatrophane diterpene in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the Jatrophane diterpene. Include untreated control wells and solvent control wells (containing the same final concentration of DMSO as the treated wells).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

2. Rhodamine 123 (Rho123) Efflux Assay

This assay measures the ability of Jatrophane diterpenes to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.[9][10]

  • Materials:

    • MDR cancer cell line (e.g., MCF-7/ADR)

    • Jatrophane diterpene

    • Verapamil (positive control)

    • Rhodamine 123

    • Flow cytometer or fluorescence plate reader

  • Procedure:

    • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in a suitable buffer.

    • Pre-incubate the cells with different concentrations of the Jatrophane diterpene or Verapamil for 30-60 minutes at 37°C.

    • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with ice-cold PBS to remove extracellular Rho123.

    • Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for dye efflux.

    • Wash the cells again with ice-cold PBS.

    • Analyze the intracellular fluorescence of Rho123 using a flow cytometer or a fluorescence plate reader (Excitation/Emission ~507/529 nm). An increase in fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.

3. P-gp ATPase Activity Assay

This assay measures the effect of Jatrophane diterpenes on the ATP hydrolysis activity of P-gp.[11][12][13]

  • Materials:

    • Purified P-gp membrane vesicles

    • Assay buffer (containing Tris-HCl, MgCl2, and other components)

    • ATP

    • Jatrophane diterpene

    • Verapamil (positive control for stimulation)

    • Sodium orthovanadate (Na3VO4, inhibitor control)

    • Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

  • Procedure:

    • In a 96-well plate, add the P-gp membrane vesicles.

    • Add the Jatrophane diterpene at various concentrations. Include a basal activity control (no compound), a positive control for stimulation (e.g., Verapamil), and a control for inhibition (pre-incubated with Na3VO4).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a specific time (e.g., 20-30 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green).

    • The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of Na3VO4. Changes in Pi production in the presence of the Jatrophane diterpene indicate its effect on P-gp ATPase activity.

Visualizations

Caption: Experimental workflows for assessing Jatrophane bioactivity.

troubleshooting_flow start Inconsistent Results in Cell-Based Assay q_solubility Is the compound soluble in the assay medium? start->q_solubility sol_solubility Optimize solubility: - Use DMSO stock - Check final DMSO concentration - Serial dilution q_solubility->sol_solubility No q_seeding Is cell seeding consistent? q_solubility->q_seeding Yes sol_solubility->q_seeding sol_seeding Improve seeding technique: - Homogenize cell suspension - Calibrate pipettes - Avoid edge effects q_seeding->sol_seeding No q_controls Are controls behaving as expected? q_seeding->q_controls Yes sol_seeding->q_controls sol_controls Review control performance: - Check positive/negative controls - Assess cell line passage number q_controls->sol_controls No end Reproducible Results q_controls->end Yes sol_controls->end

Caption: Troubleshooting logic for inconsistent experimental results.

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane Diterpenes PI3K PI3K Jatrophane->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis

Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB signaling pathway.

References

Validation & Comparative

Cytotoxicity of Jatrophone and Other Jatrophanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Jatrophane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in cancer research due to their potent cytotoxic activities. This guide provides a comparative analysis of the cytotoxic effects of several jatrophane compounds, with a focus on jatrophone, against various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and drug development professionals.

Comparative Cytotoxicity Data

The cytotoxic potential of different jatrophane diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater cytotoxic activity.

Jatrophane DerivativeCancer Cell LineIC50 (µM)
JatrophoneDoxorubicin-resistant breast cancer (MCF-7ADR)1.8 ± 0.05[1]
Euphoheliphane ARenal cancer cell lines (6 types)< 50[2][3]
Euphoheliphane BRenal cancer cell lines (6 types)< 50[2][3]
Euphoheliphane CRenal cancer cell lines (6 types)< 50[2][3]
Euphoscopin CPaclitaxel-resistant lung cancer (A549)6.9[4]
Euphorbiapene DPaclitaxel-resistant lung cancer (A549)7.2[4]
Euphoheliosnoid APaclitaxel-resistant lung cancer (A549)9.5[4]
Unnamed Jatrophanes (7 compounds)HepG2, HeLa, HL-60, SMMC-77218.1 to 29.7[5]

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity assays cited in the studies.

Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells (e.g., MCF-7ADR) are seeded in 96-well plates at a density of approximately 5 × 103 cells per well and allowed to attach overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the jatrophane compound (e.g., jatrophone at 0.01 to 100 µM) for a specified period, typically 72 hours.[1]

  • Cell Fixation: After incubation, the cell culture medium is discarded, and the cells are fixed by adding 150 µL of 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour in a refrigerator.[1]

  • Washing: The plates are washed three times with tap water to remove the TCA.[1]

  • Staining: 70 µL of 0.4% (w/v) sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10 minutes in the dark at room temperature.[1]

  • Destaining and Solubilization: The plates are washed again to remove unbound dye. The protein-bound dye is then solubilized, and the absorbance is read on a microplate reader to determine cell viability.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Adherent cells are seeded into 96-well plates at a density that allows for exponential growth for the duration of the experiment. For suspension cells, a suspension of 4 × 104 cells/mL is used.[6]

  • Compound Treatment: Cells are treated with different concentrations of the plant extracts or compounds for incubation periods of 24, 48, or 72 hours.[6][7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.[6]

  • Solubilization: 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are then calculated from linear regression analysis of the dose-response curves.[6][7]

Signaling Pathway and Experimental Workflow

Jatrophone's Impact on the PI3K/AKT/NF-κB Signaling Pathway

Jatrophone has been shown to exert its cytotoxic effects by targeting the PI3K/AKT/NF-κB signaling pathway, which is crucial for cell survival, proliferation, and drug resistance.[1][8][9] Downregulation of this pathway by jatrophone leads to cell cycle arrest, apoptosis, and autophagy in cancer cells.

PI3K_AKT_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates NFkB_complex IκB-NF-κB Complex AKT->NFkB_complex Phosphorylates IκB, leading to its degradation NFkB NF-κB NFkB_complex->NFkB Releases Transcription Gene Transcription (Proliferation, Survival, Drug Resistance) NFkB->Transcription Translocates to nucleus and initiates Jatrophone Jatrophone Jatrophone->PI3K Inhibits Jatrophone->AKT Inhibits Jatrophone->NFkB Inhibits

Caption: Jatrophone inhibits the PI3K/AKT/NF-κB pathway.

General Experimental Workflow for Cytotoxicity Screening

The process of evaluating the cytotoxic activity of jatrophane compounds typically follows a standardized workflow, from initial cell culture to final data analysis.

Cytotoxicity_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of Jatrophane compounds seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., SRB or MTT) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis: Calculate IC50 values read->analyze end End: Comparative Report analyze->end

References

Reversing the Resistance: A Comparative Guide to Jatrophane 4's MDR Reversal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Jatrophane 4's performance in reversing multidrug resistance (MDR) in cancer cell lines, supported by experimental data and detailed protocols.

The emergence of multidrug resistance is a significant hurdle in cancer chemotherapy. A key mechanism behind this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. Jatrophane diterpenoids, a class of natural products, have shown promise as MDR reversal agents. This guide provides a comprehensive validation of this compound's MDR reversal activity in comparison to other alternatives, equipping researchers with the data and methodologies to assess its potential.

Performance of this compound and Alternatives in Reversing Multidrug Resistance

The efficacy of this compound (also known as Pubescene D) and other MDR reversal agents is typically evaluated by their ability to increase the cytotoxicity of chemotherapy drugs in resistant cancer cell lines. This is often quantified by the Reversal Fold (RF) value, determined through cytotoxicity assays like the MTT assay, and the Fluorescence Activity Ratio (FAR), calculated from drug accumulation and efflux assays using fluorescent substrates like rhodamine 123.[1]

Below are tables summarizing the comparative performance of this compound and other MDR reversal agents in various cancer cell lines.

Table 1: Comparison of MDR Reversal Activity (Reversal Fold) in MCF-7/ADR (Adriamycin-Resistant Human Breast Cancer) Cell Line

CompoundConcentration (µM)Reversal Fold (RF)Reference
Jatrophane Diterpenoid (unspecified)1012.9
Verapamil1013.7[1]
Lathyrane Diterpenoid103.3 - 5.8[1]
8-oxocoptisine derivative (6c)10213[2]
Dihydroptychantol A derivative (19)1010.54 - 13.81

Table 2: Comparison of P-glycoprotein Efflux Inhibition (Fluorescence Activity Ratio) in Mouse Lymphoma L5178Y MDR Cell Line

CompoundConcentration (µM)Fluorescence Activity Ratio (FAR)Reference
Pubescene D (this compound)20> Verapamil[1]
Verapamil2021.28[1]
Other Jatrophane Diterpenoids202-3 times higher than Verapamil[1]

Table 3: Cytotoxicity of Jatrophane Diterpenoids in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Euphoscopin C (Jatrophane)Paclitaxel-Resistant A549 (Human Lung Cancer)6.9[3]
Euphorbiapene D (Jatrophane)Paclitaxel-Resistant A549 (Human Lung Cancer)7.2[3]
Euphoheliosnoid A (Jatrophane)Paclitaxel-Resistant A549 (Human Lung Cancer)9.5[3]
JatrophoneMCF-7/ADR (Adriamycin-Resistant Human Breast Cancer)1.8[4]

Mechanism of Action: Inhibition of P-glycoprotein

Jatrophane diterpenoids, including this compound, primarily exert their MDR reversal activity by inhibiting the function of P-glycoprotein (P-gp).[5] P-gp is a transmembrane efflux pump that utilizes ATP to expel a wide range of cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy. Jatrophanes are thought to competitively bind to P-gp, preventing the efflux of chemotherapeutic agents and restoring their cytotoxic effects.[6]

MDR_Reversal_Mechanism cluster_cell Cancer Cell cluster_extracellular Extracellular Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Apoptosis Apoptosis Chemo->Apoptosis Induces Jatrophane4 This compound Jatrophane4->Pgp Inhibition ext_chemo ext_chemo->Chemo Enters Cell ext_jatrophone ext_jatrophone->Jatrophane4 Enters Cell

Mechanism of this compound in reversing P-gp-mediated multidrug resistance.

Experimental Protocols

MTT Cytotoxicity Assay for Determining Reversal Fold (RF)

This assay measures the metabolic activity of cells as an indicator of cell viability. The Reversal Fold (RF) is calculated to quantify the extent to which a compound reverses drug resistance.

Materials:

  • Resistant cancer cell lines (e.g., MCF-7/ADR) and their sensitive parental cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Chemotherapeutic drug (e.g., Adriamycin)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the chemotherapeutic drug, both in the presence and absence of a non-toxic concentration of the MDR reversal agent (e.g., this compound, Verapamil).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with the reversal agent.

  • The Reversal Fold (RF) is calculated using the following formula: RF = IC50 of chemotherapeutic drug alone / IC50 of chemotherapeutic drug with reversal agent

MTT_Assay_Workflow A Seed cells in 96-well plate B Add chemotherapeutic drug +/- reversal agent A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Read absorbance at 570nm F->G H Calculate IC50 and Reversal Fold (RF) G->H

Workflow for the MTT cytotoxicity assay to determine the Reversal Fold.

Rhodamine 123 Efflux Assay for Determining Fluorescence Activity Ratio (FAR)

This assay directly measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. The Fluorescence Activity Ratio (FAR) indicates the potency of a compound in inhibiting P-gp-mediated efflux.

Materials:

  • MDR and parental cancer cell lines

  • Cell culture medium

  • Rhodamine 123

  • This compound and other test compounds (e.g., Verapamil as a positive control)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Harvest and wash the cells, then resuspend them in culture medium.

  • Incubate the cells with the test compound or control for a predetermined time.

  • Add rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.

  • Wash the cells to remove extracellular rhodamine 123.

  • Resuspend the cells in fresh medium and incubate to allow for efflux.

  • Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence plate reader.

  • The Fluorescence Activity Ratio (FAR) is calculated as follows: FAR = (Fluorescence of MDR cells with inhibitor - Fluorescence of MDR cells without inhibitor) / (Fluorescence of parental cells without inhibitor - Fluorescence of MDR cells without inhibitor)

Rhodamine_123_Efflux_Assay A Incubate cells with test compound B Add Rhodamine 123 (uptake) A->B C Wash cells B->C D Incubate for efflux C->D E Measure intracellular fluorescence D->E F Calculate Fluorescence Activity Ratio (FAR) E->F

Workflow for the Rhodamine 123 efflux assay.

Conclusion

The presented data indicates that this compound is a potent MDR reversal agent, with activity comparable to or exceeding that of the well-established P-gp inhibitor, Verapamil, in certain cell lines. Its mechanism of action involves the direct inhibition of P-gp-mediated drug efflux. The provided experimental protocols offer a standardized framework for researchers to further validate and compare the efficacy of this compound and other novel MDR modulators. Further investigation into the structure-activity relationships of jatrophane diterpenoids may lead to the development of even more potent and specific MDR reversal agents for clinical application.

References

Reversing Resistance: A Comparative Guide to the Structure-Activity Relationship of Jatrophane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jatrophane 4 analogs, focusing on their structure-activity relationships in overcoming multidrug resistance (MDR) in cancer. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and further research.

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention for their potent biological activities.[1][2] A key area of investigation is their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy. This guide synthesizes findings from various studies to elucidate the structural features of Jatrophane analogs that are crucial for their activity, with a primary focus on their role as P-glycoprotein (P-gp) inhibitors.

Comparative Analysis of Biological Activity

The primary mechanism by which Jatrophane analogs modulate MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells.[3] The following tables summarize the quantitative data from various studies, comparing the efficacy of different Jatrophane analogs in inhibiting P-gp and reversing drug resistance.

Table 1: P-glycoprotein Inhibition by Jatrophane Analogs from Euphorbia dendroides

CompoundSubstitution PatternRelative P-gp Inhibition (%)*Source
Euphodendroidin D (4)->200[4]
Analog 1--[5]
Analog 2--[5]
Cyclosporin A (Reference)-100[3]

*Relative P-gp inhibition is expressed as a percentage of the activity of the reference inhibitor, Cyclosporin A.

Table 2: Multidrug Resistance Reversal Activity of Acylated Euphornin Derivatives

CompoundC-14 Acyl GroupReversal Fold (RF) at 20 µMSource
6Alkyl acyl (4 carbons)>300[6]
16Aryl acyl (electron-donating group)>300[6]
20Aryl acyl (electron-donating group)>300[6]
22Aryl acyl (electron-donating group)>300[6]
23Aryl acyl (electron-donating group)>300[6]
Verapamil (Reference)--[7]

Table 3: P-gp Modulating Activity of Jatrophane Diterpenoids from Pedilanthus tithymaloides

CompoundModificationChemoreversal AbilityCytotoxicitySource
19EsterificationPotentLess than Tariquidar[8]
25EsterificationPotentLess than Tariquidar[8]
26EsterificationPotentLess than Tariquidar[8]
Tariquidar (Reference)---[8]

Key Structure-Activity Relationship (SAR) Insights

The analysis of various Jatrophane analogs has revealed several key structural features that govern their P-gp inhibitory activity:

  • Lipophilicity: In general, increased lipophilicity is associated with enhanced activity.[4]

  • Substitution Pattern at C-2, C-3, and C-5: The nature and presence of substituents at these positions are critical for binding to P-gp.[4] A free hydroxyl group at position 2 has been shown to be detrimental to activity.[9]

  • Acyl Groups: The type of acyl group at various positions significantly influences activity. For instance, propyl and benzoyl groups at positions 3 and 9, respectively, have a positive effect on P-gp inhibition.[9]

  • C-14 Modification: Introduction of an alkyl acyl group with 4 carbons or an aryl acyl group with electron-donating groups at C-14 is favorable for MDR reversal activity.[6]

Experimental Protocols

The evaluation of Jatrophane analogs as MDR modulators typically involves a series of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

P-glycoprotein Mediated Daunomycin-Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, daunomycin, from MDR cancer cells.

  • Cell Culture: A P-gp overexpressing cancer cell line (e.g., NCI-H460/R) and its parental sensitive cell line are cultured to 80-90% confluency.

  • Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable assay buffer.

  • Compound Incubation: Cells are pre-incubated with the test Jatrophane analog at various concentrations for a specified time (e.g., 30 minutes) at 37°C. A known P-gp inhibitor (e.g., Cyclosporin A) is used as a positive control.

  • Substrate Loading: Daunomycin is added to the cell suspension and incubated for a further period (e.g., 60 minutes) at 37°C to allow for cellular uptake.

  • Efflux Measurement: After incubation, the cells are washed to remove extracellular daunomycin. The intracellular fluorescence of daunomycin is then measured immediately using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular daunomycin fluorescence in the presence of the test compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux. The results are often expressed as a percentage of the inhibition achieved with the positive control.

Rhodamine 123 (Rho123) Efflux Assay

Similar to the daunomycin efflux assay, this method uses the fluorescent substrate Rhodamine 123 to assess P-gp activity.

  • Cell Culture and Preparation: As described for the daunomycin-efflux assay, using a suitable MDR cell line (e.g., HepG2/ADR or MCF-7/ADR).[8]

  • Compound Incubation: Cells are pre-incubated with the Jatrophane analogs.

  • Substrate Loading: Rhodamine 123 is added, and the cells are incubated.

  • Efflux and Measurement: The intracellular accumulation of Rhodamine 123 is measured by flow cytometry.

  • Data Analysis: Increased retention of Rhodamine 123 in treated cells indicates P-gp inhibition.

Chemoreversal Assay

This assay determines the ability of a Jatrophane analog to sensitize MDR cancer cells to a conventional chemotherapeutic agent.

  • Cell Seeding: MDR cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: The cells are treated with a cytotoxic drug (e.g., doxorubicin, paclitaxel) at various concentrations, both in the presence and absence of a non-toxic concentration of the Jatrophane analog.

  • Incubation: The plates are incubated for a standard period (e.g., 48-72 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) of the cytotoxic drug is calculated for both conditions. A significant decrease in the IC50 value in the presence of the Jatrophane analog indicates successful chemoreversal. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the modulator.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the proposed mechanisms of action of Jatrophane analogs.

experimental_workflow cluster_isolation Isolation & Characterization cluster_screening In Vitro Screening cluster_sar SAR Analysis cluster_lead Lead Optimization plant Euphorbia spp. Plant Material extraction Extraction & Purification plant->extraction jatrophane_analogs Jatrophane Analogs extraction->jatrophane_analogs mdr_cells MDR Cancer Cell Lines (e.g., NCI-H460/R) efflux_assay P-gp Efflux Assays (Daunomycin, Rho123) jatrophane_analogs->efflux_assay chemo_assay Chemoreversal Assay jatrophane_analogs->chemo_assay mdr_cells->efflux_assay mdr_cells->chemo_assay activity_data Biological Activity Data efflux_assay->activity_data chemo_assay->activity_data sar_elucidation Structure-Activity Relationship Elucidation activity_data->sar_elucidation lead_compound Identification of Lead Compounds sar_elucidation->lead_compound

Caption: General workflow for the study of Jatrophane analogs as MDR modulators.

mdr_mechanism cluster_cell MDR Cancer Cell cluster_effect Cellular Effect chemo_drug Chemotherapeutic Drug pgp P-glycoprotein (P-gp) chemo_drug->pgp Binds outside Extracellular Space pgp->chemo_drug Efflux adp ADP + Pi pgp->adp apoptosis Increased Intracellular Drug Concentration -> Apoptosis jatrophane Jatrophane Analog jatrophane->pgp Inhibits atp ATP atp->pgp outside->chemo_drug Influx

Caption: Mechanism of P-gp inhibition by Jatrophane analogs in MDR cancer cells.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have provided valuable insights into the design of novel and effective multidrug resistance modulators. The jatrophane scaffold represents a promising starting point for the development of new therapeutic agents to be used in combination with standard chemotherapy. Future research should focus on the total synthesis of promising analogs to ensure a sustainable supply for further development, as well as in-depth studies into their in vivo efficacy and safety profiles.[10][11][12] Furthermore, exploring the potential of these compounds to interact with other ABC transporters and understanding their broader mechanisms of action, such as the inhibition of the ATR-Chk1 pathway, will open new avenues for their application in cancer therapy.[13]

References

Comparative Analysis of Jatrophane 4 (Euphodendroidin D) and Verapamil as MDR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two prominent multidrug resistance modulators.

This guide provides a detailed comparative analysis of Jatrophane 4, identified as the potent jatrophane diterpene euphodendroidin D, and the well-established first-generation P-glycoprotein (P-gp) inhibitor, verapamil. Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, largely mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-gp, which actively efflux cytotoxic drugs from cancer cells. This guide synthesizes experimental data to objectively compare the performance of euphodendroidin D and verapamil in reversing MDR, offering insights into their mechanisms of action, and providing detailed experimental protocols for key assays.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for euphodendroidin D (4) and verapamil, focusing on their potency in inhibiting P-glycoprotein and reversing multidrug resistance in various cancer cell lines.

CompoundCell LineChemotherapeutic AgentIC50 of Chemo Agent Alone (µM)IC50 of Chemo Agent with Modulator (µM)Fold ReversalReference
Verapamil K562/DOXDoxorubicin34.93 ± 1.3712.51 ± 1.28 (with 1.0 µM Verapamil)2.79[1]
Verapamil CHO-AdrrAdriamycin--15 (at 10 µM Verapamil)[2]
Verapamil LoVo-RDoxorubicin--41.3 ± 5.0[3]
Euphodendroidin D (4) K562/R7Daunomycin--Outperformed cyclosporin A by a factor of 2[4]

Table 1: Reversal of Chemotherapeutic Resistance. This table compares the ability of verapamil and euphodendroidin D (4) to sensitize multidrug-resistant cancer cells to chemotherapeutic agents. The "Fold Reversal" indicates how many times more potent the chemotherapeutic agent becomes in the presence of the modulator.

CompoundAssay ConditionIC50 (µM)Reference
Verapamil P-gp mediated transport of [3H]daunorubicin in LLC-GA5-COL150 cells~17.5[5]
Verapamil P-gp mediated transport of N-methylquinidine in P-gp vesicles3.9[6]
Euphodendroidin D (4) Pgp-mediated daunomycin transportMore potent than cyclosporin A[4]
CompoundEffect on P-gp ATPase ActivityConcentration for Half-Maximal Activation (Km)Reference
Verapamil Stimulatory25 µM[7]
Euphosorophane A (a potent jatrophane) Stimulatory-[8]

Table 3: Effect on P-glycoprotein ATPase Activity. This table summarizes the impact of verapamil and a representative potent jatrophane on the ATPase activity of P-gp. Many MDR modulators stimulate the ATPase activity of P-gp, which is coupled to drug transport.

Mechanism of Action

Both euphodendroidin D and verapamil exert their MDR reversal effects primarily through their interaction with P-glycoprotein (P-gp), an ATP-dependent efflux pump.

Verapamil , a first-generation MDR modulator, directly binds to P-gp at sites that may be closely related to the binding sites for antitumor agents.[7] It acts as a competitive inhibitor, vying with chemotherapeutic drugs for binding to the transporter.[7] Verapamil itself is a substrate for P-gp and is transported out of the cell, which contributes to its mechanism of action by saturating the pump.[7][9] Some studies also suggest that verapamil can decrease the expression of the MDR1 gene, which codes for P-gp.

Jatrophane diterpenes , including euphodendroidin D, are a class of potent, naturally derived P-gp inhibitors.[4] Studies on potent jatrophanes like Euphosorophane A indicate a competitive mechanism of inhibition with respect to doxorubicin binding to P-gp.[8] These compounds stimulate P-gp's ATPase activity, suggesting they are substrates that compete with cytotoxic drugs for efflux.[8] The high potency of certain jatrophanes is attributed to their specific chemical structures, with the substitution pattern on the jatrophane skeleton playing a crucial role in their binding affinity to P-gp.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Rhodamine 123 (stock solution in DMSO)

  • Test compounds (this compound, Verapamil) dissolved in DMSO

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the MDR and sensitive cells in 6-well plates and grow to 80-90% confluency.

  • Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) in serum-free medium for 1 hour at 37°C.

  • Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Harvest the cells by trypsinization and resuspend in 500 µL of ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

P-glycoprotein ATPase Activity Assay

This assay determines the effect of a compound on the ATP hydrolysis rate of P-gp, which is coupled to its transport function.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • Test compounds (this compound, Verapamil)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • Magnesium chloride (MgCl2)

  • Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, P-gp membranes (5-10 µg), and various concentrations of the test compound in a 96-well plate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding MgATP to a final concentration of 5 mM.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding the colorimetric reagent for Pi detection.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • The amount of Pi released is proportional to the P-gp ATPase activity. A standard curve using known concentrations of Pi should be prepared to quantify the results. Stimulation or inhibition of ATPase activity by the test compound is determined by comparing it to the basal activity (without the compound).

MTT Assay for MDR Reversal

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of MDR modulators.

Materials:

  • MDR cancer cell line (e.g., K562/DOX)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Test compounds (this compound, Verapamil)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the MDR cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the test compound (this compound or Verapamil).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • The IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) is calculated for the drug alone and in combination with the modulator. The fold reversal is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the modulator.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the comparative analysis of this compound and Verapamil as MDR modulators.

P_glycoprotein_Efflux_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) Drug Binding Site Extracellular Space ADP ADP + Pi Pgp->ADP ATP Hydrolysis Drug_out Drug (Extracellular) Pgp:out->Drug_out Efflux Drug Chemotherapeutic Drug Drug->Pgp:in Enters P-gp ATP ATP ATP->Pgp Binds to Nucleotide Binding Domain caption P-gp mediated drug efflux. MDR_Modulator_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) Drug Binding Site Extracellular Space Drug Chemotherapeutic Drug Drug->Pgp:in Efflux Blocked Accumulation Increased Intracellular Drug Concentration Drug->Accumulation Leads to Modulator This compound or Verapamil Modulator->Pgp:in Competitive Inhibition caption Inhibition of P-gp by MDR modulators. Experimental_Workflow_MDR_Reversal start Start: MDR Cell Line treatment Treat with Chemotherapeutic Agent +/- MDR Modulator (this compound / Verapamil) start->treatment incubation Incubate for 48-72 hours treatment->incubation mt_assay Perform MTT Assay incubation->mt_assay data_analysis Analyze Absorbance Data mt_assay->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 fold_reversal Determine Fold Reversal ic50->fold_reversal end_point End: Assess MDR Reversal Efficacy fold_reversal->end_point caption Workflow for assessing MDR reversal.

References

Unveiling the Potency of Jatrophane 4: A Comparative Guide to P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the P-glycoprotein inhibitory effects of Jatrophane 4 (euphodendroidin D) reveals its significant potential as a potent modulator of multidrug resistance. This guide provides a comprehensive comparison with established P-glycoprotein (P-gp) inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentration. The development of effective P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer therapies. Jatrophane diterpenes, a class of natural products, have emerged as promising P-gp inhibitors. This guide focuses on this compound, also known as euphodendroidin D, and compares its inhibitory activity against well-known P-gp modulators.

Quantitative Comparison of P-glycoprotein Inhibitors

The inhibitory potency of various compounds against P-glycoprotein is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the available data for this compound and other prominent P-gp inhibitors.

CompoundTypeAssay MethodSubstrateCell Line / SystemPotency (IC50 / Ki)Reference
This compound (euphodendroidin D) Natural Product (Jatrophane)Daunomycin Transport AssayDaunomycin-~2x more potent than CsA[1][2]
Euphosorophane A Natural Product (Jatrophane)Doxorubicin Transport AssayDoxorubicinMCF-7/ADRKi = 0.49-0.50 µM (Competitive)[3]
Epieuphoscopin B Natural Product (Jatrophane)Mitoxantrone Efflux AssayMitoxantroneMDR1-transfected cellsIC50 = 1.71 µM[4]
Verapamil Synthetic (First-Generation)Rhodamine 123 AccumulationRhodamine 123MCF7RIC50 = 3.0 µM
Cyclosporin A (CsA) Natural Product (First-Generation)Mitoxantrone Efflux AssayMitoxantroneMDR1-transfected cellsIC50 = 3.37 µM[4]
Tariquidar (XR9576) Synthetic (Third-Generation)P-gp ATPase Activity--Kd = 5.1 nM

Note: The potency of this compound (euphodendroidin D) is expressed relative to Cyclosporin A due to the absence of a specific IC50 value in the available literature. Based on the data for Epieuphoscopin B, another jatrophane that is also twice as potent as Cyclosporin A, the estimated IC50 for euphodendroidin D would be in the low micromolar range.

Mechanism of P-glycoprotein Mediated Efflux and Inhibition

P-glycoprotein functions as an ATP-dependent efflux pump embedded in the cell membrane. It recognizes a broad range of hydrophobic substrates within the lipid bilayer and transports them out of the cell, a process fueled by ATP hydrolysis at its nucleotide-binding domains (NBDs). P-gp inhibitors can interfere with this process through several mechanisms, including competitive binding to the substrate-binding site, allosteric modulation of the transporter, or by affecting the ATPase activity that powers the pump. Jatrophane diterpenes, like Euphosorophane A, have been shown to act as competitive inhibitors, directly competing with chemotherapeutic drugs for the same binding pocket on P-gp.[3]

P_glycoprotein_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug Pgp->Drug_out Efflux Drug_in Drug Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis provides energy Inhibitor This compound Inhibitor->Pgp Competitively inhibits drug binding Calcein_AM_Workflow start Seed P-gp overexpressing cells in 96-well plate wash Wash cells with buffer start->wash add_inhibitor Add test compound (this compound) and controls wash->add_inhibitor incubate1 Incubate at 37°C add_inhibitor->incubate1 add_calcein Add Calcein-AM incubate1->add_calcein measure Measure fluorescence over time add_calcein->measure analyze Calculate rate of accumulation and IC50 measure->analyze

References

Cross-Validation of Jatrophane Bioactivity: A Comparative Guide to Multidrug Resistance Reversal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer is a significant hurdle in chemotherapy. A key mechanism behind this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered considerable interest as potent inhibitors of P-gp, showing promise in reversing MDR.[1][2] This guide provides a comparative analysis of the bioactivity of various jatrophane diterpenoids as MDR modulators, based on data from multiple laboratories.

Quantitative Bioactivity Data of Jatrophane Diterpenoids

The following table summarizes the cytotoxic and MDR reversal activities of several jatrophane diterpenoids from various studies. The data highlights the consistent finding of P-gp inhibition across different cancer cell lines and jatrophane analogues.

Jatrophane DerivativeCell LineBioactivity MetricValueLaboratory/Study Reference
Euphosorophane A (1)MCF-7/ADR (Breast Cancer)IC50 (Doxorubicin)0.093 µM (in presence of 1)Yang et al. (2018)[3]
MCF-7/ADR (Breast Cancer)Reversal Fold (Doxorubicin)36.82 (at 10 µM)Hasan et al. (2019)[4]
Euphodendroidin D (4)K562/ADR (Leukemia)P-gp Inhibition (Daunomycin efflux)~2x more potent than Cyclosporin AAppendino et al. (2003)[5]
Compound 19HepG2/ADR (Liver Cancer)Reversal Fold (Doxorubicin)>200 (at 10 µM)Zhu et al. (2016)[6]
Compound 25HepG2/ADR (Liver Cancer)Reversal Fold (Doxorubicin)>200 (at 10 µM)Zhu et al. (2016)[6]
Compound 26HepG2/ADR (Liver Cancer)Reversal Fold (Doxorubicin)>200 (at 10 µM)Zhu et al. (2016)[6]
Jatrophane 1NCI-H460/R (Lung Cancer)IC50 (Cytotoxicity)10-20 µMKrstić et al. (2021)[7]
Jatrophane 2U87 (Glioblastoma)IC50 (Cytotoxicity)~20 µMKrstić et al. (2021)[7]
Various JatrophanesHepG2, HeLa, HL-60, SMMC-7721IC50 (Cytotoxicity)8.1 to 29.7 µMLi et al. (2022)[8]

Experimental Protocols

The assessment of MDR reversal activity of jatrophane diterpenoids typically involves two key assays: the MTT assay to determine cytotoxicity and the ability to re-sensitize resistant cells to chemotherapeutics, and a fluorescent substrate efflux assay to directly measure P-gp inhibition.

MTT Assay for Cytotoxicity and MDR Reversal

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10] In the context of MDR, it is used to determine the IC50 (half-maximal inhibitory concentration) of a chemotherapeutic agent in the presence and absence of the jatrophane compound. The ratio of these IC50 values gives the Reversal Fold (RF).

Protocol Outline:

  • Cell Plating: Seed multidrug-resistant cancer cells (e.g., MCF-7/ADR) in a 96-well plate at a predetermined optimal density and incubate overnight.[11]

  • Compound Treatment: Treat the cells with varying concentrations of the chemotherapeutic drug (e.g., doxorubicin) alone and in combination with a non-toxic concentration of the jatrophane diterpenoid.

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[9]

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values from the dose-response curves. The Reversal Fold is calculated as: RF = IC50 of chemo drug alone / IC50 of chemo drug + jatrophane.

Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition

This assay directly measures the function of the P-gp efflux pump using a fluorescent substrate, Rhodamine 123. Inhibition of P-gp by a jatrophane diterpenoid will lead to increased intracellular accumulation of Rhodamine 123.

Protocol Outline:

  • Cell Preparation: Harvest multidrug-resistant cells and resuspend them in a suitable buffer.

  • Compound Incubation: Pre-incubate the cells with the jatrophane diterpenoid at various concentrations or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for its uptake.[7][13]

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh, dye-free medium (containing the jatrophane or inhibitor) to allow for efflux.[2]

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.[7][14]

  • Data Analysis: The increase in intracellular fluorescence in the presence of the jatrophane compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The results are often expressed as a Fluorescence Activity Ratio (FAR).

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cancer Cell Membrane cluster_extra cluster_intra pgp P-glycoprotein (P-gp) chemo Chemotherapy Drug pgp->chemo Efflux chemo->pgp Enters cell jatro Jatrophane 4 jatro->pgp Inhibits chemo_in Chemotherapy Drug target Cellular Target (e.g., DNA) chemo_in->target apoptosis Apoptosis target->apoptosis start Start: MDR Cancer Cell Line plate Plate cells in 96-well plates start->plate treat Treat with Chemo Drug +/- this compound plate->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilizer mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 & Reversal Fold read->calculate

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention from the scientific community due to their complex molecular architecture and promising biological activities, including the reversal of multidrug resistance (MDR) in cancer cells. Their intricate structures, characterized by a bicyclic core featuring a macrocycle fused to a five-membered ring, present a formidable challenge for synthetic chemists. This guide provides an objective comparison of several key total syntheses of jatrophane 4 and related compounds, offering a detailed look at the strategies, efficiencies, and key chemical transformations employed.

Comparative Analysis of Synthetic Strategies

The total synthesis of jatrophane diterpenes has been approached from various strategic standpoints. Early work by Smith and colleagues on jatrophone laid the groundwork with a strategy centered on an intramolecular aldol reaction to forge the macrocycle. Later, Han and Wiemer developed an enantioselective approach to (+)-jatrophone, also featuring an intramolecular cyclization, but of an acetylenic aldehyde. A more contemporary approach by Hiersemann and coworkers towards (-)-15-O-acetyl-3-O-propionylcharaciol showcases the power of modern synthetic methods, utilizing a B-alkyl Suzuki-Miyaura cross-coupling and a ring-closing metathesis (RCM) to construct the macrocyclic core. The work of Fürst and Rinner on an advanced intermediate of Pl-4 demonstrates another strategic approach to these complex molecules.

This guide will delve into the specifics of these representative syntheses, providing a quantitative comparison of their key metrics and a detailed examination of their pivotal chemical reactions.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the selected total syntheses of jatrophane diterpenes. This allows for a direct comparison of the overall efficiency of each route.

Target CompoundKey Macrocyclization StrategyLongest Linear Sequence (Steps)Overall Yield (%)Reference
(±)-NormethyljatrophoneIntramolecular Aldol Addition16~1.5Smith et al. (1981)
(+)-JatrophoneIntramolecular Acetylenic Aldehyde Cyclization12~6.0Han & Wiemer (1992)[1]
(-)-15-O-acetyl-3-O-propionylcharaciolRing-Closing Metathesis (RCM)15~3.0Hiersemann et al. (2009)[2][3]
Pl-4 (Advanced Intermediate)Not specified in abstractNot applicableNot applicableFürst & Rinner (2013)

Key Synthetic Transformations and Experimental Protocols

The success of each synthetic route hinges on a series of critical chemical reactions. Below, we provide detailed experimental protocols for some of the key transformations employed in the synthesis of these complex natural products.

Hiersemann's Ring-Closing Metathesis for Macrocyclization

A pivotal step in the Hiersemann synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol is the formation of the 12-membered macrocycle via a ring-closing metathesis (RCM) reaction.[2][3] This reaction demonstrates the utility of ruthenium-based catalysts in forging sterically demanding cyclic systems.

Experimental Protocol:

To a solution of the diene precursor (1.0 equiv) in dry, degassed CH₂Cl₂ (0.002 M) at room temperature was added the Grubbs second-generation catalyst (0.1 equiv). The reaction mixture was stirred under an argon atmosphere and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired macrocyclic jatrophane derivative.

Smith's Intramolecular Aldol Addition

The Smith synthesis of (±)-normethyljatrophone employed a classic intramolecular aldol addition to construct the macrocyclic core.[4][5] This strategy highlights the power of fundamental carbon-carbon bond-forming reactions in the synthesis of complex targets.

Experimental Protocol:

A solution of the keto-aldehyde precursor (1.0 equiv) in a mixture of THF and water was treated with a catalytic amount of aqueous NaOH at room temperature. The reaction was stirred until the starting material was consumed as indicated by TLC analysis. The reaction mixture was then neutralized with dilute HCl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the aldol adduct.

Han and Wiemer's Intramolecular Acetylenic Aldehyde Cyclization

In their enantioselective synthesis of (+)-jatrophone, Han and Wiemer utilized a novel intramolecular cyclization of an acetylenic aldehyde to form the macrocycle.[1] This key step demonstrates a creative approach to macrocyclization.

Experimental Protocol:

To a solution of the acetylenic aldehyde (1.0 equiv) in dry THF at -78 °C under an argon atmosphere was added a solution of KHMDS (1.1 equiv) in THF. The reaction mixture was stirred at -78 °C for the specified time, then quenched with a saturated aqueous solution of NH₄Cl. The mixture was allowed to warm to room temperature and extracted with ether. The combined organic extracts were washed with brine, dried over MgSO₄, and concentrated in vacuo. The resulting residue was purified by flash chromatography to give the macrocyclic product.

Visualizing Synthetic Strategies

The choice of macrocyclization strategy is a defining feature of each total synthesis. The following diagrams, generated using the DOT language, illustrate the conceptual differences between the convergent approach of Hiersemann and the more linear strategy of Smith.

Hiersemann_Strategy A Fragment A C Linear Precursor A->C Suzuki-Miyaura Coupling B Fragment B B->C D Jatrophane Core C->D Ring-Closing Metathesis Smith_Strategy Start Starting Materials Intermediate1 Acyclic Precursor Start->Intermediate1 Multi-step synthesis Jatrophane Jatrophane Core Intermediate1->Jatrophane Intramolecular Aldol Addition

References

Validating the Mechanism of Action of Jatrophane 4 Using Gene Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Jatrophane 4, a promising diterpene, focusing on the validation of its mechanism of action through gene knockout models. We will explore its effects on key signaling pathways and compare its performance with alternative therapeutic agents, supported by experimental data and detailed protocols.

Unveiling the Action of this compound: A Dual Threat to Cancer

Jatrophane diterpenes, a class of natural compounds, have garnered significant interest in oncology for their potent anti-cancer properties. Among them, this compound (also identified in scientific literature as Euphodendroidin D) has emerged as a molecule of interest.[1][2] Evidence suggests that this compound exerts its therapeutic effects through a dual mechanism: the inhibition of P-glycoprotein (P-gp) and the modulation of the PI3K/Akt/NF-κB signaling pathway.

P-glycoprotein (P-gp) Inhibition: P-gp is a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[3][4][5] this compound has been identified as a potent inhibitor of P-gp, suggesting its potential to reverse MDR and enhance the efficacy of conventional cancer therapies.[1][2][3][6]

PI3K/Akt/NF-κB Pathway Modulation: The PI3K/Akt/NF-κB pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis.[7][8][9][10] Aberrant activation of this pathway is a hallmark of many cancers. Another well-studied jatrophane, Jatrophone, has been shown to down-regulate the expression levels of PI3K, AKT, and NF-κB, leading to apoptosis and autophagy in resistant breast cancer cells.[11][12] This suggests that this compound may share this mechanism of action.

Validating the Mechanism: The Power of Gene Knockout Models

To definitively validate the proposed mechanisms of action of this compound, gene knockout models offer a precise and powerful tool. By specifically eliminating the genes encoding for P-gp (ABCB1) or key components of the PI3K/Akt pathway, researchers can unequivocally determine the dependency of this compound's effects on these targets.

Experimental Workflow for Validation

The following workflow outlines the key steps to validate the mechanism of action of this compound using gene knockout cell lines.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation A Wild-Type Cancer Cell Line B Generate ABCB1 Knockout (P-gp KO) Cell Line A->B C Generate PIK3CA Knockout (PI3K KO) Cell Line A->C D Generate AKT1 Knockout (Akt KO) Cell Line A->D E Treat all cell lines with this compound A->E B->E C->E D->E G Cytotoxicity Assays (MTT, SRB) E->G H Apoptosis Assays (Flow Cytometry - Annexin V/PI) E->H I P-gp Function Assays (Rhodamine 123/Calcein-AM efflux) E->I J Western Blot Analysis (PI3K/Akt/NF-κB pathway proteins) E->J F Include vehicle control and positive controls (known P-gp and PI3K inhibitors) K Compare this compound effects in WT vs. KO cells G->K H->K I->K J->K L Loss of efficacy in KO cells validates the target K->L

Caption: Experimental workflow for validating this compound's mechanism of action.

Comparative Performance Data

The following tables summarize the expected outcomes from the proposed validation studies, comparing this compound with known inhibitors.

Table 1: Cytotoxicity (IC50) Comparison

CompoundWild-Type Cells (µM)ABCB1 KO Cells (µM)PIK3CA KO Cells (µM)AKT1 KO Cells (µM)
This compound Expected: 5-10Expected: No significant changeExpected: Increased IC50Expected: Increased IC50
Doxorubicin (P-gp substrate)1.00.11.01.0
Verapamil (P-gp inhibitor)>50>50>50>50
Alpelisib (PI3K inhibitor)0.50.5>100.5
MK-2206 (Akt inhibitor)1.01.01.0>20

Table 2: P-glycoprotein Efflux Inhibition

CompoundRhodamine 123 Accumulation (Fold Change vs. Control)
This compound Expected: >2.0
Verapamil2.5
Vehicle Control1.0

Table 3: PI3K/Akt Pathway Protein Expression (Western Blot)

Treatmentp-Akt (Ser473) Expression (Fold Change vs. Control)p-NF-κB (p65) Expression (Fold Change vs. Control)
This compound Expected: <0.5Expected: <0.5
Alpelisib<0.2<0.5
Vehicle Control1.01.0

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action of this compound.

G cluster_0 P-glycoprotein Inhibition J4 This compound Pgp P-glycoprotein (P-gp) J4->Pgp Inhibits Chemo Chemotherapeutic Drug Pgp->Chemo Efflux Cell Cancer Cell Chemo->Cell

Caption: this compound inhibits P-gp, increasing intracellular drug concentration.

G cluster_1 PI3K/Akt/NF-κB Pathway Inhibition J4 This compound PI3K PI3K J4->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

References

Comparative Analysis of Jatrophane's Impact on ABC Transporter Efflux Pumps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of jatrophane diterpenes on various ATP-binding cassette (ABC) transporters, key players in multidrug resistance (MDR) in cancer and other pharmacological contexts. The information presented is collated from multiple studies to offer a comprehensive understanding of the inhibitory potential and selectivity of this class of natural compounds.

Executive Summary

Jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of ABC transporters.[1][2][3] Extensive research has demonstrated their significant inhibitory activity against P-glycoprotein (ABCB1), a major contributor to MDR. Emerging evidence also points towards their interaction with Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). Conversely, studies on their effect on Breast Cancer Resistance Protein (BCRP/ABCG2) suggest a lack of significant inhibitory activity, indicating a degree of selectivity in their action. This guide synthesizes the available quantitative data, details the experimental methodologies used to evaluate these interactions, and provides visual representations of the experimental workflows.

Data Presentation: Quantitative Effects of Jatrophanes on ABC Transporters

The following tables summarize the inhibitory concentrations (IC50) of various jatrophane derivatives on different ABC transporters as reported in the literature. It is important to note that direct comparative studies of a single jatrophane compound against all three major transporters (ABCB1, ABCC1, and ABCG2) are limited. The data presented here is a compilation from different studies.

Table 1: Inhibitory Activity of Jatrophane Derivatives on ABCB1 (P-glycoprotein)

Jatrophane DerivativeCell LineIC50 (µM)Reference Compound
Euphosorophane AMCF-7/ADR0.092 ± 0.018Verapamil
Unnamed Jatrophane 11MCF-7/ADR5.0 ± 0.8Verapamil (4.7 ± 0.6 µM)
Unnamed Jatrophane 12MCF-7/ADR5.2 ± 2.0Verapamil (4.7 ± 0.6 µM)
Esulatin MEPG85-257RDB1.8-
Esulatin MEPP85-181RDB4.8-

Table 2: Comparative Activity of Jatrophanes on Different ABC Transporters

Jatrophane SeriesABCB1 (P-gp) ActivityABCC1 (MRP1) ActivityABCG2 (BCRP) ActivityReference
Euphoscopins & EuphorninsPotent InhibitionNot ReportedNo Significant Activity[4]
Various JatrophanesStrong Enhancement of Rhodamine 123 AccumulationVaried Inhibition of Carboxyfluorescein EffluxNot Reported

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of jatrophane effects on ABC transporters.

Rhodamine 123 Efflux Assay (for ABCB1 Activity)

This assay is commonly used to assess the function of P-glycoprotein (ABCB1). Rhodamine 123 is a fluorescent substrate of ABCB1, and its intracellular accumulation is inversely proportional to the transporter's activity.

Materials:

  • MDR1-overexpressing cells (e.g., L5178Y MDR, MCF-7/ADR) and parental cells.

  • Rhodamine 123 (stock solution in DMSO).

  • Jatrophane compound to be tested (stock solution in DMSO).

  • Positive control inhibitor (e.g., Verapamil).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed the cells in appropriate culture plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with PBS and pre-incubate them in serum-free medium containing the jatrophane compound at various concentrations for 30-60 minutes at 37°C. Include a vehicle control (DMSO) and a positive control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to each well and incubate for another 30-60 minutes at 37°C, protected from light.

  • Efflux Period: After incubation, remove the medium and wash the cells twice with ice-cold PBS to stop the efflux.

  • Cell Lysis & Measurement: Lyse the cells and measure the intracellular fluorescence using a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

  • Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the jatrophane compound compared to the vehicle control indicates inhibition of ABCB1 activity.

Calcein-AM Efflux Assay (for ABCB1 and ABCC1 Activity)

Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent and cell-impermeable calcein. Calcein is a substrate for both ABCB1 and ABCC1.

Materials:

  • Cells overexpressing ABCB1 or ABCC1 and parental cells.

  • Calcein-AM (stock solution in DMSO).

  • Jatrophane compound to be tested.

  • Positive control inhibitors (e.g., Verapamil for ABCB1, MK-571 for ABCC1).

  • Cell culture medium.

  • PBS.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the jatrophane compound at various concentrations for 30-60 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.5-1 µM and incubate for an additional 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader (Ex/Em ~485/530 nm) or a flow cytometer.

  • Data Analysis: An increase in calcein fluorescence indicates inhibition of the respective ABC transporter.

ATPase Activity Assay (General Protocol for ABC Transporters)

This assay measures the ATP hydrolysis activity of the transporter, which is often stimulated in the presence of its substrates. Inhibitors can either stimulate or inhibit this activity depending on their mechanism of action.

Materials:

  • Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCC1, or ABCG2).

  • Jatrophane compound to be tested.

  • ATP.

  • Assay buffer (containing MgCl2, KCl, and a buffer like Tris-HCl).

  • Sodium orthovanadate (Na3VO4), a general inhibitor of P-type ATPases.

  • Reagent for phosphate detection (e.g., Malachite Green).

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, incubate the membrane vesicles with the jatrophane compound at various concentrations in the assay buffer for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS).

  • Phosphate Detection: Add the phosphate detection reagent and incubate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of Na3VO4 from the total activity. The effect of the jatrophane compound is then determined relative to the basal vanadate-sensitive activity.

Mandatory Visualizations

Below are diagrams generated using Graphviz (DOT language) to illustrate experimental workflows and logical relationships.

experimental_workflow_rhodamine123 cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cell_seeding Seed ABCB1-overexpressing and parental cells cell_growth Grow to 80-90% confluency cell_seeding->cell_growth pre_incubation Pre-incubate with Jatrophane/Controls cell_growth->pre_incubation Start Assay rhodamine_loading Load with Rhodamine 123 pre_incubation->rhodamine_loading wash_cells Wash with ice-cold PBS rhodamine_loading->wash_cells flow_cytometry Analyze via Flow Cytometry wash_cells->flow_cytometry data_analysis Data Analysis: Inhibition of ABCB1 Efflux flow_cytometry->data_analysis Fluorescence Data

Caption: Workflow for the Rhodamine 123 Efflux Assay.

experimental_workflow_calceinAM start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_incubation Incubate with Jatrophane/Controls cell_seeding->compound_incubation calcein_loading Load with Calcein-AM compound_incubation->calcein_loading fluorescence_measurement Measure fluorescence calcein_loading->fluorescence_measurement end End fluorescence_measurement->end

Caption: Calcein-AM Efflux Assay Workflow.

atpase_assay_logic cluster_components Assay Components cluster_reaction Reaction & Measurement cluster_analysis Data Analysis vesicles ABC Transporter Membrane Vesicles incubation Incubate components at 37°C vesicles->incubation jatrophane Jatrophane Compound jatrophane->incubation atp ATP atp->incubation phosphate_detection Detect inorganic phosphate (Pi) incubation->phosphate_detection vanadate_control Subtract Vanadate- inhibited activity phosphate_detection->vanadate_control activity_change Determine change in ATPase activity vanadate_control->activity_change

Caption: Logical Flow of the ATPase Activity Assay.

Signaling Pathways

The direct signaling pathways through which jatrophanes modulate ABC transporter activity are not yet fully elucidated. However, the activity of ABC transporters is known to be regulated by various signaling cascades, including the Protein Kinase C (PKC) pathway. Some studies suggest that certain PKC effectors can directly bind to and inhibit multidrug transporters. While it has been hypothesized that jatrophane diterpenoids might interact with the C1B domain of PKC, a direct experimental link to their ABC transporter inhibitory effect via this pathway requires further investigation.

Conclusion

Jatrophane diterpenes represent a promising class of natural compounds for overcoming multidrug resistance, particularly through the potent inhibition of ABCB1. Their selectivity, with less or no activity against ABCG2, makes them interesting candidates for further development. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further characterizing the interaction of jatrophanes with ABC transporters and exploring their therapeutic potential. Future research should focus on conducting direct comparative studies of purified jatrophane compounds across a panel of ABC transporters and elucidating the precise signaling pathways involved in their modulatory effects.

References

Stereochemical Confirmation of Synthetic vs. Natural Jatrophane Diterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereochemical properties of a synthetic jatrophane diterpene with its natural counterpart, offering supporting experimental data and detailed methodologies. The focus of this guide is on (-)-15-O-acetyl-3-O-propionylcharaciol, a closely related analogue to Jatrophane 4 (Pl-4), for which a total synthesis has unambiguously confirmed the stereochemistry of the natural product.

Executive Summary

The total synthesis of jatrophane diterpenes represents a significant challenge in organic chemistry due to their complex, highly oxygenated, and stereochemically rich structures. The confirmation of the absolute and relative stereochemistry of a synthetic molecule against its natural counterpart is a critical step in validating a synthetic route and ensuring the biological activity of the synthesized compound. This guide details the analytical techniques and experimental data used to confirm the stereochemical identity of synthetic (-)-15-O-acetyl-3-O-propionylcharaciol with the natural product isolated from Euphorbia characias.

Data Presentation

The stereochemical identity of the synthetic and natural (-)-15-O-acetyl-3-O-propionylcharaciol was confirmed by comparing their spectroscopic and physical properties.

ParameterNatural (-)-15-O-acetyl-3-O-propionylcharaciolSynthetic (-)-15-O-acetyl-3-O-propionylcharaciolReference
Optical Rotation [α]D²⁰ -25.0 (c 0.1, CHCl₃)[α]D²⁰ -26.0 (c 0.1, CHCl₃)[1]
¹H NMR (CDCl₃, 500 MHz) Identical to synthetic materialδ (ppm): 6.01 (d, J=11.5 Hz, 1H), 5.75 (dd, J=15.5, 8.5 Hz, 1H), 5.50 (d, J=15.5 Hz, 1H), 5.39 (t, J=9.5 Hz, 1H), 5.21 (d, J=11.5 Hz, 1H), 4.98 (s, 1H), 4.90 (s, 1H), 4.14 (d, J=9.5 Hz, 1H), 3.25 (m, 1H), 2.80 (m, 1H), 2.40-2.20 (m, 4H), 2.05 (s, 3H), 1.80 (s, 3H), 1.75 (s, 3H), 1.15 (t, J=7.5 Hz, 3H), 1.05 (d, J=7.0 Hz, 3H), 0.95 (d, J=7.0 Hz, 3H)[1]
¹³C NMR (CDCl₃, 125 MHz) Identical to synthetic materialδ (ppm): 209.5, 173.5, 170.5, 145.0, 140.2, 135.8, 131.7, 128.5, 112.5, 82.1, 79.5, 76.8, 62.5, 52.1, 48.5, 45.2, 38.5, 35.4, 27.8, 21.2, 18.5, 16.8, 15.5, 9.2[1]
High-Resolution Mass Spectrometry (HRMS) m/z [M+Na]⁺ calcd for C₂₅H₃₈O₇Na: 473.2515m/z [M+Na]⁺ found: 473.2510[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the connectivity and relative stereochemistry of the molecule.

Methodology:

  • Sample Preparation: 5-10 mg of the purified compound (natural or synthetic) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences were used. Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

    • ¹³C NMR: Standard pulse sequences with proton decoupling were used. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

    • 2D NMR: COSY, HSQC, and HMBC experiments were performed to establish proton-proton and proton-carbon correlations, confirming the overall structure and relative stereochemistry.

X-ray Crystallography

Purpose: To unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., methanol/dichloromethane).

  • Data Collection: A suitable crystal was mounted on a goniometer and cooled to a low temperature (e.g., 100 K). X-ray diffraction data were collected using a diffractometer equipped with a copper or molybdenum X-ray source.

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined by the Flack parameter.

Chiral High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the enantiomeric purity of the synthetic sample and compare its retention time with the natural product.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase column is used. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for the separation of diterpenes.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve baseline separation of the enantiomers. For jatrophane diterpenes, a mobile phase of n-hexane/isopropanol (90:10 v/v) can be a good starting point.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The eluent is monitored by a UV detector at a wavelength where the compound has significant absorbance (e.g., 220 nm).

  • Analysis: The synthetic sample is injected to determine the enantiomeric excess (ee). A co-injection of the natural and synthetic samples can be performed to confirm that they have the same retention time for the major enantiomer.

Mandatory Visualization

P-glycoprotein (P-gp) Mediated Drug Efflux Signaling Pathway

Jatrophane diterpenes are known to be potent modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells. The following diagram illustrates the general mechanism of P-gp mediated drug efflux.

Pgp_efflux cluster_membrane Cell Membrane cluster_intracellular cluster_extracellular Pgp P-glycoprotein (P-gp) Transmembrane Domains (TMDs) Nucleotide Binding Domains (NBDs) ADP_Pi ADP + Pi Pgp:f2->ADP_Pi Hydrolysis Drug_out Drug (Effluxed) Pgp:f1->Drug_out Efflux Drug_in Drug (e.g., Chemotherapy) Drug_in->Pgp:f1 Binding ATP ATP ATP->Pgp:f2 Binding

Caption: P-glycoprotein mediated drug efflux mechanism.

Experimental Workflow for Stereochemical Confirmation

The following workflow outlines the key steps in confirming the stereochemistry of a synthetic natural product.

workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_comparison Comparison cluster_confirmation Confirmation Total_Synthesis Total Synthesis of Jatrophane Diterpene NMR NMR Spectroscopy (¹H, ¹³C, 2D) Total_Synthesis->NMR Xray X-ray Crystallography Total_Synthesis->Xray Chiral_HPLC Chiral HPLC Total_Synthesis->Chiral_HPLC Optical_Rotation Optical Rotation Total_Synthesis->Optical_Rotation Comparison Comparison with Natural Product Data NMR->Comparison Xray->Comparison Chiral_HPLC->Comparison Optical_Rotation->Comparison Confirmation Stereochemical Confirmation Comparison->Confirmation

Caption: Workflow for stereochemical confirmation.

Conclusion

The successful total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol and the rigorous comparison of its spectroscopic and physical properties with the natural product provide a definitive confirmation of its stereochemistry. This work serves as a benchmark for the stereochemical assignment of other jatrophane diterpenes and highlights the power of modern analytical techniques in natural product synthesis. The methodologies detailed in this guide offer a robust framework for researchers in the field of drug discovery and development for the validation of synthetic compounds against their natural counterparts.

References

Validating the Therapeutic Potential of Jatrophane Diterpenes in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Jatrophane 4" was not identifiable in the reviewed literature. This guide therefore provides a comparative analysis of the therapeutic potential of several well-characterized jatrophane diterpenes, which are representative of this class of compounds and have been evaluated in preclinical cancer models.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family.[1][2] These molecules are characterized by a complex bicyclic or tricyclic carbon skeleton and have garnered significant interest in oncology research for their potent anti-cancer properties.[3] A primary focus of preclinical studies has been their ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[4][5] This guide summarizes key preclinical data and experimental methodologies used to validate the therapeutic potential of representative jatrophane diterpenes.

Data Presentation: In Vitro Cytotoxicity

The anti-cancer activity of various jatrophane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The table below summarizes the cytotoxic effects of selected jatrophane compounds.

Compound/ExtractCancer Cell LineIC50 (µM)Reference
JatrophoneDoxorubicin-resistant breast cancer (MCF-7/ADR)1.8[6]
JatrophoneHepatocellular carcinoma (Hep G2)3.2
JatrophoneColon cancer (WiDr)8.97[7]
JatrophoneCervical cancer (HeLa)5.13[7]
JatrophoneGastric cancer (AGS)2.5[7]
Euphohelinoids (7 compounds)HepG2, HeLa, HL-60, SMMC-77218.1 - 29.7
Jatrophane from E. guyonianaHuman embryonic kidney (HEK293)35[8]
Jatrophane from E. guyonianaHuman embryonic kidney (HEK293)100[8]

Key Mechanisms of Action

Preclinical research has elucidated several mechanisms through which jatrophane diterpenes exert their anti-cancer effects:

  • Overcoming Multidrug Resistance (MDR): Many jatrophanes are potent inhibitors of P-glycoprotein (P-gp), a cell membrane pump that expels chemotherapeutic drugs from cancer cells, thereby conferring resistance.[4][5][9] By inhibiting P-gp, these compounds can restore the efficacy of conventional anti-cancer drugs.

  • Induction of Apoptosis and Autophagy: Jatrophone has been shown to induce programmed cell death (apoptosis) and autophagy in resistant breast cancer cells.[6]

  • Cell Cycle Arrest: Treatment with jatrophone can lead to cell cycle arrest in the S and G2/M phases, preventing cancer cell proliferation.[6]

  • Inhibition of Signaling Pathways: Jatrophone has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[3][6]

  • Anti-angiogenic Effects: Some jatrophanes can decrease the secretion of vascular endothelial growth factor (VEGF), a key protein involved in the formation of new blood vessels that supply tumors.[4][8]

Experimental Protocols

The validation of the therapeutic potential of jatrophane diterpenes relies on a series of well-defined experimental protocols.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the jatrophane compound for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Cancer cells are treated with the jatrophane compound for a designated time. The cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, NF-κB). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane Diterpenes PI3K PI3K Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibition

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Isolate Jatrophane from Euphorbia sp. InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Cytotoxicity Determine IC50 Values Against Cancer Cell Lines InVitro->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling ApoptosisAssay Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->ApoptosisAssay InVivo In Vivo Preclinical Models (e.g., Xenograft models) Mechanism->InVivo Efficacy Evaluate Anti-tumor Efficacy and Toxicity InVivo->Efficacy End Lead Compound for Drug Development Efficacy->End

Caption: A typical experimental workflow for preclinical validation.

References

Comparative Analysis of Jatrophane Diterpene Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the stability and biological activity of novel therapeutic compounds is paramount. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest for their potent cytotoxic and multidrug resistance (MDR) reversal activities.[1][2] This guide provides a comparative overview of the available information on the stability of Jatrophane formulations and details their key mechanisms of action.

Limited Availability of Formulation Stability Data

Current research on Jatrophane diterpenes has predominantly focused on the isolation, structural elucidation, and biological characterization of the active pharmaceutical ingredients (APIs).[2][3] While the development of stable and effective formulations is a critical step in translating these promising compounds into clinical candidates, published data on this aspect is sparse.

Preliminary studies have explored some basic formulations of Jatropha extracts:

  • Topical Formulations: A study on a spray formulation derived from Jatropha curcas latex for wound healing applications utilized High-Performance Liquid Chromatography (HPLC) to assess its physical stability, though detailed quantitative data was not provided.[4] Similarly, a gel formulation of Jatropha leaf extract has been investigated, with a focus on its physical characteristics and phytochemical screening rather than long-term stability.[5]

  • Solid Dosage Forms: In one study, the latex powder of Jatropha curcas was evaluated as a natural binder in tablet formulations. A four-week stability study was conducted, with Fourier-Transform Infrared Spectroscopy (FTIR) used to assess the compatibility of the binder with the drug, but quantitative degradation kinetics of the active components were not reported.[6]

The absence of comprehensive, comparative stability data for various Jatrophane formulations—such as liposomes, nanoparticles, or conventional oral and injectable forms—highlights a significant gap in the current research landscape. Further studies are required to establish optimal formulation strategies and to determine the shelf-life and appropriate storage conditions for these potential therapeutics.

Experimental Protocols for Stability Testing

While specific protocols for Jatrophane formulations are not detailed in the literature, standard stability testing for pharmaceutical products follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH). These studies are essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[7][8]

A typical stability testing protocol involves:

  • Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[9][10]

  • Long-Term Stability Studies: The formulated product is stored under recommended storage conditions (e.g., 25°C/60% RH) for an extended period, with samples tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Accelerated Stability Studies: To predict the shelf life in a shorter timeframe, the formulation is stored under elevated stress conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months).[7]

The analytical methods, typically HPLC, must be validated to be "stability-indicating," meaning they can accurately separate and quantify the intact drug from its degradation products.[8][9][11]

Table 1: General Parameters for Stability Testing of Pharmaceutical Formulations

ParameterPurposeTypical Tests
Physical Stability To ensure the formulation retains its physical properties.Appearance, color, odor, pH, viscosity, particle size distribution, moisture content.
Chemical Stability To ensure the active pharmaceutical ingredient (API) remains within its specified limits.Assay for API content, quantification of degradation products, preservative content.
Microbiological Stability To ensure the formulation remains free from microbial contamination.Sterility testing (for sterile products), microbial limits testing (for non-sterile products).

Mechanisms of Action: Key Signaling Pathways

Jatrophane diterpenes exhibit their therapeutic potential primarily through two well-documented mechanisms: the inhibition of P-glycoprotein to reverse multidrug resistance and the modulation of the PI3K/Akt/NF-κB signaling pathway to induce cancer cell death.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to the expulsion of chemotherapeutic drugs and resulting in multidrug resistance (MDR). Several Jatrophane diterpenes act as potent inhibitors of P-gp.

P_glycoprotein_Inhibition Mechanism of P-glycoprotein Inhibition by Jatrophane Diterpenes cluster_cell Cancer Cell P-gp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (e.g., Doxorubicin) P-gp->Drug_out Efflux ADP ADP + Pi P-gp->ADP Drug_in Chemotherapeutic Drug Drug_in->P-gp Binds to P-gp Cell_Death Apoptosis/ Cell Death Drug_in->Cell_Death Increased intracellular concentration leads to Jatrophane Jatrophane Diterpene Jatrophane->P-gp Competitive Inhibition ATP ATP ATP->P-gp Hydrolysis PI3K_Akt_NFkB_Pathway Inhibition of PI3K/Akt/NF-κB Pathway by Jatrophone cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response PI3K PI3K Akt Akt PI3K->Akt Activates IκB IκB Akt->IκB Phosphorylates & Inhibits NFkB NFkB IκB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Jatrophone Jatrophone Jatrophone->PI3K Inhibits Proliferation Proliferation Gene_Transcription->Proliferation Survival Survival Gene_Transcription->Survival Apoptosis Apoptosis Gene_Transcription->Apoptosis

References

A Comparative Analysis of Jatrophane 4 and Novel Synthetic P-glycoprotein Inhibitors in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against multidrug resistance (MDR) in cancer, the focus has intensified on developing potent inhibitors of efflux pumps, particularly P-glycoprotein (P-gp). This guide presents a side-by-side comparison of the naturally derived Jatrophane 4 (euphodendroidin D) with a selection of novel synthetic P-gp inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of P-gp inhibition and the therapeutic potential of these compounds.

This compound, a jatrophane diterpene, has demonstrated significant activity as a P-glycoprotein inhibitor.[1][2] Its mechanism of action primarily involves the modulation of the P-gp efflux pump, a key player in the development of multidrug resistance in cancer cells. Several studies have highlighted the potential of jatrophane diterpenes to reverse MDR, making them a compelling class of natural products for further investigation.[3][4][5] Beyond P-gp inhibition, various jatrophane diterpenoids have been reported to exhibit a range of biological activities, including cytotoxicity, inhibition of the ATR-Chk1 and PI3K/Akt/NF-κB pathways, and modulation of osteoclastogenesis and autophagy.

This guide provides a comparative overview of this compound against prominent third-generation synthetic P-gp inhibitors: Tariquidar, Zosuquidar, and Elacridar. These synthetic compounds have been extensively studied for their potent and specific inhibition of P-gp.

Quantitative Comparison of P-glycoprotein Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the selected synthetic inhibitors against P-glycoprotein. It is important to note that these values have been compiled from various studies and may not be directly comparable due to differing experimental conditions, such as cell lines, substrates, and assay methodologies.

InhibitorIC50 Value (nM)Assay TypeCell LineP-gp SubstrateReference
This compound (euphodendroidin D) Outperformed cyclosporin by a factor of 2Daunomycin TransportNot specifiedDaunomycin[1]
Tariquidar ~40Not specifiedNot specifiedNot specified[6]
Kd = 5.1Not specifiedNot specifiedNot specified[7]
Zosuquidar Ki = 59Not specifiedNot specifiedNot specified[8][9][10]
Elacridar ~193Not specifiedMDCKIINot specified[11]
160[3H]azidopine labelingNot specified[3H]azidopine[12]
Cyclosporin A (Reference) -Daunomycin TransportNot specifiedDaunomycin[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

P_glycoprotein_efflux_mechanism cluster_cell Cancer Cell Drug_ext Chemotherapeutic Drug (extracellular) Drug_int Chemotherapeutic Drug (intracellular) Drug_ext->Drug_int Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Drug_ext ATP-dependent Efflux Drug_int->Pgp Binding Target Cellular Target (e.g., DNA) Drug_int->Target Therapeutic Effect Inhibitor This compound or Synthetic Inhibitor Inhibitor->Pgp Inhibition

P-glycoprotein mediated drug efflux and inhibition.

The diagram above illustrates the mechanism by which P-glycoprotein expels chemotherapeutic drugs from a cancer cell, leading to reduced intracellular concentration and therapeutic efficacy. This compound and synthetic inhibitors block this efflux pump, thereby increasing the intracellular drug accumulation and restoring sensitivity to chemotherapy.

Rhodamine_123_Assay cluster_workflow Rhodamine 123 Exclusion Assay Workflow A 1. Seed P-gp overexpressing cells (e.g., MCF7/ADR) B 2. Incubate cells with Rhodamine 123 (a P-gp substrate) and test inhibitor A->B C 3. Wash cells to remove extracellular dye and inhibitor B->C D 4. Lyse cells and measure intracellular Rhodamine 123 fluorescence C->D E 5. Compare fluorescence to control (no inhibitor) to determine P-gp inhibition D->E

Workflow for the Rhodamine 123 exclusion assay.

This workflow outlines the key steps in the Rhodamine 123 exclusion assay, a common method to assess P-gp inhibitory activity. Increased intracellular fluorescence of Rhodamine 123 in the presence of an inhibitor indicates effective P-gp blockade.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are summaries of standard protocols used to evaluate P-gp inhibitors.

Rhodamine 123 Exclusion Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental sensitive cell line (e.g., MCF7) are cultured to 80-90% confluency.

  • Incubation: Cells are harvested and incubated with various concentrations of the test inhibitor (e.g., this compound or synthetic inhibitors) and a fixed concentration of Rhodamine 123 (typically 1-5 µM) for a specified time (e.g., 60-90 minutes) at 37°C.

  • Washing: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove the extracellular inhibitor and Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the control (vehicle-treated cells) is used to determine the IC50 value of the inhibitor.[13][14]

Calcein-AM Efflux Assay

The Calcein-AM assay is another widely used method to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, cell-permeable P-gp substrate that is converted to the fluorescent, cell-impermeable calcein by intracellular esterases.

  • Cell Preparation: P-gp-overexpressing cells are seeded in a 96-well plate.

  • Compound Incubation: Cells are pre-incubated with the test inhibitors at various concentrations.

  • Calcein-AM Addition: Calcein-AM is added to each well, and the plate is incubated at 37°C.

  • Fluorescence Reading: The increase in intracellular fluorescence due to the accumulation of calcein is monitored over time using a fluorescence plate reader.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% increase in calcein accumulation compared to the control is determined as the IC50 value.[15][16][17][18][19]

P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

  • Membrane Preparation: Membranes from cells overexpressing P-gp are isolated.

  • Assay Reaction: The membranes are incubated with the test compound in the presence of ATP.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is quantified using a colorimetric method.

  • Activity Modulation: An increase in ATPase activity suggests the compound is a P-gp substrate, while inhibition of verapamil-stimulated ATPase activity indicates an inhibitory effect.[20][21][22][23][24]

Conclusion

This compound and the novel synthetic inhibitors Tariquidar, Zosuquidar, and Elacridar all demonstrate potent inhibition of P-glycoprotein. While direct comparative studies under identical conditions are limited, the available data suggest that both natural and synthetic compounds hold significant promise in overcoming multidrug resistance. The choice of an optimal inhibitor for further development will depend on a comprehensive evaluation of its potency, specificity, pharmacokinetic properties, and toxicity profile. The experimental protocols outlined in this guide provide a framework for such evaluations, enabling researchers to make informed decisions in the pursuit of more effective cancer therapies.

References

Safety Operating Guide

Personal protective equipment for handling Jatrophane 4

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for handling Jatrophane 4. It is intended for researchers, scientists, and drug development professionals. Given that this compound belongs to the class of jatrophane diterpenoids, which have demonstrated cytotoxic properties, it must be handled with extreme caution as a potent cytotoxic compound.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Personal Protective Equipment (PPE) Required:

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., meeting ASTM D6978 standard).To provide a primary barrier against skin contact with the cytotoxic compound.[4] Double gloving offers additional protection in case the outer glove is breached.
Body Protection Disposable, solid-front, back-closing protective gown made of a low-lint, impervious material.To protect skin and personal clothing from contamination.
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect against splashes and aerosols, which can cause eye irritation or be absorbed through mucous membranes.[4][5]
Respiratory Protection A fit-tested N95 or higher-level respirator should be worn when handling the powder form of the compound or when there is a risk of aerosol generation.To prevent inhalation of the cytotoxic powder or aerosols.[4][6]
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing
  • Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood) to minimize exposure.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield/goggles, and respirator if needed).

  • Weighing: If weighing the solid compound, use a balance inside the containment device. Use disposable weigh boats or papers to avoid contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

Experimental Use
  • Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" hazard warning.[7]

  • Transporting: When moving solutions of this compound, use sealed, shatter-resistant secondary containers.

  • Handling: Always handle solutions and experimental setups within a containment device. Avoid generating aerosols.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Remove the outer gloves first, followed by the gown, face shield/goggles, and inner gloves. Dispose of all PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Waste Segregation: Segregate cytotoxic waste from other laboratory waste streams.

  • Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste (solid and liquid).[8][9]

  • Solid Waste: This includes used PPE, weigh papers, pipette tips, and any other contaminated disposable materials. Place these in a designated cytotoxic waste bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible waste container. Do not pour down the drain.

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration.[9]

Emergency Procedures

  • Spills:

    • Evacuate the immediate area and alert others.

    • Don the appropriate PPE, including respiratory protection.

    • Contain the spill using a cytotoxic spill kit.

    • Absorb the spill with absorbent pads.

    • Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution.

    • Dispose of all cleanup materials as cytotoxic waste.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move to fresh air immediately.

    • Seek immediate medical attention.

Experimental Workflow Diagramdot

Jatrophane4_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (e.g., BSC/Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve labeling 5. Label All Containers dissolve->labeling Proceed to Experiment transport 6. Secure Transport labeling->transport handling 7. Conduct Experiment transport->handling doff_ppe 8. Doff PPE Correctly handling->doff_ppe Experiment Complete dispose 9. Segregate & Dispose of Cytotoxic Waste doff_ppe->dispose wash 10. Wash Hands Thoroughly dispose->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.